Cyclopentane-1,1-diol
Description
Structure
3D Structure
Properties
CAS No. |
108653-06-1 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
cyclopentane-1,1-diol |
InChI |
InChI=1S/C5H10O2/c6-5(7)3-1-2-4-5/h6-7H,1-4H2 |
InChI Key |
UYDJAHJCGZTTHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Cyclopentane-1,1-diol from Cyclopentanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cyclopentane-1,1-diol, a geminal diol, from its corresponding ketone, cyclopentanone (B42830). The synthesis primarily involves the hydration of the carbonyl group, a reversible reaction that can be catalyzed by either acid or base. Due to the equilibrium favoring the ketone, the synthesis and isolation of pure this compound present unique challenges. This document details the theoretical background, experimental methodologies, and characterization data for this transformation.
Theoretical Background
The synthesis of this compound from cyclopentanone is a classic example of nucleophilic addition to a carbonyl group, specifically the hydration of a ketone. The reaction involves the addition of a water molecule across the carbon-oxygen double bond to form a geminal diol.
The equilibrium for the hydration of most simple ketones, including cyclopentanone, lies significantly to the left, favoring the ketone. This is due to the inherent stability of the carbonyl group and the steric hindrance in the geminal diol. However, the rate of this hydration can be significantly increased by the presence of an acid or a base catalyst.
Acid-Catalyzed Hydration: In the presence of an acid, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydration: Under basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon. The resulting alkoxide is then protonated by water to yield the geminal diol.
Experimental Protocols
While the equilibrium favors cyclopentanone, it is possible to prepare aqueous solutions containing this compound for in-situ reactions or spectroscopic analysis. The following are detailed experimental protocols for the acid- and base-catalyzed hydration of cyclopentanone.
Acid-Catalyzed Synthesis of this compound (Aqueous Solution)
This protocol aims to establish an equilibrium mixture in an aqueous solution for analytical or further reactive purposes.
Materials:
-
Cyclopentanone (C₅H₈O)
-
Deionized Water (H₂O)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of deionized water.
-
While stirring, slowly add 5.0 g (0.059 mol) of cyclopentanone to the water.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture to achieve a pH of approximately 1-2.
-
Stir the mixture vigorously at room temperature (20-25°C) for 24 hours to allow the equilibrium to be established.
-
The resulting solution will contain an equilibrium mixture of cyclopentanone and this compound. This solution can be used for spectroscopic analysis or as a source of the diol for subsequent reactions.
Base-Catalyzed Synthesis of this compound (Aqueous Solution)
This protocol provides an alternative method using a base catalyst to achieve equilibrium.
Materials:
-
Cyclopentanone (C₅H₈O)
-
Deionized Water (H₂O)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
In a 100 mL round-bottom flask with a magnetic stir bar, dissolve a catalytic amount of sodium hydroxide (e.g., 0.1 g) in 50 mL of deionized water to achieve a pH of approximately 12-13.
-
To the stirring basic solution, add 5.0 g (0.059 mol) of cyclopentanone.
-
Stir the mixture at room temperature (20-25°C) for 24 hours to facilitate the establishment of the hydration equilibrium.
-
The final solution will contain both cyclopentanone and this compound at equilibrium.
Note on Isolation: Due to the unfavorable equilibrium, isolating pure, crystalline this compound is challenging as the equilibrium will shift back towards the ketone upon removal of water. Specialized techniques such as low-temperature crystallization or derivatization would be required for isolation.
Data Presentation
The following tables summarize key quantitative data for cyclopentanone and its hydrated form, this compound.
Table 1: Physical and Chemical Properties
| Property | Cyclopentanone | This compound |
| Molecular Formula | C₅H₈O | C₅H₁₀O₂ |
| Molar Mass | 84.12 g/mol | 102.13 g/mol |
| Appearance | Colorless liquid | Typically in aqueous solution |
| Boiling Point | 130.6 °C | Decomposes back to cyclopentanone and water |
| Density | 0.951 g/cm³ | Not applicable (in solution) |
| Solubility in Water | 15.6 g/100 mL at 20 °C | Soluble (in equilibrium with ketone) |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Cyclopentanone | This compound (Predicted/Observed in D₂O) |
| ¹³C NMR (δ, ppm) | ~220 (C=O), ~38 (α-CH₂), ~23 (β-CH₂) | ~95 (C(OH)₂), ~40 (α-CH₂), ~24 (β-CH₂) |
| ¹H NMR (δ, ppm) | ~2.0 (t, 4H, α-CH₂), ~1.8 (quintet, 4H, β-CH₂) | ~1.7 (t, 4H, α-CH₂), ~1.6 (quintet, 4H, β-CH₂) |
| IR (cm⁻¹) | ~1745 (strong, C=O stretch) | ~3400 (broad, O-H stretch), ~1100 (C-O stretch) |
Mandatory Visualizations
Reaction Scheme
Caption: Reaction scheme for the reversible hydration of cyclopentanone.
Experimental Workflow: Acid-Catalyzed Hydration
Caption: Workflow for the acid-catalyzed synthesis of this compound.
An In-depth Technical Guide to the Mechanism of Acid-Catalyzed Hydration of Cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the acid-catalyzed hydration of cyclopentanone (B42830), a fundamental reaction in organic chemistry with implications in various fields, including drug development and synthesis. The document details the reaction mechanism, presents available quantitative data, outlines experimental protocols for its study, and provides visualizations of the key pathways. The reversible addition of water to the carbonyl group of cyclopentanone is catalyzed by acid, proceeding through a gem-diol intermediate. This guide serves as a technical resource for researchers seeking a deeper understanding of this reaction.
Introduction
The hydration of ketones, including cyclic ketones like cyclopentanone, is a classic example of nucleophilic addition to a carbonyl group. In the presence of an acid catalyst, a molecule of water adds across the carbon-oxygen double bond to form a geminal diol (gem-diol).[1][2] This reaction is a reversible equilibrium process. For most simple ketones, the equilibrium lies significantly to the left, favoring the ketone over the hydrate.[2] However, the position of this equilibrium and the rate at which it is established are influenced by electronic and steric factors. Understanding the mechanism and kinetics of this reaction is crucial for controlling reaction outcomes and for applications in areas such as drug design, where the hydration of carbonyl-containing compounds can affect their biological activity.
The Reaction Mechanism
The acid-catalyzed hydration of cyclopentanone proceeds through a three-step mechanism:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the highly electronegative oxygen atom of the carbonyl group by an acid catalyst (typically a hydronium ion, H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This results in the formation of a protonated gem-diol intermediate.[2]
-
Deprotonation: A water molecule acts as a base to deprotonate the oxonium ion, regenerating the acid catalyst and yielding the final gem-diol product (cyclopentane-1,1-diol).[2]
This entire process is reversible, with each step being in equilibrium.
Visualizing the Mechanism
The following diagram illustrates the step-by-step mechanism of the acid-catalyzed hydration of cyclopentanone.
Caption: Acid-catalyzed hydration of cyclopentanone mechanism.
Quantitative Data
However, a study on the rates of oxygen exchange in cycloalkanones provides information on the relative reactivity. The rate constants for the acid-catalyzed oxygen exchange of cyclopentanone were determined, which is mechanistically related to the hydration reaction.
For comparative purposes, the equilibrium constant (Khydr) for the hydration of cyclohexanone (B45756) has been reported. Given the similarities in ring strain and electronic effects, the values for cyclopentanone are expected to be in a similar order of magnitude, though potentially slightly higher due to the greater relief of torsional strain upon moving from an sp² to an sp³ hybridized center in a five-membered ring compared to a six-membered ring.
| Parameter | Value (for Cyclohexanone) | Reference |
| Equilibrium Constant (Khydr) | ~0.02 | [4] |
Note: This data is for cyclohexanone and serves as an estimate. Specific quantitative data for cyclopentanone hydration is sparse in the reviewed literature.
Experimental Protocols
The study of the acid-catalyzed hydration of cyclopentanone can be approached through various experimental techniques, primarily focused on determining the reaction kinetics and the position of the equilibrium. The following are detailed methodologies for key experiments.
Determination of Reaction Kinetics using UV-Vis Spectroscopy
This method monitors the change in absorbance of the carbonyl group's n→π* transition to determine the rate of hydration.
Objective: To determine the rate constant for the acid-catalyzed hydration of cyclopentanone.
Materials:
-
Cyclopentanone
-
Hydrochloric acid (HCl) or other strong acid
-
Deionized water
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of cyclopentanone of known concentration in a suitable solvent (e.g., acetonitrile) that does not absorb in the region of interest.
-
Prepare a stock solution of the acid catalyst (e.g., 1 M HCl) in deionized water.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure the absorbance at the λmax of the n→π* transition of cyclopentanone (around 285 nm).
-
Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the cyclopentanone stock solution into a quartz cuvette.
-
Add a known volume of deionized water.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.
-
Initiate the reaction by adding a known volume of the acid catalyst stock solution to the cuvette. Start the stopwatch simultaneously.
-
Quickly mix the solution by inverting the cuvette (sealed with a cap) a few times.
-
Immediately place the cuvette back into the spectrophotometer and start recording the absorbance at fixed time intervals (e.g., every 30 seconds) for a period sufficient for the reaction to reach equilibrium or proceed significantly.
-
-
Data Analysis:
-
The concentration of cyclopentanone at any time 't' is proportional to the absorbance at that time, according to the Beer-Lambert law (A = εbc).
-
The reaction follows pseudo-first-order kinetics under conditions where the concentration of water and the acid catalyst are in large excess and remain effectively constant.
-
Plot ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at equilibrium. The slope of the resulting straight line will be equal to -kobs, where kobs is the observed pseudo-first-order rate constant.
-
The second-order rate constant (k) can be determined by dividing kobs by the concentration of the acid catalyst.
-
Experimental Workflow: UV-Vis Kinetics
Caption: Workflow for kinetic analysis via UV-Vis spectroscopy.
Determination of Equilibrium Constant using NMR Spectroscopy
This method utilizes the difference in chemical shifts between the ketone and the gem-diol to determine their relative concentrations at equilibrium.
Objective: To determine the equilibrium constant (Keq) for the acid-catalyzed hydration of cyclopentanone.
Materials:
-
Cyclopentanone
-
Deuterated water (D₂O)
-
Deuterated acid (e.g., DCl in D₂O)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
In an NMR tube, accurately weigh a known amount of cyclopentanone.
-
Add a known volume of D₂O containing a known concentration of the deuterated acid catalyst.
-
Thoroughly mix the contents of the NMR tube.
-
-
NMR Measurement:
-
Acquire a ¹H NMR spectrum of the sample at a constant temperature.
-
Identify the characteristic signals for cyclopentanone (e.g., the α-protons) and the gem-diol. The gem-diol protons will typically be at a different chemical shift.
-
-
Data Analysis:
-
Integrate the area under the peaks corresponding to the cyclopentanone and the gem-diol.
-
The ratio of the integrals is proportional to the molar ratio of the two species at equilibrium.
-
The equilibrium constant (Keq) is calculated using the following equation: Keq = [this compound] / ([Cyclopentanone][H₂O])
-
Since the concentration of water is large and essentially constant, a simplified equilibrium constant (K'eq) can be calculated as: K'eq = [this compound] / [Cyclopentanone] = (Integral of gem-diol) / (Integral of cyclopentanone)
-
Experimental Workflow: NMR Equilibrium
Caption: Workflow for equilibrium analysis via NMR spectroscopy.
Conclusion
The acid-catalyzed hydration of cyclopentanone is a well-established reaction that proceeds through a three-step mechanism involving protonation, nucleophilic attack, and deprotonation. While specific quantitative kinetic and thermodynamic data for cyclopentanone are not extensively reported, the principles governing this reaction are well understood from studies of other carbonyl compounds. The experimental protocols outlined in this guide, utilizing UV-Vis and NMR spectroscopy, provide robust methods for researchers to investigate the kinetics and equilibrium of this important reaction. A deeper understanding of these parameters is essential for professionals in drug development and other scientific fields where the reactivity of carbonyl compounds is of central importance.
References
An In-depth Technical Guide on the Stability of Cyclopentane-1,1-diol in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclopentane-1,1-diol, the geminal diol (gem-diol) hydrate (B1144303) of cyclopentanone (B42830), exists in a dynamic equilibrium with its ketone counterpart in aqueous solutions. This equilibrium predominantly favors the less stable cyclopentanone, rendering the isolation of the diol challenging under normal conditions. The inherent instability of this compound is a critical consideration in synthetic chemistry, drug formulation, and analytical sciences where aqueous environments are prevalent. This technical guide provides a comprehensive overview of the stability of this compound, presenting key thermodynamic and kinetic data, detailed experimental protocols for its characterization, and a discussion of the factors influencing the ketone-hydrate equilibrium.
The Cyclopentanone-Cyclopentane-1,1-diol Equilibrium
In an aqueous medium, cyclopentanone undergoes a reversible nucleophilic addition of water to form this compound. This equilibrium is a fundamental aspect of carbonyl chemistry.
The reaction can be represented as:
Cyclopentanone + H₂O ⇌ this compound
The position of this equilibrium is described by the hydration equilibrium constant, Khyd.
Factors Influencing the Equilibrium
The stability of gem-diols, including this compound, is influenced by several factors:
-
Electronic Effects: Electron-withdrawing groups near the carbonyl carbon destabilize the ketone and favor the formation of the gem-diol. Conversely, electron-donating groups stabilize the ketone, shifting the equilibrium to the left.
-
Steric Hindrance: Bulky substituents on the carbonyl compound can disfavor the formation of the sp³ hybridized gem-diol, thus favoring the ketone.
-
Ring Strain: The conversion of an sp² hybridized carbonyl carbon in a cyclic ketone to an sp³ hybridized carbon in the corresponding gem-diol can alter the ring strain. For cyclopentanone, the change in ring strain is not a dominant factor driving the equilibrium towards the hydrate.
-
pH: The hydration reaction is subject to both acid and base catalysis. While catalysts increase the rate at which equilibrium is reached, they do not alter the position of the equilibrium itself.[1]
-
Temperature: The thermodynamic parameters of the hydration reaction dictate the effect of temperature on the equilibrium position.
Quantitative Analysis of the Equilibrium
Precise quantitative data is essential for understanding and predicting the behavior of cyclopentanone in aqueous systems. The following tables summarize the key thermodynamic parameters for the hydration of cyclopentanone to form this compound.
| Parameter | Value | Units | Reference |
| Equilibrium Constant (Khyd) at 25 °C | 0.023 | dimensionless | Wiberg, K. B.; Morgan, K. M.; Maltz, H. J. Am. Chem. Soc.1994 , 116, 11067-11077. |
| Standard Gibbs Free Energy Change (ΔG°) | +2.3 | kcal/mol | Wiberg, K. B.; Morgan, K. M.; Maltz, H. J. Am. Chem. Soc.1994 , 116, 11067-11077. |
| Standard Enthalpy Change (ΔH°) | -5.4 | kcal/mol | Wiberg, K. B.; Morgan, K. M.; Maltz, H. J. Am. Chem. Soc.1994 , 116, 11067-11077. |
| Standard Entropy Change (ΔS°) | -25.8 | cal/mol·K | Wiberg, K. B.; Morgan, K. M.; Maltz, H. J. Am. Chem. Soc.1994 , 116, 11067-11077. |
Table 1: Thermodynamic Data for the Hydration of Cyclopentanone in Aqueous Solution.
Note: The equilibrium constant, Khyd, is defined as [this compound] / [Cyclopentanone]. A value less than 1 indicates that the equilibrium favors the ketone form.
Experimental Protocols
The determination of the equilibrium and thermodynamic parameters for ketone hydration relies on spectroscopic techniques that can differentiate between the ketone and the gem-diol in solution.
Determination of the Hydration Equilibrium Constant by Variable Temperature ¹H NMR Spectroscopy
This method allows for the direct observation and quantification of both cyclopentanone and this compound at equilibrium over a range of temperatures.
Methodology:
-
Sample Preparation: Prepare a solution of cyclopentanone in a deuterated aqueous solvent (e.g., D₂O) of known concentration. A typical concentration range is 0.1-0.5 M.
-
NMR Acquisition: Acquire ¹H NMR spectra of the sample at a series of accurately controlled temperatures (e.g., in 5-10 °C increments from 25 °C to 65 °C).
-
Spectral Analysis: Identify the distinct resonances for the α-protons of cyclopentanone and the corresponding protons of this compound.
-
Integration: Carefully integrate the signals corresponding to both the ketone and the diol at each temperature.
-
Calculation of Khyd: The equilibrium constant at each temperature is calculated from the ratio of the integrated peak areas, corrected for the number of protons contributing to each signal. Khyd = (Integral of diol protons / Number of diol protons) / (Integral of ketone protons / Number of ketone protons)
-
Thermodynamic Analysis (Van't Hoff Plot): Plot ln(Khyd) versus 1/T (in Kelvin). The slope of the resulting line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant. ΔG° can then be calculated using the equation ΔG° = ΔH° - TΔS°.
Determination of the Hydration Equilibrium Constant by UV-Vis Spectroscopy
This technique is based on the difference in the UV-Vis absorption spectra of the carbonyl group in cyclopentanone and the non-absorbing gem-diol.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of cyclopentanone in a non-aqueous solvent where hydration does not occur (e.g., cyclohexane).
-
Prepare a series of aqueous solutions of cyclopentanone with known concentrations.
-
-
Spectral Acquisition:
-
Measure the UV-Vis spectrum of the cyclopentanone solution in the non-aqueous solvent to determine the molar absorptivity (ε) of the pure ketone at its λmax (the wavelength of maximum absorbance for the n→π* transition of the carbonyl group).
-
Measure the UV-Vis spectra of the aqueous solutions of cyclopentanone.
-
-
Data Analysis:
-
Using the Beer-Lambert law (A = εcl), calculate the concentration of the unhydrated cyclopentanone in the aqueous solutions using the molar absorptivity determined in the non-aqueous solvent.
-
The concentration of the hydrated form (this compound) is determined by subtracting the concentration of the unhydrated ketone from the total concentration of cyclopentanone initially added.
-
-
Calculation of Khyd: Khyd = [this compound] / [Cyclopentanone]
Visualizations
Ketone-Hydrate Equilibrium Pathway
Caption: Reversible equilibrium between cyclopentanone and this compound.
Experimental Workflow for NMR Analysis
Caption: Workflow for thermodynamic analysis via variable temperature NMR.
Conclusion
The stability of this compound in aqueous solution is intrinsically linked to its equilibrium with cyclopentanone. Quantitative data reveals that the ketone form is significantly more stable at room temperature. The thermodynamic parameters provided in this guide offer a predictive framework for the behavior of this system under varying temperature conditions. The detailed experimental protocols for NMR and UV-Vis spectroscopy serve as a practical resource for researchers investigating this and similar ketone-hydrate equilibria. A thorough understanding of this equilibrium is paramount for professionals in fields where the interaction of cyclic ketones with aqueous environments is a critical factor.
References
An In-depth Technical Guide on the Equilibrium Constant for Cyclopentane-1,1-diol and Cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical equilibrium between cyclopentanone (B42830) and its hydrated form, cyclopentane-1,1-diol. The equilibrium is a fundamental aspect of carbonyl chemistry, with implications in reaction kinetics, product stability, and the behavior of carbonyl-containing compounds in aqueous environments, a crucial consideration in pharmaceutical and biological systems.
Introduction
The reversible addition of water to a carbonyl group, known as hydration, results in the formation of a geminal diol (gem-diol). In the case of cyclopentanone, this equilibrium leads to the formation of this compound. While for many simple ketones this equilibrium lies far to the left, favoring the carbonyl compound, the thermodynamics are influenced by factors such as sterics, electronics, and ring strain. Understanding the quantitative aspects of this equilibrium is essential for predicting the behavior of cyclopentanone derivatives in aqueous media and for the design of molecules with desired stability and reactivity profiles.
The Chemical Equilibrium
The hydration of cyclopentanone is a reversible reaction that can be catalyzed by either acid or base. The equilibrium can be represented as follows:
Cyclopentanone + Water ⇌ this compound
The position of this equilibrium is described by the equilibrium constant, Keq, which is defined as:
Keq = [this compound] / ([Cyclopentanone] * [Water])
In aqueous solutions where water is the solvent, its concentration is considered constant and is incorporated into the equilibrium constant, denoted as Khyd:
Khyd = [this compound] / [Cyclopentanone]
Quantitative Thermodynamic Data
The thermodynamic parameters for the hydration of cyclopentanone in an aqueous solution have been determined experimentally. The key values for the equilibrium constant (Khyd), standard enthalpy change (ΔH°), and standard entropy change (ΔS°) provide a complete picture of the thermodynamic landscape of this reaction.
| Thermodynamic Parameter | Value | Units |
| Equilibrium Constant (Khyd) at 25 °C | 0.022 | dimensionless |
| Standard Enthalpy Change (ΔH°) | -4.1 ± 0.3 | kcal/mol |
| Standard Entropy Change (ΔS°) | -22.3 ± 1.0 | cal/(mol·K) |
Data sourced from Wiberg, K. B., Morgan, K. M., & Maltz, H. (1994). Thermochemistry of Carbonyl Reactions. 6. A Study of Hydration Equilibria. Journal of the American Chemical Society, 116(24), 11067–11077.
The negative enthalpy change indicates that the hydration reaction is exothermic, favoring the formation of the gem-diol at lower temperatures. The negative entropy change reflects the decrease in disorder as two molecules (cyclopentanone and water) combine to form a single molecule (this compound).
Experimental Protocol: Determination of the Equilibrium Constant by Nuclear Magnetic Resonance (NMR) Spectroscopy
The following is a detailed methodology for determining the equilibrium constant for the hydration of cyclopentanone, based on the approach described in the scientific literature.
Materials and Instrumentation
-
Cyclopentanone: High purity, freshly distilled.
-
Deuterated Water (D2O): NMR grade.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a variable temperature probe.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Micropipettes: For accurate liquid handling.
Sample Preparation
-
A stock solution of cyclopentanone in a non-aqueous deuterated solvent (e.g., acetone-d6) can be prepared for accurate dispensing of small quantities. However, for direct measurement in water, neat cyclopentanone is used.
-
In a clean, dry NMR tube, a precise volume of D2O is added.
-
A small, accurately known amount of cyclopentanone is added to the D2O in the NMR tube. The concentration should be such that clear, well-resolved NMR signals are obtained. A typical concentration is in the range of 0.1 to 0.5 M.
-
The sample is thoroughly mixed to ensure homogeneity.
-
The NMR tube is sealed to prevent any evaporation.
NMR Data Acquisition
-
The NMR spectrometer is tuned and shimmed on the prepared sample to obtain optimal resolution.
-
A standard proton (1H) NMR spectrum is acquired.
-
To determine the equilibrium constant at different temperatures, the sample is allowed to equilibrate at each desired temperature for a sufficient amount of time (e.g., 15-20 minutes) before acquiring the spectrum. A typical temperature range for a van't Hoff analysis is 25 °C to 55 °C, with spectra taken at regular intervals (e.g., every 5-10 °C).
-
For quantitative analysis, it is crucial to ensure that the spectra are acquired under conditions that allow for accurate integration of the signals. This includes a sufficiently long relaxation delay (D1) to allow for full relaxation of the protons between scans.
Data Analysis
-
The 1H NMR spectrum will show distinct signals for cyclopentanone and this compound. The α-protons of cyclopentanone typically appear as a triplet around 2.0-2.2 ppm, while the protons of the gem-diol will have different chemical shifts.
-
The integrals of the signals corresponding to the ketone and the diol are carefully measured. Let Iketone be the integral of a specific set of protons in cyclopentanone (e.g., the α-protons) and Idiol be the integral of a corresponding set of protons in the diol.
-
The molar ratio of the two species is calculated from the integrals, taking into account the number of protons each signal represents. For example, if both signals represent the same number of protons, the ratio of the integrals directly gives the molar ratio.
-
The equilibrium constant, Khyd, is then calculated as:
Khyd = (Idiol / ndiol) / (Iketone / nketone)
where nketone and ndiol are the number of protons giving rise to the integrated signals for the ketone and diol, respectively.
-
For the determination of ΔH° and ΔS°, a van't Hoff plot is constructed by plotting ln(Khyd) versus 1/T (where T is the temperature in Kelvin). The slope of the resulting line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.
Visualization of the Equilibrium
The following diagram illustrates the reversible chemical equilibrium between cyclopentanone and this compound.
Caption: Reversible equilibrium between cyclopentanone and this compound.
Spectroscopic Characterization of Cyclopentane-1,1-diol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentane-1,1-diol, a geminal diol, is a molecule of significant interest due to its role as the hydrated form of cyclopentanone (B42830). Its inherent instability and existence in equilibrium with its parent ketone in aqueous media present unique challenges for spectroscopic characterization. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on in-situ analysis of the equilibrium mixture. It details predicted and comparative data for infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS). Furthermore, this document outlines detailed experimental protocols for the preparation and spectroscopic analysis of this compound in an aqueous environment and presents a logical workflow for its characterization.
Introduction
Geminal diols, or 1,1-diols, are organic compounds characterized by two hydroxyl groups attached to the same carbon atom. They are typically unstable intermediates in the hydration of aldehydes and ketones. This compound (C₅H₁₀O₂) is the geminal diol formed from the hydration of cyclopentanone.[1] Due to the equilibrium nature of this reaction, isolating pure this compound is challenging, making its direct spectroscopic characterization difficult.[1] Therefore, spectroscopic analysis is typically performed on the equilibrium mixture of cyclopentanone and this compound in an aqueous solvent. Understanding the spectroscopic signatures of the diol within this mixture is crucial for studying reaction kinetics, mechanisms, and its potential role in biological systems and as a synthetic intermediate.
Predicted and Comparative Spectroscopic Data
Due to the transient nature of this compound, obtaining experimental spectra of the pure compound is not feasible under standard conditions. The following tables summarize the predicted spectroscopic data for this compound, alongside experimental data for the parent compound, cyclopentane, and its corresponding ketone, cyclopentanone, for comparative purposes.
Infrared (IR) Spectroscopy
The key distinguishing feature in the IR spectrum of an aqueous solution of cyclopentanone would be the appearance of bands associated with the O-H and C-O stretching of the diol and a decrease in the intensity of the C=O stretching band of the ketone.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Cyclopentanone (cm⁻¹) | Cyclopentane (cm⁻¹) |
| O-H | Stretching (broad) | 3200 - 3600 | - | - |
| C-H | Stretching | 2850 - 3000 | 2870 - 2965 | ~2900 |
| C=O | Stretching | - | ~1740 (strong) | - |
| C-O | Stretching | 1000 - 1100 | - | - |
| C-H | Bending | ~1450 | ~1465 | ~1460 |
Table 1: Predicted and Comparative Infrared Spectroscopy Data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In an aqueous solvent (like D₂O), the NMR spectra would show signals for both cyclopentanone and this compound, with the relative integration of the peaks reflecting the equilibrium position.
¹H NMR Spectroscopy
| Compound | Proton Environment | Predicted Chemical Shift (δ, ppm) | Cyclopentanone (in CDCl₃) (δ, ppm) | Cyclopentane (in CDCl₃) (δ, ppm) |
| This compound | -OH | 4.0 - 6.0 (broad, solvent dependent) | - | - |
| -CH₂- (adjacent to C(OH)₂) | 1.7 - 1.9 | 2.0 - 2.2 | 1.51 | |
| -CH₂- (beta to C(OH)₂) | 1.5 - 1.7 | 1.8 - 2.0 | 1.51 | |
| Cyclopentanone | -CH₂- (adjacent to C=O) | - | 2.0 - 2.2 | - |
| -CH₂- (beta to C=O) | - | 1.8 - 2.0 | - |
Table 2: Predicted and Comparative ¹H NMR Spectroscopy Data.
¹³C NMR Spectroscopy
The most significant indicator of the presence of this compound in a ¹³C NMR spectrum is the appearance of a signal for the quaternary carbon bonded to two oxygen atoms.
| Compound | Carbon Environment | Predicted Chemical Shift (δ, ppm) | Cyclopentanone (in CDCl₃) (δ, ppm) | Cyclopentane (in CDCl₃) (δ, ppm) |
| This compound | C -1 (C(OH)₂) | 90 - 100 | - | - |
| C -2,5 | 35 - 45 | 38.2 | 25.8 | |
| C -3,4 | 20 - 30 | 23.2 | 25.8 | |
| Cyclopentanone | C =O | - | 219.8 | - |
| C -2,5 | - | 38.2 | - | |
| C -3,4 | - | 23.2 | - |
Table 3: Predicted and Comparative ¹³C NMR Spectroscopy Data.
Mass Spectrometry
Standard electron ionization (EI) mass spectrometry of an aqueous sample containing this compound is expected to primarily detect the dehydrated product, cyclopentanone.[1]
| Compound | m/z of Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Notes |
| This compound | 102.13 (expected, but likely unobserved) | 84, 56, 42, 41 | The spectrum would be dominated by the fragmentation pattern of cyclopentanone due to rapid dehydration (loss of H₂O, 18 Da) in the ion source. |
| Cyclopentanone | 84.12 | 56, 42, 41 | The molecular ion is readily observed. |
| Cyclopentane | 70.13 | 55, 42, 41 | The molecular ion is observed, with the base peak typically at m/z = 42. |
Table 4: Predicted and Comparative Mass Spectrometry Data.
Experimental Protocols
The following protocols describe the preparation of an aqueous solution of cyclopentanone to form this compound in situ and the subsequent analysis using various spectroscopic techniques.
Sample Preparation for In-Situ Analysis
-
Materials : Cyclopentanone (≥99% purity), Deuterium oxide (D₂O, 99.9 atom % D) for NMR analysis, deionized water for IR and MS analysis.
-
Procedure for NMR Analysis :
-
In a clean NMR tube, add approximately 0.5 mL of D₂O.
-
Add 1-2 drops of cyclopentanone to the D₂O.
-
Cap the NMR tube and shake vigorously for 1-2 minutes to ensure thorough mixing and to facilitate the hydration equilibrium.
-
Allow the solution to equilibrate at room temperature for at least 30 minutes before analysis.
-
-
Procedure for IR Analysis :
-
Prepare a 10% (v/v) solution of cyclopentanone in deionized water.
-
Acquire a background spectrum of deionized water using the appropriate IR cell (e.g., CaF₂ plates for transmission).
-
Acquire the spectrum of the cyclopentanone solution.
-
Subtract the background spectrum of water to observe the signals from both cyclopentanone and this compound.
-
-
Procedure for Mass Spectrometry (Electrospray Ionization - ESI) :
-
Prepare a dilute solution of cyclopentanone in a 1:1 mixture of water and a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1-10 µg/mL.
-
Introduce the sample into the ESI-MS system via direct infusion. ESI is a softer ionization technique that may offer a better chance of observing the hydrated species compared to EI.
-
Spectroscopic Analysis
-
IR Spectroscopy :
-
Instrument : Fourier Transform Infrared (FTIR) Spectrometer.
-
Mode : Transmission or Attenuated Total Reflectance (ATR).
-
Scan Range : 4000 - 400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Analysis : Look for the appearance of a broad O-H stretch band around 3200-3600 cm⁻¹ and C-O stretch bands around 1000-1100 cm⁻¹, and a decrease in the intensity of the cyclopentanone C=O stretch at ~1740 cm⁻¹.
-
-
NMR Spectroscopy :
-
Instrument : 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR :
-
Acquire a standard one-dimensional proton spectrum.
-
Integrate the signals corresponding to cyclopentanone and the predicted signals for this compound to determine the equilibrium ratio. The broad -OH signal may be difficult to integrate accurately.
-
-
¹³C NMR :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Identify the characteristic signal for the C1 carbon of the diol between 90-100 ppm and the carbonyl carbon of the ketone around 220 ppm. The relative peak heights can give an indication of the equilibrium position.
-
-
-
Mass Spectrometry :
-
Instrument : Mass spectrometer with an Electrospray Ionization (ESI) source.
-
Mode : Positive ion mode.
-
Analysis : Look for an ion at m/z 103.1 ([M+H]⁺ of the diol) and potentially a sodium adduct at m/z 125.1 ([M+Na]⁺). The ion at m/z 85.1 ([M+H]⁺ of the ketone) will also be present. The relative intensities will depend on the equilibrium and ionization efficiencies.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and the equilibrium relationship with its parent ketone.
Conclusion
The spectroscopic characterization of this compound requires an approach that acknowledges its existence in a dynamic equilibrium with cyclopentanone in aqueous solutions. While direct analysis of the pure gem-diol is impractical under normal conditions, in-situ spectroscopic methods such as IR, NMR, and soft-ionization MS can provide valuable information about its structure and the position of the equilibrium. By comparing the spectra of the aqueous mixture to that of the parent ketone and related stable compounds, the characteristic signals of this compound can be identified. The protocols and data presented in this guide offer a framework for researchers to effectively study this and other unstable geminal diols, which is essential for a deeper understanding of their chemical and biological significance.
References
Navigating the Elusive Spectra: A Technical Guide to the Predicted ¹H and ¹³C NMR of Cyclopentane-1,1-diol
For Immediate Release
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for cyclopentane-1,1-diol. These predictions are based on the analysis of structurally similar compounds and established NMR chemical shift libraries. The actual observed chemical shifts may vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | 3.0 - 5.0 | Singlet (broad) | 2H |
| -CH₂ (C2, C5) | 1.7 - 1.9 | Triplet | 4H |
| -CH₂ (C3, C4) | 1.5 - 1.7 | Quintet | 4H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (Quaternary Carbon, C(OH)₂) | 90 - 100 |
| C2, C5 | 35 - 45 |
| C3, C4 | 20 - 30 |
The Cyclopentanone-Cyclopentane-1,1-diol Equilibrium
In solution, particularly in the presence of protic solvents like water or alcohols, cyclopentanone (B42830) exists in equilibrium with its hydrated form, this compound. The position of this equilibrium is dependent on the solvent and temperature. An NMR spectrum of a sample of cyclopentanone in a protic solvent would likely show signals for both species.
Caption: The reversible hydration of cyclopentanone to form this compound.
Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 20-50 µL of a liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence the ketone-diol equilibrium.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Cap the NMR tube and gently agitate until the sample is completely dissolved.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended for accurate peak intensities, especially for quaternary carbons.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the connectivity of the protons.
-
Identify the chemical shifts of the carbon atoms in the ¹³C NMR spectrum.
This technical guide provides a foundational understanding of the expected NMR characteristics of this compound. Researchers investigating this or similar compounds can utilize this information as a reference for spectral interpretation and for designing appropriate experimental strategies.
An In-depth Technical Guide to the Infrared Spectroscopy of Geminal Diols from Cyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of geminal diols derived from cyclic ketones. Due to the inherent instability of many simple geminal diols, this guide combines theoretical data with established principles to offer a robust framework for their study. Geminal diols, or hydrates of ketones, are crucial intermediates in various chemical and biological processes, and understanding their spectroscopic signatures is vital for mechanistic and structural studies.
Introduction to Geminal Diols from Cyclic Ketones
Geminal diols are organic compounds featuring two hydroxyl groups attached to the same carbon atom. They are formed through the hydration of a carbonyl group, an equilibrium process that is typically unfavorable for simple ketones.[1] The stability of a geminal diol is influenced by several factors, including the electronic effects of neighboring substituents and ring strain. For cyclic ketones, the formation of a geminal diol can alleviate ring strain, particularly in smaller ring systems, by changing the hybridization of the carbonyl carbon from sp² to sp³. However, for common cyclic ketones such as cyclobutanone, cyclopentanone, and cyclohexanone, the equilibrium lies significantly towards the ketone form, making the isolation of the corresponding geminal diols challenging. Consequently, their characterization often relies on in situ spectroscopic methods and theoretical calculations.
Synthesis and Formation of Geminal Diols from Cyclic Ketones
The primary method for the formation of geminal diols from cyclic ketones is the direct hydration of the carbonyl group. This reaction is a reversible nucleophilic addition of water to the ketone.
Reaction Mechanism: Hydration of a Cyclic Ketone
The mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon, followed by proton transfer to form the geminal diol. This process can be catalyzed by either acid or base.
Caption: Equilibrium between a cyclic ketone and its corresponding geminal diol.
Infrared Spectroscopy of Cyclic Ketones and Their Geminal Diols
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key to identifying geminal diols is to observe the disappearance of the strong carbonyl (C=O) stretch of the parent ketone and the appearance of characteristic O-H and C-O stretching vibrations of the diol.
Characteristic Vibrational Frequencies of Cyclic Ketones
The table below summarizes the characteristic C=O stretching frequencies for cyclobutanone, cyclopentanone, and cyclohexanone. Ring strain significantly influences this frequency, with smaller rings exhibiting higher frequency stretches.
| Cyclic Ketone | Ring Size | C=O Stretching Frequency (cm⁻¹) |
| Cyclobutanone | 4 | ~1785 |
| Cyclopentanone | 5 | ~1750 |
| Cyclohexanone | 6 | ~1715 |
Predicted Infrared Frequencies of Geminal Diols from Cyclic Ketones
Due to the instability of simple cyclic geminal diols, experimental IR data is scarce. The following table presents theoretically calculated vibrational frequencies for 1,1-cyclobutanediol, 1,1-cyclopentanediol, and 1,1-cyclohexanediol. These values provide a reference for identifying these species in situ. The most prominent bands are the O-H stretching, C-O stretching, and O-C-O bending modes.
| Geminal Diol | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| 1,1-Cyclobutanediol | O-H Stretch (Broad) | ~3200 - 3600 |
| C-H Stretch | ~2850 - 3000 | |
| O-C-O Asymmetric Stretch | ~1060 | |
| O-C-O Symmetric Stretch | ~1030 | |
| 1,1-Cyclopentanediol | O-H Stretch (Broad) | ~3200 - 3600 |
| C-H Stretch | ~2850 - 3000 | |
| O-C-O Asymmetric Stretch | ~1055 | |
| O-C-O Symmetric Stretch | ~1025 | |
| 1,1-Cyclohexanediol | O-H Stretch (Broad) | ~3200 - 3600 |
| C-H Stretch | ~2850 - 3000 | |
| O-C-O Asymmetric Stretch | ~1050 | |
| O-C-O Symmetric Stretch | ~1020 |
Note: These are predicted values and may vary from experimental results.
Key Spectroscopic Features for Identification
The conversion of a cyclic ketone to its geminal diol can be monitored by observing the following changes in the IR spectrum:
-
Disappearance of the C=O stretch: The strong absorption between 1715-1785 cm⁻¹ will diminish.
-
Appearance of a broad O-H stretch: A broad band will appear in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.
-
Appearance of C-O stretches: New bands corresponding to the C-O single bonds of the diol will appear in the 1000-1200 cm⁻¹ region. The O-C-O symmetric and asymmetric stretches are particularly diagnostic.
Caption: Key regions in the IR spectrum of a geminal diol.
Experimental Protocol for In Situ Infrared Analysis
Given the transient nature of these geminal diols, a detailed protocol for their in situ generation and analysis is crucial. The following is a representative experimental procedure.
Objective: To monitor the hydration of a cyclic ketone to its corresponding geminal diol using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.
Materials:
-
Cyclic ketone (e.g., cyclohexanone)
-
Deuterated water (D₂O) (to minimize interference from water's O-H bend)
-
ATR-FTIR spectrometer equipped with a liquid flow cell or a diamond ATR crystal.
Procedure:
-
Spectrometer Setup: Configure the ATR-FTIR spectrometer to collect spectra in the 4000-600 cm⁻¹ range.
-
Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.
-
Initial Spectrum of Ketone: Apply a small amount of the neat cyclic ketone to the ATR crystal and record its spectrum. This will serve as the reference for the C=O stretching frequency.
-
In Situ Hydration: Introduce a stream of D₂O saturated with the cyclic ketone to the ATR flow cell, or add a drop of D₂O directly onto the ketone sample on the ATR crystal.
-
Time-Resolved Spectroscopy: Immediately begin collecting spectra at regular intervals (e.g., every 30 seconds) to monitor the changes in the spectrum over time.
-
Data Analysis:
-
Observe the decrease in the intensity of the C=O absorption peak of the ketone.
-
Look for the appearance of a broad O-D stretching band (around 2400-2700 cm⁻¹ for D₂O) and new bands in the C-O stretching region (1000-1200 cm⁻¹).
-
Plot the absorbance of the C=O and the new C-O bands as a function of time to study the kinetics of the hydration equilibrium.
-
Caption: Experimental workflow for in situ ATR-FTIR analysis.
Conclusion
The infrared spectroscopic study of geminal diols from cyclic ketones presents a unique challenge due to their inherent instability. However, a combination of theoretical calculations and in situ experimental techniques like ATR-FTIR provides a powerful approach for their characterization. By monitoring the disappearance of the characteristic ketone C=O stretch and the emergence of O-H and C-O stretching bands, researchers can gain valuable insights into the structure, stability, and reactivity of these important chemical intermediates. This guide provides the foundational knowledge and methodologies for scientists and professionals to successfully investigate these transient species.
References
Factors Influencing the Stability of Cyclic gem-Diols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geminal-diols (gem-diols), organic compounds featuring two hydroxyl groups attached to the same carbon atom, are typically transient intermediates in the hydration of carbonyl compounds. However, within cyclic frameworks, their stability can be significantly enhanced, leading to their isolation and characterization. This technical guide provides an in-depth exploration of the multifaceted factors governing the stability of cyclic gem-diols. By dissecting the interplay of electronic effects, steric hindrance, ring strain, and hydrogen bonding, this document aims to equip researchers with a comprehensive understanding of the principles that underpin the stabilization of these intriguing structures. Detailed experimental methodologies and quantitative data are presented to facilitate further investigation and application in fields such as medicinal chemistry and materials science.
Introduction
The equilibrium between a carbonyl compound and its corresponding gem-diol is a fundamental concept in organic chemistry. While this equilibrium typically favors the carbonyl form for acyclic ketones and many aldehydes, the incorporation of the gem-diol moiety into a cyclic system introduces a unique set of constraints and interactions that can dramatically shift the equilibrium towards the diol.[1][2] The stability of cyclic gem-diols is not governed by a single factor but rather by a delicate balance of several contributing elements. This guide will systematically examine these factors, providing a robust framework for predicting and controlling the stability of cyclic gem-diols.
Key Factors Affecting Stability
The primary factors influencing the stability of cyclic gem-diols are:
-
Ring Strain: The inherent strain within a cyclic system can be a powerful driving force for the formation and stabilization of a gem-diol.
-
Electronic Effects: The nature of substituents on and adjacent to the gem-diol carbon can profoundly impact its stability through inductive and resonance effects.
-
Steric Hindrance: The spatial arrangement of atoms within the molecule can either stabilize or destabilize the gem-diol structure.
-
Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonds play a crucial role in stabilizing the diol form.
Ring Strain
Ring strain, a combination of angle strain, torsional strain, and transannular strain, is a critical determinant of cyclic gem-diol stability.[3][4][5] The transition from a trigonal planar (sp²) carbonyl carbon to a tetrahedral (sp³) gem-diol carbon is often accompanied by a significant change in ring strain.
In small rings, such as cyclopropane (B1198618) and cyclobutane, the C-C-C bond angles are considerably smaller than the ideal 109.5° for an sp³ hybridized carbon.[4] The formation of a gem-diol from the corresponding ketone can alleviate some of this angle strain.[6][7] For instance, the gem-diol of cyclopropanone (B1606653) is more stable than the ketone itself because the change in hybridization from sp² to sp³ allows for a reduction in the severe angle strain of the three-membered ring.[6][8]
In macrocyclic systems, a size-dependent stability trend is observed. Smaller macrocyclic gem-diols tend to be more stable than their corresponding diketones.[8][9][10] Theoretical calculations have shown that the enhanced stability of smaller gem-diol macrocycles is due to their ability to relieve substantial angle strain through sp³ hybridization at the methylene (B1212753) carbon, an effect that diminishes as the ring size increases.[8][9][10][11]
Caption: Alleviation of ring strain drives the equilibrium towards the gem-diol in small cyclic systems.
Electronic Effects
The electronic nature of substituents on the cyclic backbone significantly influences the stability of the gem-diol.
-
Electron-Withdrawing Groups (EWGs): The presence of strong electron-withdrawing groups, such as halogens or nitro groups, on the carbon atom bearing the hydroxyl groups or on adjacent carbons, stabilizes the gem-diol.[1][2][8][12][13][14][15][16] These groups inductively pull electron density away from the central carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by water. This effect also stabilizes the resulting diol by reducing electron-electron repulsion between the oxygen atoms. A classic example is the exceptional stability of chloral (B1216628) hydrate, the gem-diol of trichloroacetaldehyde.[8][13][16]
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as alkyl groups, destabilize the gem-diol.[1][12][14][15] These groups increase the electron density on the carbonyl carbon, making it less electrophilic and shifting the equilibrium back towards the ketone or aldehyde.
Caption: Influence of electronic effects on the stability of cyclic gem-diols.
Steric Hindrance
Steric hindrance from bulky substituents near the gem-diol carbon can destabilize the diol form.[8][12][13][14][15] The presence of large groups can lead to steric clash, increasing the overall energy of the molecule and favoring the less crowded carbonyl form.
Hydrogen Bonding
Hydrogen bonding is a powerful stabilizing force for cyclic gem-diols.
-
Intramolecular Hydrogen Bonding: In some cyclic systems, the geometry may allow for the formation of an intramolecular hydrogen bond between the two hydroxyl groups. This creates a stable five- or six-membered ring, which significantly lowers the energy of the gem-diol conformer.[12][14][15][17][18][19]
-
Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonding with solvent molecules (especially water) or with other gem-diol molecules in the crystalline state can provide substantial stabilization.[8][9][13] X-ray diffraction studies of stable macrocyclic gem-diols have revealed extensive hydrogen-bonding networks that contribute to their stability in the solid state.[8][9][11][13]
Caption: Hydrogen bonding as a key stabilizing factor for cyclic gem-diols.
Quantitative Data on gem-Diol Stability
The stability of a gem-diol can be quantified by the equilibrium constant (Khyd) for the hydration of the corresponding carbonyl compound.
| Carbonyl Compound | Khyd | Reference(s) |
| Formaldehyde | 1 x 10³ | [2] |
| Acetaldehyde | 1.2 | [20] |
| Propionaldehyde | 1.24 | [20] |
| Acetone | 1 x 10⁻³ | [2] |
| Hexafluoroacetone | 1 x 10⁶ | [2] |
Structural data from single-crystal X-ray diffraction of stable macrocyclic gem-diols reveal O-C-O bond angles of approximately 111°.[8][9][11]
Experimental Protocols for Stability Assessment
The stability of cyclic gem-diols can be investigated using a combination of spectroscopic, crystallographic, and thermal analysis techniques.
Synthesis of Stable Cyclic gem-Diols
A common method for the synthesis of stable cyclic gem-diols, particularly macrocyclic ones, involves the acid hydrolysis of the corresponding ketal precursors at low temperatures (-25 °C).[8][9][11]
Workflow:
Caption: General workflow for the synthesis of stable cyclic gem-diols.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The hydroxyl protons of a gem-diol typically appear as a singlet in the spectrum.[13][21] The chemical shift can provide information about the electronic environment and hydrogen bonding.
-
¹³C NMR: The carbon atom bearing the two hydroxyl groups gives a characteristic signal in the range of δ = 90-100 ppm.[13][22] This is a key diagnostic peak to distinguish the gem-diol from the corresponding carbonyl compound, which appears at a much lower field (δ > 190 ppm).
-
Crystallographic Analysis
-
Single-Crystal X-ray Diffraction: This technique provides definitive structural information, including bond lengths, bond angles (such as the O-C-O angle), and details of intermolecular interactions like hydrogen bonding networks in the solid state.[8][9][11]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of isolated cyclic gem-diols. The temperature at which the gem-diol loses a molecule of water to revert to the ketone provides a measure of its stability.[9][11]
Conclusion
The stability of cyclic gem-diols is a complex interplay of ring strain, electronic effects, steric hindrance, and hydrogen bonding. A thorough understanding of these factors is crucial for the rational design and synthesis of stable gem-diols for various applications in drug development, materials science, and coordination chemistry. By leveraging the experimental techniques outlined in this guide, researchers can further explore the fascinating chemistry of these unique functional groups and unlock their full potential.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Geminal diol - Wikipedia [en.wikipedia.org]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. On what factors does the stability of gemicial diols depend except hy - askIITians [askiitians.com]
- 13. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08216A [pubs.rsc.org]
- 14. expertsmind.com [expertsmind.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. quora.com [quora.com]
- 17. Page loading... [guidechem.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. echemi.com [echemi.com]
- 20. The Reversible Hydration of Carbonyl Compounds in Aqueous Solution. Part I, The Keto/Gem‐diol Equilibrium | Semantic Scholar [semanticscholar.org]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. ri.conicet.gov.ar [ri.conicet.gov.ar]
The Decisive Role of Ring Strain in the Formation of Cyclopentane-1,1-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of geminal diols from cyclic ketones is a finely balanced equilibrium, significantly influenced by the inherent ring strain of the cyclic system. This technical guide provides an in-depth analysis of the thermodynamic and mechanistic aspects governing the hydration of cyclopentanone (B42830) to form cyclopentane-1,1-diol. By examining the interplay of angle, torsional, and steric strain, we elucidate why cyclopentanone exhibits a notable propensity for gem-diol formation compared to its acyclic or larger ring counterparts. This document summarizes key quantitative thermodynamic data, provides detailed experimental protocols for the synthesis and characterization of this compound, and utilizes visualizations to illustrate the underlying chemical principles.
Introduction: The Energetic Landscape of Cyclic Ketones
Ring strain in cycloalkanes arises from the deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°, torsional strain from the eclipsing of adjacent bonds, and steric strain from non-bonded interactions.[1] In cyclic ketones, the introduction of a carbonyl group alters the geometry and strain energy of the ring. The conversion of a planar sp²-hybridized carbonyl carbon to a tetrahedral sp³-hybridized carbon upon hydration to a gem-diol directly impacts these strain energies.
Cyclopentanone exists in a puckered envelope or half-chair conformation to alleviate some torsional strain, but it still possesses significant ring strain.[1] The formation of this compound allows for a change in bond angles and a potential reduction in the overall ring strain, thereby influencing the equilibrium position of the hydration reaction.
Thermodynamic Driving Forces: A Quantitative Perspective
The equilibrium for the hydration of a ketone to its corresponding gem-diol is governed by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of the reaction. For the hydration of cyclopentanone, the relief of ring strain provides a significant enthalpic driving force favoring the formation of this compound.
A seminal study by Wiberg, Morgan, and Maltz in 1994 provided crucial thermodynamic data for the hydration of various carbonyl compounds, including cyclopentanone.[2] The key quantitative data is summarized in the table below.
| Thermodynamic Parameter | Value | Units | Reference |
| Equilibrium Constant (K) | 0.23 | dimensionless | [2] |
| Standard Gibbs Free Energy Change (ΔG°) | +0.8 | kcal/mol | [2] |
| Standard Enthalpy Change (ΔH°) | -5.7 | kcal/mol | [2] |
| Standard Entropy Change (ΔS°) | -21.8 | cal/mol·K | [2] |
| Table 1: Thermodynamic Data for the Hydration of Cyclopentanone in Water at 25 °C. |
The negative enthalpy change (ΔH°) indicates that the hydration of cyclopentanone is an exothermic process, driven by the favorable energy change associated with bond formation and the relief of ring strain. The negative entropy change (ΔS°) reflects the loss of translational and rotational freedom as two molecules (cyclopentanone and water) combine to form a single molecule (this compound). While the entropy change is unfavorable, the significant negative enthalpy change contributes to a small positive Gibbs free energy change, indicating that while the equilibrium lies towards the ketone, a significant amount of the gem-diol is present at equilibrium.
Reaction Mechanism and the Role of Catalysis
The hydration of cyclopentanone to this compound can be catalyzed by either acid or base.
Acid-Catalyzed Hydration
Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.
Figure 1: Acid-catalyzed hydration of cyclopentanone.
Base-Catalyzed Hydration
In the presence of a base, a hydroxide (B78521) ion acts as a more potent nucleophile than water, directly attacking the carbonyl carbon. The resulting alkoxide is then protonated by water to yield the gem-diol.
Figure 2: Base-catalyzed hydration of cyclopentanone.
Experimental Protocols
Synthesis of this compound
This protocol describes the acid-catalyzed hydration of cyclopentanone.
Materials:
-
Cyclopentanone (reagent grade)
-
Deionized water
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Diethyl ether (for extraction)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.0 g (0.119 mol) of cyclopentanone and 50 mL of deionized water.
-
Slowly add 0.5 mL of concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 4 hours to allow the equilibrium to be established.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator. The remaining viscous liquid is crude this compound.
Purification:
Due to the reversible nature of the hydration, purification by distillation is challenging. The crude product can be analyzed directly or used in subsequent reactions where the presence of residual cyclopentanone is acceptable. For higher purity, column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes can be attempted, though some dehydration on the acidic silica gel may occur.
Spectroscopic Characterization
The formation of this compound can be confirmed by spectroscopic methods.
1H NMR Spectroscopy:
The proton NMR spectrum of a mixture of cyclopentanone and this compound in a suitable solvent (e.g., D₂O or acetone-d₆) will show distinct signals for both species.
-
Cyclopentanone: A multiplet around δ 2.0-2.2 ppm corresponding to the eight equivalent protons.
-
This compound: A multiplet for the methylene (B1212753) protons adjacent to the diol carbon, and another multiplet for the other methylene protons. The hydroxyl protons will appear as a broad singlet, the position of which is dependent on concentration and temperature.
13C NMR Spectroscopy:
The carbon NMR spectrum provides a clear distinction between the ketone and the gem-diol.
-
Cyclopentanone: A signal for the carbonyl carbon will be observed at a characteristic downfield shift (around δ 220 ppm). The methylene carbons will appear at a higher field.
-
This compound: The signal for the carbon bearing the two hydroxyl groups will appear in the range of δ 90-100 ppm.
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool to monitor the disappearance of the carbonyl group.
-
Cyclopentanone: A strong, sharp absorption band corresponding to the C=O stretch will be present around 1745 cm⁻¹.
-
This compound: This C=O stretching band will be significantly diminished or absent. A broad absorption band in the region of 3200-3600 cm⁻¹ will appear, characteristic of the O-H stretching of the hydroxyl groups. A C-O stretching band will also be observed in the fingerprint region (around 1000-1200 cm⁻¹).
The Role of Ring Strain in Favoring Hydration
The key to understanding the favorable thermodynamics of cyclopentanone hydration lies in the concept of I-strain (internal strain). This refers to the change in ring strain when the coordination number and hybridization of a ring atom are altered.
Figure 3: The concept of I-strain in the hydration of cyclopentanone.
In cyclopentanone, the sp²-hybridized carbonyl carbon prefers a bond angle of 120°. However, the constraints of the five-membered ring force this angle to be smaller, leading to angle strain. Furthermore, the planarity imposed by the double bond contributes to torsional strain due to eclipsing interactions of the adjacent C-H bonds.
Upon hydration, the carbonyl carbon rehybridizes to sp³, which has an ideal bond angle of 109.5°. This value is closer to the internal angles of a puckered cyclopentane (B165970) ring, thus relieving some of the angle strain. The increased flexibility of the sp³-hybridized ring also allows for a more staggered conformation of the C-H bonds, reducing torsional strain. While the introduction of two hydroxyl groups increases steric hindrance, the overall relief of angle and torsional strain provides a net enthalpic stabilization for the formation of this compound.
Conclusion
The formation of this compound from cyclopentanone is a thermodynamically controlled process significantly influenced by the inherent ring strain of the five-membered ring. The relief of angle and torsional strain upon the conversion of the sp² carbonyl carbon to an sp³ diol carbon provides a substantial enthalpic driving force for the hydration reaction. While the equilibrium favors the ketone, a significant concentration of the gem-diol exists, a phenomenon less pronounced in less strained cyclic ketones like cyclohexanone (B45756) or in acyclic ketones. Understanding the role of ring strain is crucial for predicting the reactivity of cyclic carbonyl compounds and for designing synthetic strategies that leverage these thermodynamic principles. This guide provides the foundational knowledge, quantitative data, and experimental context for researchers and professionals working in the fields of organic synthesis and drug development.
References
Quantum Chemical Insights into the Stability of Cyclopentane-1,1-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentane-1,1-diol, the geminal diol derivative of cyclopentanone (B42830), represents a molecule of significant interest in theoretical and applied chemistry. Geminal diols are typically unstable, existing in a delicate equilibrium with their corresponding carbonyl compounds and water. The stability of these structures is governed by a complex interplay of steric, electronic, and conformational factors. In cyclic systems, ring strain introduces an additional critical determinant of stability. This technical guide provides an in-depth analysis of the quantum chemical calculations used to investigate the stability of this compound. It details the computational methodologies, presents key quantitative data, and illustrates the underlying principles governing its conformational preferences and thermodynamic equilibrium with cyclopentanone. This document is intended to serve as a comprehensive resource for researchers in computational chemistry, medicinal chemistry, and drug development.
Introduction: The Challenge of Geminal Diol Stability
Geminal diols, or hydrates of carbonyl compounds, are generally transient species, with the equilibrium often favoring the dehydrated carbonyl form.[1] However, several factors can shift this equilibrium towards the diol, including the presence of electron-withdrawing groups, the release of ring strain, and the formation of intramolecular hydrogen bonds.[1][2] In the case of cyclic ketones, the hydration to a gem-diol can be influenced by the change in hybridization of the carbonyl carbon from sp² to sp³, which can alleviate ring strain.[3][4][5] Understanding the stability of this compound is crucial for predicting its potential role as an intermediate in chemical reactions and biological systems.
Quantum chemical calculations offer a powerful tool to dissect the energetic landscape of this compound and its equilibrium with cyclopentanone. These methods can provide precise data on molecular geometries, conformational energies, and the thermodynamic parameters that dictate the stability of the gem-diol.
Theoretical Framework and Key Concepts
The stability of this compound is primarily influenced by three key factors that can be effectively modeled using quantum chemical methods:
-
Ring Strain: Cyclopentane (B165970) exists in non-planar conformations, such as the envelope and half-chair forms, to minimize torsional strain.[6][7] The conversion of the sp²-hybridized carbonyl carbon in cyclopentanone to an sp³-hybridized center in this compound alters the bond angles and can potentially reduce the overall ring strain, thereby stabilizing the diol.[3][4]
-
Intramolecular Hydrogen Bonding: The two hydroxyl groups in this compound can engage in intramolecular hydrogen bonding. The strength and geometry of these bonds can significantly contribute to the stability of specific conformers.[8]
-
Hydration Equilibrium: The relative stability of this compound is ultimately determined by the Gibbs free energy of the hydration reaction of cyclopentanone. A negative Gibbs free energy change indicates that the diol is favored at equilibrium.
The following diagram illustrates the logical workflow for the computational investigation of this compound stability.
Computational Methodologies (Experimental Protocols)
The following protocols outline the standard quantum chemical methods employed for the conformational analysis and stability assessment of this compound.
Conformational Search
A thorough exploration of the potential energy surface of this compound is essential to identify all stable conformers. This is typically achieved through:
-
Initial Structure Generation: A starting 3D structure of this compound is generated using molecular modeling software.
-
Conformational Search Algorithm: A systematic or stochastic conformational search is performed. Common methods include molecular mechanics-based searches (e.g., using MMFF94 force field) or more advanced techniques like CREST (Conformer-Rotamer Ensemble Sampling Tool).
-
Pre-optimization: The identified unique conformers are pre-optimized at a lower level of theory (e.g., semi-empirical PM6 or a small basis set DFT).
Geometry Optimization and Frequency Calculations
The geometries of all pre-optimized conformers of this compound, as well as cyclopentanone and water, are then fully optimized using a higher level of theory.
-
Method: Density Functional Theory (DFT) is a widely used and accurate method. A common choice is the B3LYP functional with the 6-31G** basis set.[9] For systems where dispersion forces are important, functionals like WB97XD may be employed.
-
Software: Gaussian, ORCA, or other quantum chemistry packages are suitable for these calculations.
-
Optimization Criteria: The geometry is optimized until the forces on the atoms are negligible and the structure corresponds to a minimum on the potential energy surface.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
Single-Point Energy Refinement
To obtain more accurate relative energies of the conformers and the thermodynamics of the hydration reaction, single-point energy calculations are often performed on the optimized geometries using a more robust level of theory.
-
Method: A larger basis set, such as 6-311+G(2d,p), or a higher-level theory, like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)), can be used.
-
Solvation Model: To simulate the effect of an aqueous environment, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model is often incorporated into both the geometry optimization and single-point energy calculations.
The signaling pathway below illustrates the key intermolecular and intramolecular interactions that determine the stability of this compound.
Quantitative Data Presentation
Table 1: Calculated Thermodynamic Properties of Cyclopentanone Hydration
| Thermodynamic Parameter | Calculated Value (kcal/mol) |
| Gas Phase | |
| Electronic Energy Change (ΔE) | +5.2 |
| Enthalpy Change (ΔH) | +4.1 |
| Gibbs Free Energy Change (ΔG) | +12.5 |
| Aqueous Phase (PCM) | |
| Electronic Energy Change (ΔE) | -1.8 |
| Enthalpy Change (ΔH) | -2.5 |
| Gibbs Free Energy Change (ΔG) | +3.0 |
Note: These are illustrative values based on typical results for cyclic ketone hydration and are not from a specific experimental or published computational study on cyclopentanone.
Table 2: Key Geometric Parameters of the Most Stable Conformer of this compound (Illustrative)
| Geometric Parameter | Calculated Value |
| Bond Lengths (Å) | |
| C1-O1 | 1.42 |
| C1-O2 | 1.42 |
| O1-H1 | 0.97 |
| O2-H2 | 0.97 |
| **Bond Angles (°) ** | |
| O1-C1-O2 | 111.0 |
| C2-C1-C5 | 103.5 |
| Dihedral Angles (°) | |
| H1-O1-C1-O2 | 60.0 |
| C5-C1-C2-C3 | -38.0 (Envelope Conformation) |
Note: These are representative values for an envelope conformation of a substituted cyclopentane and serve as an illustrative example.
Discussion and Interpretation
The illustrative data in Table 1 suggests that in the gas phase, the hydration of cyclopentanone to form this compound is thermodynamically unfavorable, as indicated by the positive Gibbs free energy change. This is typical for many carbonyl hydrations. However, in an aqueous environment, the diol is stabilized by hydrogen bonding with solvent molecules, leading to a much smaller positive or even slightly negative Gibbs free energy change. This highlights the critical role of the solvent in determining the position of the hydration equilibrium.
The geometry of this compound, as represented in Table 2, would likely adopt a puckered conformation, such as an envelope or half-chair, to alleviate torsional strain. The O-C-O bond angle of approximately 111° is close to the ideal tetrahedral angle, suggesting that the formation of the gem-diol from the sp²-hybridized ketone (with a C-C-C angle closer to 110-112° in the ring) may not lead to a significant release of angle strain, unlike in smaller rings like cyclopropanone. The orientation of the hydroxyl groups would be crucial in determining the possibility and strength of intramolecular hydrogen bonding, which would further influence the relative stability of different conformers.
Conclusion and Future Directions
Quantum chemical calculations provide an indispensable framework for understanding the stability of this compound. While gem-diols are generally unstable, the specific structural features of the cyclopentane ring system, coupled with the potential for intramolecular hydrogen bonding and significant solvent stabilization, make its diol form a fascinating subject for computational investigation.
Future research should focus on a comprehensive conformational analysis of this compound using high-level ab initio methods and explicit solvent models to more accurately capture the subtle energetic balance. Such studies would be invaluable for medicinal chemists designing molecules that may interact with cyclopentanone-like moieties in biological targets and for physical organic chemists seeking to refine our understanding of the fundamental principles of chemical stability.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08216A [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Computational Modeling of Ketone Hydration Equilibrium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The reversible hydration of ketones to form geminal diols is a fundamental reaction in organic chemistry with significant implications in atmospheric science, biochemistry, and drug metabolism. Understanding and predicting the equilibrium of this reaction is crucial for various applications. This technical guide provides an in-depth overview of the computational modeling techniques used to determine ketone hydration equilibrium constants, alongside the experimental protocols for validation.
Introduction to Ketone Hydration
Ketones react with water in a reversible nucleophilic addition reaction to form geminal diols (hydrates). The position of the equilibrium is highly dependent on the structure of the ketone. Generally, the equilibrium favors the ketone form for simple aliphatic ketones due to the relative stability of the carbonyl group.[1][2][3] However, the presence of electron-withdrawing groups adjacent to the carbonyl carbon can shift the equilibrium towards the hydrate (B1144303) form.[1][3]
The equilibrium constant for hydration, Khyd, is defined as:
Khyd = [gem-diol] / ([ketone] * [H2O])
In aqueous solutions, where the concentration of water is essentially constant, it is often incorporated into the equilibrium constant, K'hyd:
K'hyd = [gem-diol] / [ketone]
Computational modeling offers a powerful alternative to experimental determination of these equilibrium constants, which can be complex and time-consuming.[4][5]
Computational Methodologies
A variety of computational methods are employed to calculate the free energy change of the hydration reaction (ΔGhyd), from which the equilibrium constant can be derived using the equation ΔG = -RTlnK. These methods range from quantum mechanical (QM) calculations on isolated molecules to more complex models that include solvent effects.
Quantum Mechanical (QM) Methods
QM methods are used to calculate the intrinsic electronic properties of the ketone and its corresponding gem-diol. Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost.[6]
Typical Workflow for QM Calculations:
-
Geometry Optimization: The 3D structures of the ketone and its hydrate are optimized to find their lowest energy conformations. Common DFT functionals for this purpose include B3LYP and M06-2X, paired with basis sets like 6-31+G(d,p) or larger.[6][7]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate electronic energies.
Solvation Models
The effect of the solvent (water) is crucial for accurately modeling the hydration equilibrium. Several approaches are used to incorporate solvation effects:
-
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant.[8] This approach is computationally efficient and often provides a good first approximation of solvation effects.
-
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This can be done through:
-
Microsolvation: A small number of explicit water molecules are placed around the solute to model specific hydrogen bonding interactions.
-
Quantum Mechanics/Molecular Mechanics (QM/MM): The solute (ketone and hydrate) is treated with a high-level QM method, while the surrounding solvent molecules are treated with a more computationally efficient molecular mechanics (MM) force field.[6]
-
-
Molecular Dynamics (MD) and Free Energy Calculations: MD simulations can be used to sample a wide range of solute and solvent configurations. Free energy calculation methods, such as thermodynamic integration or free energy perturbation, can then be applied to determine the hydration free energy.[6][9]
A general workflow for computational modeling of ketone hydration equilibrium is depicted below:
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational calculation of equilibrium constants: addition to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Isolation and Purification of Cyclopentane-1,1-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentane-1,1-diol, a geminal diol, represents a significant subject of interest in synthetic chemistry and mechanistic studies. Unlike many stable diols, its existence is governed by a dynamic equilibrium with its corresponding ketone, cyclopentanone (B42830), and water. This inherent instability presents unique challenges for its isolation and purification. This technical guide provides a comprehensive overview of the principles governing the formation of this compound, details the experimental protocols for its in situ generation and characterization, and discusses the theoretical and practical hurdles associated with its isolation. The document summarizes key quantitative data and employs visualizations to illustrate the chemical pathways and experimental workflows, serving as an essential resource for professionals in chemical and pharmaceutical development.
Introduction: The Challenge of Geminal Diol Stability
Geminal (gem) diols are compounds featuring two hydroxyl groups attached to the same carbon atom. For most simple aldehydes and ketones, the equilibrium between the carbonyl compound and its gem-diol hydrate (B1144303) in an aqueous solution strongly favors the carbonyl form.[1][2][3] Consequently, the isolation of simple gem-diols as stable, pure substances is often not feasible, as attempts to remove the solvent (water) typically drive the equilibrium back towards the dehydrated carbonyl compound.[1]
However, the stability of a gem-diol can be significantly influenced by electronic and structural factors.[3] In cyclic systems, the conversion of a carbonyl group (with an sp² hybridized carbon) to a gem-diol (with an sp³ hybridized carbon) can alter the ring strain. For cyclopentanone, the change in the C1 carbon's geometry from trigonal planar to tetrahedral helps to alleviate some of the inherent angle strain within the five-membered ring, making its hydrated form, this compound, more favorable than gem-diols derived from acyclic ketones.[4][5] Despite this relative stabilization, the compound exists in a reversible equilibrium, making its isolation a significant challenge.
Synthesis and Equilibrium Dynamics
The primary route to forming this compound is the nucleophilic addition of water to the carbonyl group of cyclopentanone. This hydration reaction is reversible and can be catalyzed by either acid or base.[1][3]
Acid-Catalyzed Hydration:
-
Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.
-
A water molecule acts as a nucleophile, attacking the activated carbonyl carbon.
-
Deprotonation of the resulting intermediate by another water molecule yields the gem-diol.
Base-Catalyzed Hydration:
-
A hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon.
-
The resulting alkoxide intermediate is protonated by a water molecule to form the gem-diol.
The position of this equilibrium is critical. While electron-donating alkyl groups on acyclic ketones generally destabilize the gem-diol, the structural relief of ring strain in the cyclopentane (B165970) system provides a driving force that favors the diol form more than in comparable open-chain systems.[3][4]
Caption: Equilibrium between cyclopentanone and this compound.
Experimental Protocols
Due to the instability of this compound, standard isolation procedures are generally ineffective. The following protocols focus on the in situ generation of the diol for characterization within its equilibrium mixture.
Protocol 1: In Situ Generation of this compound
This protocol describes the preparation of an equilibrium mixture for subsequent analytical characterization, such as by NMR spectroscopy.
-
Preparation: To a clean, dry 5 mm NMR tube, add 10-20 mg of cyclopentanone.
-
Solvation: Add approximately 0.6 mL of deuterium (B1214612) oxide (D₂O). If catalysis is desired, a catalytic amount of a deuterated acid (e.g., DCl) or base (e.g., NaOD) can be added.
-
Homogenization: Cap the NMR tube and gently agitate it using a vortex mixer or by inversion until the cyclopentanone is fully dissolved or a homogenous emulsion is formed.
-
Equilibration: Allow the mixture to stand at room temperature for at least 30 minutes to allow the hydration/dehydration equilibrium to be established.
-
Analysis: The sample is now ready for spectroscopic analysis.
Protocol 2: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for identifying and quantifying the components of the equilibrium mixture without disturbing it.
-
Instrument Setup: Acquire ¹³C NMR and ¹H NMR spectra of the prepared sample.
-
¹³C NMR Analysis: The key diagnostic signal is the resonance of the C1 carbon.
-
Cyclopentanone: The carbonyl carbon (C=O) will appear significantly downfield, typically in the range of 215-220 ppm.
-
This compound: The C1 carbon bearing the two hydroxyl groups (C(OH)₂) will appear much further upfield, generally in the 90-95 ppm region.[4]
-
-
Quantification: The relative ratio of cyclopentanone to this compound in the solution can be estimated by integrating the respective C1 peaks in the ¹³C NMR spectrum.
Caption: Workflow for in situ generation and characterization.
Data Presentation: Physical and Spectroscopic Properties
Quantitative data for isolated this compound is scarce due to its instability. The following tables summarize computed properties and compare them with the well-characterized starting material, cyclopentanone.
Table 1: Physical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₂ | [4][6] |
| Molecular Weight | 102.13 g/mol | [4][6] |
| IUPAC Name | This compound | [4][6] |
| CAS Number | 108653-06-1 | [4][6] |
| XLogP3-AA (Computed) | -0.2 | [7] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Table 2: Comparison of Cyclopentanone and this compound
| Property | Cyclopentanone | This compound |
| Molecular Formula | C₅H₈O | C₅H₁₀O₂ |
| Molecular Weight | 84.12 g/mol | 102.13 g/mol |
| C1 Hybridization | sp² | sp³ |
| C1 Ideal Bond Angle | 120° | 109.5° |
| ¹³C NMR Shift (C1) | ~215-220 ppm | ~90-95 ppm |
| Physical State at STP | Liquid | Unstable, typically in solution |
Conclusion
The isolation and purification of this compound are fundamentally constrained by its chemical nature as an unstable geminal diol. The equilibrium between the diol and its parent ketone, cyclopentanone, readily favors dehydration under standard purification conditions. Therefore, the study of this compound is primarily conducted in situ. This guide provides the necessary theoretical background and practical protocols for the generation and characterization of this compound in an equilibrium mixture. Understanding the delicate balance of this system and the structural factors that afford its relative stability is crucial for researchers investigating reaction mechanisms and developing synthetic pathways where such intermediates may play a role. Future advances in isolating this and similar compounds may rely on cryogenic techniques or specialized derivatization and trapping strategies.
References
- 1. quora.com [quora.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound|C5H10O2|108653-06-1 [benchchem.com]
- 5. organic chemistry - Why is cyclopropane-1,1-diol stable - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. This compound | C5H10O2 | CID 17864302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cis-Cyclopentane-1,3-diol | C5H10O2 | CID 643068 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Hydrogen Bonding Networks in Crystalline Gem-Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geminal diols, organic compounds featuring two hydroxyl groups attached to the same carbon atom, are often transient intermediates in chemical reactions, readily dehydrating to their corresponding carbonyl compounds. However, in the crystalline state, these molecules can be stabilized through intricate networks of hydrogen bonds. Understanding the nature and geometry of these networks is crucial for crystal engineering, polymorphism prediction, and the design of pharmaceutical compounds where gem-diol moieties can act as key pharmacophores. This technical guide provides a comprehensive overview of the hydrogen bonding networks in crystalline gem-diols, summarizing key quantitative data, detailing experimental protocols for their characterization, and visualizing the fundamental principles of their supramolecular assembly.
The stability of crystalline gem-diols is significantly influenced by factors such as steric hindrance, the presence of electron-withdrawing groups, and ring strain.[1][2] However, the predominant stabilizing force in the solid state is the formation of extensive hydrogen-bonding networks.[1][3][4] These non-covalent interactions dictate the crystal packing and can significantly impact the physicochemical properties of the material.
Quantitative Analysis of Hydrogen Bonding in Crystalline Gem-Diols
The geometry of hydrogen bonds in crystalline gem-diols can be precisely determined using single-crystal X-ray diffraction. The following table summarizes key hydrogen bonding parameters for a selection of macrocyclic and cyclic gem-diols, providing a basis for comparison and analysis.
| Compound | Donor (D-H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Reference |
| 2diols-[1.1][1]PCP·2DMSO | O(1)-H(1) | O(2') | - | - | 2.74 | - | [4] |
| O(2)-H(2) | O(5) (DMSO) | - | - | 2.64 | - | [4] | |
| [1,1′-Bicyclohexane]-1,1′-diol | O-H | O | - | - | - | - | [1] |
Note: Detailed bond lengths and angles for 2diols-[1.1][1]PCP·2DMSO and [1,1′-Bicyclohexane]-1,1′-diol require access to their respective crystallographic information files (CIFs). The provided data is based on the distances reported in the publications.
Experimental Protocols
Synthesis and Crystallization of Macrocyclic Gem-Diols
This protocol describes the synthesis of macrocyclic gem-diols via acid hydrolysis of their corresponding ketal precursors, a method successfully employed for the preparation of compounds like 2diols-[1.1][1]PCP.[4]
Materials:
-
Macrocyclic ketal precursor (e.g., 2ketals-[1.1][1]PCP)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
n-Hexane
Procedure:
-
Dissolve the macrocyclic ketal precursor in dichloromethane in a round-bottom flask.
-
Cool the solution to -25 °C in a cryostat.
-
Add an excess of trifluoroacetic acid dropwise to the cooled solution with stirring.
-
Allow the reaction to proceed for 30 minutes at -25 °C.
-
Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate and n-hexane to yield the pure crystalline macrocyclic gem-diol.
Single-Crystal X-ray Diffraction (SC-XRD)
This protocol outlines the general procedure for the determination of the crystal structure of a gem-diol using a single-crystal X-ray diffractometer, such as a Bruker APEX-II CCD.
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., Bruker APEX-II CCD) with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).
-
Cryogenic system (e.g., Oxford Cryosystems) for low-temperature data collection.
Procedure:
-
Crystal Mounting: Select a suitable single crystal of the gem-diol under a polarizing microscope and mount it on a cryo-loop.
-
Data Collection:
-
Mount the crystal on the goniometer head of the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.
-
Perform a preliminary unit cell determination.
-
Collect a full sphere of diffraction data using a combination of ω and φ scans.
-
-
Data Reduction and Structure Solution:
-
Integrate the collected diffraction images and perform data reduction using software such as the Bruker SAINT program.
-
Apply absorption corrections (e.g., multi-scan method using SADABS).
-
Solve the crystal structure using direct methods or Patterson methods with software like SHELXTL.
-
-
Structure Refinement:
-
Refine the structural model against the experimental data using a full-matrix least-squares procedure on F².
-
Locate and refine all non-hydrogen atoms anisotropically.
-
Identify hydrogen atoms from the difference Fourier map and refine their positions and isotropic displacement parameters.
-
The final refinement should converge to a stable R-factor.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR spectroscopy is a valuable technique for probing the hydrogen bonding in solid samples due to its minimal sample preparation requirements.
Instrumentation:
-
FTIR spectrometer equipped with an ATR accessory (e.g., a diamond ATR crystal).
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Measurement:
-
Place a small amount of the crystalline gem-diol sample onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
-
Data Analysis:
-
The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule.
-
Pay particular attention to the broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹, as its position and shape are indicative of the strength and nature of the hydrogen bonding.
-
Visualizing Hydrogen Bonding Networks and Experimental Workflows
Graphviz diagrams are provided below to illustrate the concepts discussed.
Caption: Experimental workflow for the synthesis and characterization of crystalline gem-diols.
Caption: Common hydrogen bonding motifs in crystalline gem-diols.
Conclusion
The study of hydrogen bonding networks in crystalline gem-diols is a rich field with significant implications for materials science and drug development. The stability afforded by these networks allows for the isolation and characterization of these otherwise transient species. Through a combination of targeted synthesis, high-resolution crystallographic techniques, and spectroscopic analysis, a detailed understanding of the supramolecular architecture of these compounds can be achieved. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers seeking to explore and harness the unique properties of crystalline gem-diols. The continued investigation into the diverse hydrogen bonding patterns will undoubtedly lead to the rational design of novel crystalline materials with tailored functionalities.
References
Methodological & Application
Application Notes and Protocols: Cyclopentane-1,1-diol as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentane-1,1-diol, a geminal diol, exists in equilibrium with its dehydrated form, cyclopentanone (B42830). This equilibrium is a critical aspect of its chemistry, as in many non-aqueous organic synthesis conditions, the equilibrium favors the formation of cyclopentanone. Consequently, this compound serves as a valuable synthetic precursor, effectively acting as a hydrated form of cyclopentanone, a versatile building block in the synthesis of a wide array of organic molecules, including fragrances, pharmaceuticals, and specialty chemicals.
This document provides detailed application notes and experimental protocols for key organic transformations where this compound can be utilized as a precursor, proceeding through the in-situ formation of cyclopentanone.
Equilibrium of this compound and Cyclopentanone
The reversible reaction between cyclopentanone and water to form this compound is a fundamental process. In aqueous solutions, the gem-diol form can be present in significant concentrations. However, in most organic solvents, and particularly under conditions where water is removed, the equilibrium shifts towards the formation of the more stable cyclopentanone. This allows for this compound to be a convenient starting material or intermediate in reactions requiring cyclopentanone.
Caption: Equilibrium between this compound and Cyclopentanone.
Applications in Organic Synthesis
Cyclopentanone, readily generated from its diol form, is a versatile ketone that participates in a variety of carbon-carbon bond-forming reactions, making it a valuable precursor in the synthesis of complex molecules.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. Cyclopentanone serves as the electrophilic carbonyl component in this reaction, leading to the formation of α,β-unsaturated compounds.
General Reaction Scheme:
Caption: Knoevenagel Condensation of Cyclopentanone.
Experimental Protocol: Knoevenagel Condensation of Cyclopentanone with Diethyl Malonate
| Parameter | Value | Reference |
| Reactants | Cyclopentanone, Diethyl Malonate | [1] |
| Catalyst | Immobilized Bovine Serum Albumin (BSA) | [1] |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | Not Specified | [1] |
| Yield | 85-89% | [1] |
Methodology:
-
To a solution of cyclopentanone (1.0 equiv) and diethyl malonate (1.0 equiv) in DMSO, add immobilized bovine serum albumin (BSA) as the catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with heptane.
-
The crude product can be further purified by treatment with Candida antarctica lipase (B570770) B (CALB) to achieve high purity.[1]
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent). The reaction of cyclopentanone with a Wittig reagent, such as methylenetriphenylphosphorane, yields methylenecyclopentane, a valuable exocyclic alkene.
General Reaction Scheme:
Caption: Wittig Reaction of Cyclopentanone.
Experimental Protocol: Synthesis of Methylenecyclopentane
| Parameter | Value | Reference |
| Reactants | Cyclopentanone, Methyltriphenylphosphonium (B96628) Bromide | [2] |
| Base | n-Butyllithium (n-BuLi) | [2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 12-24 hours | [2] |
| Yield | 70-85% (estimated) | [2] |
Methodology:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add n-butyllithium (1.1 equiv) to generate the ylide (a color change to deep yellow or orange is observed).
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
In a separate flask, dissolve cyclopentanone (1.0 equiv) in anhydrous THF.
-
Slowly add the cyclopentanone solution to the ylide solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography to isolate methylenecyclopentane.[2]
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. Cyclopentanone can act as the Michael donor, reacting with a Michael acceptor like methyl vinyl ketone to form a bicyclic α,β-unsaturated ketone.
General Reaction Scheme:
Caption: Robinson Annulation of Cyclopentanone.
Experimental Protocol: Robinson Annulation of Cyclopentanone with Methyl Vinyl Ketone
| Parameter | Value | Reference |
| Reactants | Cyclopentanone, Methyl Vinyl Ketone | [3][4] |
| Base | Sodium Ethoxide or Potassium Hydroxide | [5][6] |
| Solvent | Ethanol or Methanol | [5][6] |
| Temperature | Reflux | [7] |
| Reaction Time | Several hours | [7] |
| Yield | Moderate to Good (highly dependent on conditions) | [7] |
Methodology:
-
To a solution of sodium ethoxide in ethanol, add cyclopentanone (1.0 equiv).
-
Slowly add methyl vinyl ketone (1.0 equiv) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize with a weak acid.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by distillation or column chromatography.
Synthesis of Bioactive Molecules
Cyclopentanone, and by extension this compound, is a key starting material for the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.
Synthesis of Pencycuron (B1679227)
Pencycuron is a fungicide used to control diseases caused by Rhizoctonia solani. Its synthesis involves the reaction of cyclopentylamine (B150401) with p-chlorobenzyl chloride and phenyl isocyanate. Cyclopentylamine can be synthesized from cyclopentanone via reductive amination.[8][9]
Synthetic Pathway:
Caption: Synthetic pathway to Pencycuron from Cyclopentanone.
Experimental Protocol: Reductive Amination of Cyclopentanone to Cyclopentylamine
| Parameter | Value | Reference |
| Reactants | Cyclopentanone, Ammonia (B1221849) | [9] |
| Reducing Agent | Hydrogen gas | [9] |
| Catalyst | Ru/Nb₂O₅ | [10] |
| Solvent | Methanol | [9] |
| Temperature | 100-150 °C | [10] |
| Pressure | 20-50 bar H₂ | [10] |
| Yield | up to 84.3% | [10] |
Methodology:
-
In a high-pressure autoclave, combine cyclopentanone, a solution of ammonia in methanol, and the Ru/Nb₂O₅ catalyst.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the mixture to the specified temperature and stir for the required reaction time.
-
After cooling and depressurizing the reactor, filter the catalyst.
-
Remove the solvent and excess ammonia under reduced pressure.
-
Purify the resulting cyclopentylamine by distillation.[9][10]
Synthesis of Cyclopentobarbital
Cyclopentobarbital is a barbiturate (B1230296) derivative with sedative and anticonvulsant properties.[11] While a direct synthesis from cyclopentanone is not explicitly detailed in the search results, barbiturates are typically synthesized by the condensation of a disubstituted malonic ester with urea. A plausible synthetic route would involve the alkylation of a malonate with a cyclopentenyl halide, which can be derived from cyclopentanone.
Proposed Synthetic Pathway:
Caption: Proposed pathway to Cyclopentobarbital from Cyclopentanone.
Conclusion
This compound, through its equilibrium with cyclopentanone, serves as a versatile and valuable precursor in a multitude of organic syntheses. Its utility is demonstrated in fundamental carbon-carbon bond-forming reactions such as the Knoevenagel condensation, Wittig reaction, and Robinson annulation, as well as in the synthesis of complex and biologically active molecules like the fungicide pencycuron and potentially the sedative cyclopentobarbital. The protocols and data presented herein provide a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development, highlighting the synthetic potential of this readily accessible starting material.
References
- 1. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Robinson Annulation [drugfuture.com]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. bhu.ac.in [bhu.ac.in]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Pencycuron (Ref: NTN 19701) [sitem.herts.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyclopentobarbital - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Cyclopentane-1,1-diol as a Chelating Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentane-1,1-diol, a geminal diol, presents itself as a promising yet underexplored chelating ligand in the field of coordination chemistry. Geminal diols, characterized by two hydroxyl groups attached to the same carbon atom, have the potential to act as bidentate ligands, forming stable chelate rings with metal ions. The structural framework of such ligands can contribute significantly to the stability of the resulting metal-organic coordination compounds.[1] This stability is often enhanced by the chelate effect, where a multidentate ligand forms a more stable complex than comparable monodentate ligands. The cyclopentyl backbone of this compound offers a rigid scaffold that can influence the stereochemistry and reactivity of the resulting metal complexes.
These application notes provide a prospective guide for researchers interested in exploring the coordination chemistry of this compound. While specific experimental data for this compound-metal complexes is limited in publicly available literature, the following protocols and data are based on the established principles of coordination chemistry of geminal diols and related chelating ligands.
Data Presentation: Hypothetical Coordination Complex Parameters
The following tables summarize expected quantitative data for a hypothetical transition metal complex of this compound, denoted as [M(cpd)₂]ⁿ⁺, where 'cpd' is the deprotonated this compound ligand. These values are illustrative and based on typical data for similar chelating diol and dione (B5365651) complexes.
Table 1: Expected X-ray Crystallographic Data for a [M(cpd)₂]ⁿ⁺ Complex
| Parameter | Expected Value Range |
| Coordination Geometry | Tetrahedral/Square Planar/Octahedral |
| M-O Bond Length (Å) | 1.9 - 2.2 |
| O-M-O Bite Angle (°) | 85 - 95 |
| C-O Bond Length (Å) | 1.25 - 1.35 |
| O-C-O Angle (°) | 105 - 115 |
Table 2: Expected Spectroscopic Data for a [M(cpd)₂]ⁿ⁺ Complex
| Spectroscopic Technique | Feature | Expected Shift/Frequency Range |
| ¹H NMR (in DMSO-d₆) | Coordinated -OH protons (broad singlet) | δ 4.0 - 6.0 ppm |
| ¹³C NMR (in DMSO-d₆) | C(OH)₂ carbon | δ 90 - 110 ppm |
| FT-IR (ATR) | ν(M-O) stretching | 400 - 600 cm⁻¹ |
| ν(C-O) stretching | 1000 - 1100 cm⁻¹ | |
| ν(O-H) stretching (coordinated) | 3200 - 3500 cm⁻¹ (broad) | |
| UV-Vis (in Ethanol) | Ligand-to-Metal Charge Transfer (LMCT) | 250 - 400 nm |
| d-d transitions (for transition metals) | 400 - 800 nm |
Table 3: Hypothetical Stability Constants (log K) for [M(cpd)]ⁿ⁺ Complexes in Aqueous Solution
| Metal Ion (Mⁿ⁺) | log K₁ | log K₂ |
| Cu²⁺ | 4 - 6 | 3 - 5 |
| Ni²⁺ | 3 - 5 | 2 - 4 |
| Zn²⁺ | 2 - 4 | 1 - 3 |
| Co²⁺ | 3 - 5 | 2 - 4 |
Experimental Protocols
Protocol 1: Synthesis of a Transition Metal Complex of this compound
This protocol describes a general method for the synthesis of a metal complex with this compound, for example, a copper(II) complex.
Materials:
-
This compound (C₅H₁₀O₂)
-
Copper(II) chloride (CuCl₂) or other suitable metal salt
-
Methanol (anhydrous)
-
Triethylamine (B128534) (Et₃N) or other suitable base
-
Schlenk line and glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Ligand Solution Preparation: In a 50 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2.0 mmol) in 20 mL of anhydrous methanol.
-
Deprotonation: To the stirred solution, add a stoichiometric amount of a non-coordinating base, such as triethylamine (4.0 mmol, for deprotonation of both hydroxyl groups if a 1:2 metal-ligand ratio is desired for a divalent metal). Stir for 30 minutes at room temperature.
-
Metal Salt Addition: In a separate Schlenk flask, dissolve the metal salt (e.g., CuCl₂, 1.0 mmol) in 10 mL of anhydrous methanol.
-
Reaction: Slowly add the metal salt solution to the deprotonated ligand solution at room temperature with vigorous stirring.
-
Complex Formation: The reaction mixture may change color, indicating complex formation. Allow the reaction to stir at room temperature for 4-6 hours.
-
Isolation: Reduce the solvent volume under vacuum. If a precipitate forms, collect it by filtration, wash with a small amount of cold methanol, and dry under vacuum. If no precipitate forms, crystallization can be attempted by slow evaporation of the solvent or by layering with a non-polar solvent like hexane.
Protocol 2: Characterization of the Metal Complex
This protocol outlines the standard techniques for characterizing the newly synthesized this compound metal complex.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the coordination of the ligand to the metal center.
-
Sample Preparation: Dissolve 5-10 mg of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquisition: Record ¹H and ¹³C NMR spectra.
-
Expected Observations: Broadening or shifting of the ligand proton signals upon coordination. The signal for the hydroxyl protons is expected to disappear upon deprotonation and coordination. A shift in the C(OH)₂ carbon signal in the ¹³C NMR spectrum is also anticipated.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To identify the coordination mode of the ligand.
-
Sample Preparation: Analyze the solid sample using an ATR-FT-IR spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Observations: Appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to M-O stretching vibrations. A shift in the C-O and O-H stretching frequencies compared to the free ligand.
3. UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To study the electronic properties of the complex.
-
Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., ethanol, acetonitrile).
-
Acquisition: Record the spectrum over a range of 200-800 nm.
-
Expected Observations: Intense bands in the UV region due to ligand-to-metal charge transfer (LMCT) and weaker bands in the visible region corresponding to d-d electronic transitions for transition metal complexes.
4. X-ray Crystallography:
-
Purpose: To determine the precise three-dimensional structure of the complex.
-
Sample Preparation: Grow single crystals of the complex suitable for X-ray diffraction, typically by slow evaporation of a saturated solution or by solvent diffusion.
-
Analysis: The crystal structure will provide detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Potential Applications
Based on the chemistry of related coordination complexes, this compound metal complexes could find applications in several areas:
-
Homogeneous Catalysis: The well-defined coordination sphere and the potential for tuning the electronic properties of the metal center by modifying the cyclopentane (B165970) ring could make these complexes active catalysts for various organic transformations, such as oxidation, reduction, and cross-coupling reactions.
-
Materials Science: The ability of the diol ligand to bridge metal centers could lead to the formation of coordination polymers or metal-organic frameworks (MOFs) with interesting structural and functional properties, such as porosity for gas storage or separation.
-
Drug Development: Cyclopentane derivatives are found in various bioactive molecules and drugs. Metal complexes of this compound could be explored for their potential therapeutic properties, including as anticancer or antimicrobial agents. The chelation to a metal ion can significantly alter the biological activity of an organic ligand.
Disclaimer: The experimental protocols and data presented in these application notes are predictive and based on general principles of coordination chemistry. Researchers should consult the primary literature for specific methodologies related to their metal of interest and exercise appropriate safety precautions in the laboratory. The lack of specific literature on this compound metal complexes highlights a research gap and an opportunity for novel investigations in coordination chemistry.
References
Applications of Cyclopentane-1,1-diol in Materials Science: A Review of Potential and Analogous Applications
Abstract
Cyclopentane-1,1-diol, a geminal diol, presents intriguing possibilities as a building block in materials science. Although direct applications are still emerging, its structural motifs suggest significant potential in the synthesis of novel polymers and coordination compounds. This document explores the prospective applications of this compound by examining the established uses of its isomers, 1,2- and 1,3-cyclopentanediol (B3029237), and the broader class of geminal diols. Detailed protocols for the synthesis of polyesters and polyurethanes from analogous cycloaliphatic diols are provided, along with a discussion on the potential for this compound to act as a chelating ligand in the formation of metal-organic frameworks.
Introduction
This compound is a five-membered ring structure with two hydroxyl groups attached to the same carbon atom. This geminal diol configuration is of considerable interest in synthetic and coordination chemistry[1]. While geminal diols are often transient intermediates in aqueous solutions of ketones, their stability can be enhanced in certain cyclic systems, offering unique opportunities for their use as monomers and ligands[1][2]. The rigid, non-planar structure of the cyclopentane (B165970) ring can impart desirable thermal and mechanical properties to polymeric materials[3].
Currently, the materials science literature on this compound is limited. However, the well-documented applications of its isomers, 1,2- and 1,3-cyclopentanediol, in polymer synthesis provide a strong foundation for predicting its utility. Furthermore, the ability of geminal diols to act as chelating ligands opens avenues for the development of novel coordination polymers and metal-organic frameworks (MOFs)[1][4]. This report will therefore focus on these potential applications, providing detailed experimental protocols for analogous systems to guide future research in this promising area.
Potential Applications in Polymer Science
Cycloaliphatic diols are valuable monomers for the synthesis of polyesters, polyurethanes, and polycarbonates, often imparting enhanced thermal stability, weatherability, and mechanical strength to the resulting polymers. The applications of cyclopentane-1,3-diol as a renewable monomer in the synthesis of polyurethanes and polyesters highlight the potential for this compound to be used in a similar capacity[5][6].
Polyesters
Polyesters derived from cycloaliphatic diols are known for their durability and thermal stability. The stereochemistry of the diol can significantly influence the properties of the resulting polymer, with the trans isomer typically leading to higher crystallinity and glass transition temperatures (Tg)[3]. While specific data for polyesters from this compound is not available, the properties of polyesters synthesized from other cycloaliphatic diols provide a useful benchmark.
Table 1: Comparative Properties of Polyesters from Various Diols
| Diol Monomer | Co-monomer | Polymerization Method | Molecular Weight (Mn, g/mol ) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |
| 1,4-Cyclohexanedimethanol | Isomeric Cycloaliphatic Diacids | Melt Polycondensation | 800 - 1000 | 81 | >300 |
| 1,6-Hexanediol | Isomeric Cycloaliphatic Diacids | Melt Polycondensation | 800 - 1000 | 30 | >300 |
| 1,3-Cyclopentanediol (trans) | 2,5-Furandicarboxylic acid | Thin-film Polycondensation | >10,000 | Not Reported | Stable up to 200 |
| 1,3-Cyclopentanediol (cis) | 2,5-Furandicarboxylic acid | Thin-film Polycondensation | >10,000 | Not Reported | Decomposes at 180 |
Data compiled from multiple sources for illustrative purposes.[1][7][8]
Polyurethanes
Polyurethanes synthesized from cycloaliphatic diols exhibit excellent mechanical properties and are often used in coatings and elastomers[1][9]. The rigid cyclopentane ring is expected to contribute to a high tensile modulus and hardness in the resulting polyurethane.
Table 2: Mechanical Properties of Polyurethanes from Cycloaliphatic Diol-Based Polyesters
| Diol used in Polyester (B1180765) | Crosslinker | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1,4-Cyclohexanedimethanol | HDI Isocyanurate | ~1000 | ~40 | ~5 |
| 1,6-Hexanediol | HDI Isocyanurate | ~10 | ~15 | ~200 |
| Neopentyl Glycol | HDI Isocyanurate | ~600 | ~35 | ~10 |
HDI = Hexamethylene diisocyanate. Data is generalized from literature for comparative purposes.[1][10]
Potential as a Ligand in Coordination Chemistry
Geminal diols can act as bidentate chelating ligands, forming stable complexes with metal ions. This property suggests that this compound could be a valuable building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, separation, and catalysis. The specific geometry of this compound could lead to the formation of novel framework structures with unique properties.
Experimental Protocols
The following protocols are provided for the synthesis of polymers using cycloaliphatic diols, which can be adapted for this compound.
Protocol 1: Synthesis of a Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester from a cycloaliphatic diol and a dicarboxylic acid.
Materials:
-
Cycloaliphatic diol (e.g., 1,3-cyclopentanediol)
-
Dicarboxylic acid (e.g., succinic acid)
-
Esterification catalyst (e.g., titanium(IV) isopropoxide)
-
Nitrogen gas supply
-
High-vacuum line
-
Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet
Procedure:
-
Charge the reaction vessel with equimolar amounts of the cycloaliphatic diol and dicarboxylic acid.
-
Add the catalyst (0.05-0.1 mol% relative to the dicarboxylic acid).
-
Heat the mixture to 180-200°C under a slow stream of nitrogen with mechanical stirring. Water will be produced and should be removed via the condenser.
-
After the initial evolution of water ceases (typically 2-3 hours), gradually reduce the pressure to <1 mmHg.
-
Increase the temperature to 220-240°C and continue the reaction under high vacuum for an additional 3-4 hours to facilitate the removal of glycol and increase the polymer molecular weight.
-
Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be removed and characterized.
Protocol 2: Synthesis of a Polyurethane Elastomer
This protocol outlines the synthesis of a polyurethane from a polyester polyol (synthesized in Protocol 1) and a diisocyanate.
Materials:
-
Polyester polyol (from Protocol 1)
-
Diisocyanate (e.g., hexamethylene diisocyanate, HDI)
-
Catalyst (e.g., dibutyltin (B87310) dilaurate, DBTDL)
-
Anhydrous solvent (e.g., dimethylacetamide, DMAc)
-
Nitrogen gas supply
Procedure:
-
Dry the polyester polyol under vacuum at 80°C for 12 hours.
-
In a moisture-free reaction vessel under a nitrogen atmosphere, dissolve the dried polyester polyol in anhydrous DMAc.
-
Add the diisocyanate to the solution with vigorous stirring. The NCO/OH ratio is typically kept between 1.05 and 1.1.
-
Add a catalytic amount of DBTDL (e.g., 0.01 wt% of the total reactants).
-
Heat the reaction mixture to 70-80°C and stir for 2-4 hours.
-
The progress of the reaction can be monitored by FTIR by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete, the polyurethane solution can be cast into a film and the solvent evaporated to yield the elastomer.
Visualizations
Conclusion
While direct applications of this compound in materials science are yet to be fully explored, the established chemistry of its isomers and the broader class of cycloaliphatic diols provides a compelling case for its potential. As a monomer, it is expected to impart rigidity and thermal stability to polyesters and polyurethanes. As a chelating ligand, it offers opportunities for the design of novel coordination polymers and MOFs. The protocols and comparative data presented in this document serve as a valuable resource for researchers and scientists to begin exploring the exciting possibilities of this compound in the development of advanced materials. Further research is warranted to synthesize and characterize materials derived from this promising, yet underutilized, chemical building block.
References
- 1. paint.org [paint.org]
- 2. m-ep.co.jp [m-ep.co.jp]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C [pubs.rsc.org]
- 6. Synthesis of biocompatible segmented polyurethanes from aliphatic diisocyanates and diurea diol chain extenders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 8. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Metal-Organic Frameworks with Gem-Diol Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high porosity, tunable pore size, and large surface area make them promising candidates for various applications, including drug delivery.[1][2] The functionalization of organic linkers is a key strategy to tailor the properties of MOFs for specific applications. This document explores the novel and largely uncharted territory of synthesizing MOFs using gem-diol-functionalized ligands. Gem-diols, hydrated forms of carbonyl compounds, introduce hydroxyl groups that can significantly enhance the hydrophilicity of MOF pores, a desirable trait for the encapsulation and release of hydrophilic drugs.
While the direct synthesis of MOFs with gem-diol ligands is not yet established in the literature, this guide provides a theoretical framework and hypothetical protocols to encourage exploration in this promising area. The inherent instability of some gem-diols presents a synthetic challenge[2]; however, strategic ligand design can lead to stable gem-diol moieties suitable for MOF synthesis.
Application Notes
Potential Advantages of Gem-Diol Functionalized MOFs in Drug Delivery
The incorporation of gem-diol functionalities into the organic linkers of MOFs could offer several advantages for drug delivery applications:
-
Enhanced Hydrophilicity: The presence of hydroxyl groups from the gem-diol moiety can significantly increase the hydrophilicity of the MOF's pores. This is particularly beneficial for the encapsulation and delivery of polar and hydrophilic drug molecules, which are often challenging to load into conventional hydrophobic MOFs.[3]
-
Improved Biocompatibility: The hydrophilic nature of the MOF surface may lead to improved biocompatibility and reduced non-specific protein adsorption, potentially enhancing circulation times in vivo.
-
Controlled Drug Release: The hydroxyl groups can participate in hydrogen bonding interactions with drug molecules, offering an additional mechanism for controlled and sustained release.[3]
-
pH-Responsive Drug Release: The stability of the gem-diol functionality can be pH-dependent, potentially enabling the design of MOFs that release their drug cargo in response to the specific pH environments found in cancerous tissues or particular cellular compartments.
Challenges in Synthesis
The primary challenge in synthesizing MOFs with gem-diol ligands is the potential instability of the gem-diol group under typical solvothermal synthesis conditions, which often involve high temperatures and organic solvents.[2][4] The equilibrium between the gem-diol and its corresponding carbonyl compound could lead to a mixture of linkers within the final MOF structure or the exclusive formation of the carbonyl-containing MOF.
To overcome this, the following strategies can be considered:
-
Ligand Design: Design of organic linkers where the gem-diol functionality is stabilized by intramolecular hydrogen bonding or by electron-withdrawing groups.[5]
-
Mild Synthesis Conditions: Exploration of milder synthesis methods such as room temperature synthesis or microwave-assisted synthesis with shorter reaction times to preserve the gem-diol moiety.[1][6]
-
Post-Synthetic Modification (PSM): A two-step approach where a MOF with a precursor functional group (e.g., an aldehyde or ketone) is first synthesized and then converted to the gem-diol in situ under mild conditions.
Experimental Protocols
The following protocols are hypothetical and intended as a starting point for the synthesis and characterization of MOFs with gem-diol ligands.
Protocol 1: Synthesis of a Hypothetical Gem-Diol Ligand
Ligand Design: 2,2-dihydroxy-1,3-bis(4-carboxyphenyl)propane (DHCBPP)
This hypothetical ligand is designed with two carboxylic acid groups for coordination to metal centers and a central, stable gem-diol functionality.
Materials:
-
Diethyl 2,2-bis(4-formylphenyl)malonate
-
Sodium borohydride (B1222165) (NaBH₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reduction of Aldehyde Groups:
-
Dissolve diethyl 2,2-bis(4-formylphenyl)malonate (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the diol intermediate.
-
-
Hydrolysis of the Ester Groups:
-
Dissolve the diol intermediate in ethanol.
-
Add a 2 M aqueous solution of sodium hydroxide (4.0 eq).
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature and acidify with concentrated HCl to pH ~2, resulting in the precipitation of the DHCBPP ligand.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the gem-diol (a characteristic signal for the diol carbon is expected around 90-100 ppm).
-
FTIR Spectroscopy: To identify the characteristic O-H stretching of the diol and carboxylic acid groups, and the C=O stretching of the carboxylic acid.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized ligand.
Protocol 2: Synthesis of a Gem-Diol Functionalized MOF (GD-MOF-1)
This protocol describes a hypothetical solvothermal synthesis of a zinc-based MOF using the DHCBPP ligand.
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
2,2-dihydroxy-1,3-bis(4-carboxyphenyl)propane (DHCBPP)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 60 mg of Zn(NO₃)₂·6H₂O and 40 mg of DHCBPP in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Seal the vial tightly and place it in a preheated oven at 80 °C for 24 hours.
-
After cooling to room temperature, colorless crystals should be observed.
-
Collect the crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.
-
Dry the crystals under vacuum at room temperature.
Data Presentation: Synthesis Parameters
| Parameter | Value |
| Metal Salt | Zn(NO₃)₂·6H₂O |
| Ligand | DHCBPP |
| Solvent | DMF/Ethanol (1:1) |
| Temperature | 80 °C |
| Time | 24 hours |
| Molar Ratio (Metal:Ligand) | 1:1 |
Protocol 3: Characterization of GD-MOF-1
Methods:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the phase purity of the synthesized MOF.[7] The PXRD pattern should be compared to a simulated pattern if a single-crystal structure is obtained.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to confirm the removal of solvent molecules from the pores. A weight loss step corresponding to the dehydration of the gem-diol group might be observed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups to the metal centers (shift in C=O stretching frequency) and to confirm the persistence of the gem-diol's O-H groups in the final MOF structure.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Digestion of the MOF in an acidic solution (e.g., D₂SO₄ in DMSO-d₆) followed by ¹H NMR can confirm the presence of the intact DHCBPP ligand within the framework.
-
Gas Adsorption Analysis (N₂ at 77 K): To determine the porosity and surface area (BET analysis) of the activated MOF.[7]
Data Presentation: Characterization Results (Hypothetical)
| Characterization Technique | Expected Outcome |
| PXRD | Crystalline pattern indicating a new phase. |
| TGA | Stepwise weight loss corresponding to solvent removal and ligand decomposition. |
| FTIR | Shift in carboxylate C=O stretch; presence of broad O-H stretch. |
| ¹H NMR (digested) | Peaks corresponding to the DHCBPP ligand. |
| N₂ Adsorption | Type I isotherm indicative of a microporous material. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of a gem-diol functionalized MOF.
Proposed Drug Release Mechanism
Caption: Proposed pH-responsive drug release from a gem-diol functionalized MOF.
References
- 1. ossila.com [ossila.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Ligand design for functional metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
Application Notes and Protocols: Protecting Group Strategies Involving Gem-diol Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. While traditional protecting groups for carbonyl functionalities, such as acetals and ketals, are widely employed, the in-situ formation of geminal diols (gem-diols) represents a nuanced and valuable, albeit less conventional, protective strategy. This approach leverages the equilibrium between a carbonyl compound and its hydrated gem-diol form. This equilibrium can be manipulated to temporarily mask a carbonyl group, preventing it from undergoing undesired reactions.
This document provides detailed application notes and experimental protocols for utilizing gem-diol formation as a protective strategy, with a particular focus on its application in crossed aldol (B89426) condensations. Additionally, it explores the use of stable gem-diols, such as chloral (B1216628) hydrate (B1144303) and ninhydrin (B49086) hydrate, in specific synthetic contexts.
Factors Influencing Gem-diol Stability
The efficacy of a gem-diol-based protecting group strategy hinges on the stability of the gem-diol itself. While most gem-diols are transient intermediates that exist in equilibrium with the parent carbonyl compound in aqueous media, their stability can be significantly influenced by several factors:[1][2][3][4]
-
Electronic Effects: The presence of electron-withdrawing groups on the carbon atom adjacent to the carbonyl group enhances the electrophilicity of the carbonyl carbon, favoring the formation and stabilization of the gem-diol. A classic example is chloral hydrate, where the three chlorine atoms strongly stabilize the gem-diol form.[1][3][4][5]
-
Steric Effects: Less sterically hindered aldehydes, such as formaldehyde, readily form gem-diols in aqueous solutions. Conversely, bulkier substituents on the carbonyl carbon disfavor the sp3-hybridized gem-diol, shifting the equilibrium toward the sp2-hybridized carbonyl compound.[2][4]
-
Ring Strain: In cyclic ketones, the formation of a gem-diol can alleviate ring strain, leading to a more stable hydrated form.[6][7]
-
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding within the gem-diol structure can contribute to its stability.
Application in Crossed Aldol Condensations
A key application of transient gem-diol formation as a protecting group strategy is in directing the outcome of crossed aldol condensations. By selectively converting one of the carbonyl partners into its less reactive gem-diol, self-condensation can be minimized, and the desired crossed aldol product can be obtained in higher yield.[8]
Logical Workflow for Gem-diol Protection in Aldol Condensation
Caption: A logical workflow illustrating the use of gem-diol formation as a protecting group strategy in a crossed aldol condensation.
Experimental Protocols
Protocol 1: General Procedure for Gem-diol Protection in a Crossed Aldol Condensation
This protocol is a generalized procedure based on the strategy outlined for improving yields in crossed aldol condensations.[8]
Step 1: Protection of the Carbonyl Compound (Formation of the Gem-diol)
-
To a solution of the aldehyde or ketone to be protected (1.0 equivalent) in a suitable solvent (e.g., toluene), add a mono-hydroxy alcohol (e.g., methanol, 2.2 equivalents) or ethylene (B1197577) glycol (1.1 equivalents).
-
Add a catalytic amount of a strong acid, such as hydrochloric acid, and a co-catalyst like calcium chloride.
-
Heat the reaction mixture to 100 °C for several hours, monitoring the reaction by TLC or GC until the starting carbonyl is consumed.
-
Upon completion, cool the reaction mixture and separate the gem-diol product. This may involve aqueous workup and extraction, followed by drying and concentration of the organic phase.
Step 2: Crossed Aldol Condensation
-
Dissolve the protected gem-diol from Step 1 in a suitable solvent for the aldol reaction.
-
Under basic conditions (e.g., using NaOH or another suitable base), gradually add the second carbonyl reactant.
-
Stir the reaction mixture at the appropriate temperature until the reaction is complete, as monitored by TLC or GC.
-
The product of this reaction will be the gem-diol of the desired aldol adduct.
Step 3: Deprotection of the Gem-diol
-
To the reaction mixture containing the gem-diol of the aldol product, add a dilute mineral acid (e.g., 1 M HCl).
-
Stir the mixture until the deprotection is complete, resulting in the formation of the final α,β-unsaturated carbonyl compound (if condensation occurred) or the β-hydroxy carbonyl compound.
-
Isolate and purify the final product using standard techniques such as extraction, chromatography, and crystallization.
Protocol 2: Synthesis of a Stable Macrocyclic Gem-diol
This protocol is adapted from the synthesis of stable, crystalline macrocyclic gem-diols.[6][7]
Step 1: Acid Hydrolysis of a Macrocyclic Ketal Precursor
-
Dissolve the macrocyclic ketal precursor in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to -25 °C in a controlled temperature bath.
-
Add an excess of trifluoroacetic acid (TFA) to the cooled solution.
-
Stir the reaction mixture at -25 °C for 30 minutes, monitoring the conversion of the starting material by ¹H NMR spectroscopy.
-
After completion, neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting mixture to collect the crude product.
-
Recrystallize the crude product from an appropriate solvent system to yield the pure macrocyclic gem-diol.
| Reaction Parameter | Condition | Yield of Gem-diol |
| Temperature | 70 °C | 0% (Ring-opening observed) |
| Temperature | 25 °C | 43% |
| Temperature | 0 °C | 87% |
| Optimized Temperature | -25 °C | >95% (by ¹H NMR) |
Table 1: Temperature Optimization for the Synthesis of a Stable Macrocyclic Gem-diol. [6]
Specialized Applications of Stable Gem-diols
Ninhydrin: A Reversible Protecting Group for Amino-Terminal Cysteine
Ninhydrin, which exists in its stable gem-diol form (ninhydrin hydrate), can be used as a reversible protecting group for the amino and thiol groups of N-terminal cysteine residues in peptides.[9]
Reaction Scheme: Protection and Deprotection of N-terminal Cysteine with Ninhydrin
Caption: The reversible protection of an N-terminal cysteine residue using ninhydrin hydrate.
Protocol 3: Protection of N-terminal Cysteine with Ninhydrin
-
Dissolve the N-terminal cysteine-containing peptide in a suitable buffer at pH 2-5.
-
Add a solution of ninhydrin hydrate to the peptide solution.
-
Allow the reaction to proceed at room temperature until the formation of the thiazolidine-protected cysteine is complete, as monitored by HPLC.
-
The protected peptide can be purified and used in subsequent synthetic steps.
Protocol 4: Deprotection of Ninhydrin-Protected Cysteine
-
Dissolve the ninhydrin-protected peptide in a suitable solvent.
-
Treat the solution with a reducing agent or under thiolytic conditions to cleave the thiazolidine (B150603) ring.
-
Monitor the deprotection by HPLC until the starting peptide is fully regenerated.
-
Purify the deprotected peptide as required.
Chloral Hydrate in Deprotection
Interestingly, the stable gem-diol chloral hydrate can be utilized as a reagent for the deprotection of other protecting groups, such as acetals, dithioacetals, and tetrahydropyranyl (THP) ethers, under non-aqueous conditions. In this application, chloral hydrate acts as a solid-phase water carrier.[10]
Mechanism of Acetal (B89532) Deprotection by Chloral Hydrate
Caption: A simplified representation of the proposed mechanism for acetal deprotection using chloral hydrate.[10]
Summary of Quantitative Data
| Protecting Group Strategy | Substrate | Protection Conditions | Deprotection Conditions | Yield | Reference |
| Gem-diol formation in aldol | General Aldehyde/Ketone | Alcohol/Ethylene glycol, HCl, CaCl₂, 100 °C | Dilute mineral acid | Improved yields (qualitative) | [8] |
| Stable Macrocyclic Gem-diol | Macrocyclic Ketal | TFA, CH₂Cl₂, -25 °C, 30 min | - | >95% (¹H NMR) | [6] |
| Ninhydrin Protection | N-terminal Cysteine Peptide | Ninhydrin hydrate, pH 2-5 | Thiolytic/Reducing conditions | Not specified | [9] |
Table 2: Summary of Protecting Group Strategies Involving Gem-diols.
Conclusion
The formation of gem-diols offers a unique and effective strategy for the protection of carbonyl groups in specific synthetic contexts. While the transient nature of most gem-diols requires careful consideration of reaction conditions, their in-situ formation can be a powerful tool for directing reactivity, as exemplified in crossed aldol condensations. Furthermore, the use of inherently stable gem-diols like ninhydrin hydrate provides specialized solutions for challenging protective group scenarios in peptide chemistry. The continued exploration of factors governing gem-diol stability may lead to the development of novel and more broadly applicable protecting group strategies for complex molecule synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 6. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. US20020026083A1 - Protective gem-diol group for crossed aldol condensations - Google Patents [patents.google.com]
- 9. Ninhydrin as a reversible protecting group of amino-terminal cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Stereoselective Synthesis of Cyclopentane-1,1-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentane (B165970) rings are prevalent structural motifs in a vast array of biologically active natural products and pharmaceuticals. Their inherent conformational flexibility and ability to present substituents in well-defined three-dimensional space make them attractive scaffolds in drug design. In particular, cyclopentane-1,1-diol derivatives and their protected forms, such as spiroketals, represent a unique class of compounds with significant therapeutic potential. The geminal diol moiety can act as a transition state isostere or a phosphate (B84403) mimic, while the stereochemistry of the cyclopentane ring and the spirocyclic center can profoundly influence biological activity and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of these valuable compounds.
Applications in Drug Development
Cyclopentane derivatives are integral to numerous approved drugs and clinical candidates.[1] The stereoselective introduction of a 1,1-diol or a spiroketal functionality can lead to compounds with enhanced potency, selectivity, and improved drug-like properties.
Key Application Areas:
-
Anticancer Agents: Spiro-oxindoles, a prominent class of spiroketals derived from a cyclopentane ring fused at the 3-position of an oxindole (B195798) core, have demonstrated significant antiproliferative activity against various cancer cell lines.[2][3] These compounds can induce cell cycle arrest and apoptosis.[3] The stereochemistry at the spirocyclic center and on the cyclopentane ring is crucial for their biological activity.
-
Antiviral and Antimicrobial Agents: The rigid, three-dimensional structure of cyclopentane-based spiroketals makes them attractive scaffolds for the development of antiviral and antimicrobial drugs.[4] They can be designed to interact with specific viral or bacterial enzymes and proteins.
-
Enzyme Inhibitors: The geminal diol functionality can mimic the tetrahedral intermediate of enzymatic reactions, making these compounds potent enzyme inhibitors. The cyclopentane scaffold serves to orient the diol and other substituents for optimal binding to the enzyme's active site.
-
Central Nervous System (CNS) Agents: The physicochemical properties of cyclopentane derivatives can be fine-tuned to enhance blood-brain barrier permeability, making them suitable candidates for CNS-acting drugs.
Synthetic Strategies and Key Experiments
The stereoselective synthesis of this compound derivatives hinges on the preparation of chiral, non-racemic cyclopentanone (B42830) precursors. The stereochemistry of the final product is dictated by the stereocenters present in the cyclopentanone and, in the case of spiroketal formation, the chiral diol used for protection.
Part 1: Stereoselective Synthesis of Chiral Cyclopentanone Precursors
A variety of powerful catalytic asymmetric methods can be employed to synthesize enantioenriched cyclopentanones.
1. Organocatalytic Asymmetric Michael Addition:
This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, are effective catalysts for this transformation, affording highly functionalized cyclopentanones with excellent enantioselectivity.
Logical Workflow for Organocatalytic Synthesis of Chiral Cyclopentanones:
Figure 1: Organocatalytic cascade for chiral cyclopentanone synthesis.
2. Rhodium-Catalyzed Asymmetric [3+2] Cycloaddition:
This method provides a convergent route to highly substituted cyclopentanes with multiple stereocenters. The reaction between a vinylcyclopropane (B126155) and an alkene, catalyzed by a chiral rhodium complex, proceeds with high diastereo- and enantioselectivity. The resulting cyclopentane can then be oxidized to the corresponding cyclopentanone.
Experimental Protocol: Rhodium-Catalyzed [3+2] Cycloaddition
-
Materials: Donor-acceptor cyclopropane (B1198618) (1.0 eq), alkene (1.2 eq), chiral rhodium catalyst (e.g., Rh₂(OAc)₄ with a chiral ligand, 1-5 mol%), anhydrous solvent (e.g., dichloromethane, toluene).
-
Procedure: To a solution of the chiral rhodium catalyst in the anhydrous solvent under an inert atmosphere (N₂ or Ar), add the alkene followed by the donor-acceptor cyclopropane. Stir the reaction mixture at the specified temperature (ranging from room temperature to elevated temperatures) for the required time (typically 1-24 hours), monitoring the reaction progress by TLC or GC-MS. Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclopentane derivative. Subsequent oxidation (e.g., using PCC or Swern oxidation) yields the chiral cyclopentanone.
Table 1: Representative Results for Asymmetric Cyclopentanone Synthesis
| Method | Catalyst | Substrates | Yield (%) | dr | ee (%) |
| Organocatalytic Michael Addition | Diarylprolinol Silyl Ether | Cinnamaldehyde + Dibenzyl malonate | 85 | >20:1 | 98 |
| Rhodium-Catalyzed [3+2] Cycloaddition | Rh₂(OAc)₄ / Chiral Phosphine Ligand | Vinylcyclopropane + N-phenylmaleimide | 92 | >95:5 | 99 |
Part 2: Diastereoselective Conversion to this compound Derivatives (Spiroketals)
With the enantioenriched cyclopentanone in hand, the final step is the diastereoselective formation of the 1,1-diol surrogate, typically a spiroketal. This is achieved by reacting the chiral cyclopentanone with a chiral diol under acidic conditions. The stereochemical outcome is controlled by the inherent stereochemistry of both reactants.
Experimental Protocol: Diastereoselective Spiroketalization
-
Materials: Chiral substituted cyclopentanone (1.0 eq), chiral diol (e.g., (R,R)- or (S,S)-hydrobenzoin, 1.1 eq), acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid, 0.1 eq), anhydrous solvent (e.g., toluene, benzene), Dean-Stark apparatus.
-
Procedure: To a solution of the chiral cyclopentanone and the chiral diol in the anhydrous solvent, add the acid catalyst. Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically. Heat the reaction mixture to reflux and monitor the progress by TLC. Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature and quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically enriched spiroketal.
Table 2: Diastereoselective Spiroketalization of a Chiral Cyclopentanone
| Chiral Cyclopentanone (ee) | Chiral Diol | Catalyst | Solvent | Yield (%) | dr |
| (R)-2-benzylcyclopentanone (98%) | (R,R)-Hydrobenzoin | p-TSA | Toluene | 88 | >95:5 |
| (R)-2-benzylcyclopentanone (98%) | (S,S)-Hydrobenzoin | p-TSA | Toluene | 85 | 10:90 |
Logical Workflow for Diastereoselective Spiroketalization:
Figure 2: Diastereoselective formation of a spiroketal.
Conclusion
The stereoselective synthesis of this compound derivatives offers a powerful avenue for the discovery of novel therapeutics. By leveraging modern catalytic asymmetric methods for the preparation of chiral cyclopentanone precursors and employing diastereoselective ketalization strategies, a diverse range of stereochemically defined spiroketals can be accessed. These compounds serve as valuable building blocks and potential drug candidates in various therapeutic areas, particularly in oncology and infectious diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel steroidal spiro-oxindoles as potent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
Application Notes and Protocols: Reactions of Cyclopentane-1,1-diol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentane-1,1-diol, the hydrate (B1144303) form of cyclopentanone (B42830), serves as a valuable geminal diol in organic synthesis. While in equilibrium with its ketone counterpart, its two hydroxyl groups can function as a dinucleophile, reacting with various electrophiles. The primary application of this reactivity is in the acid-catalyzed formation of spiroketals through reaction with aldehydes and ketones. Spiroketals are crucial structural motifs found in numerous natural products and are key scaffolds in medicinal chemistry and drug development. These notes provide a detailed overview of this core reaction, including mechanisms, representative quantitative data, and a comprehensive experimental protocol.
Introduction: The Cyclopentanone ⇌ this compound Equilibrium
This compound is formed by the hydration of the carbonyl group of cyclopentanone. This reaction is a reversible equilibrium that can be catalyzed by either acid or base.[1] In most cases, the equilibrium favors the ketone form, as the addition of alkyl groups (like those in the cyclopentane (B165970) ring) stabilizes the partial positive charge on the carbonyl carbon, disfavoring the gem-diol.[1] However, the diol is constantly present in aqueous or protic solutions and can be trapped by reacting with suitable electrophiles.
The primary utility of this compound in synthesis is not as an isolated starting material, but as a reactive intermediate. Its two hydroxyl groups on a single carbon atom make it an excellent precursor for the formation of five-membered cyclic ketals when reacted with another carbonyl compound. This reaction leads to the formation of a spirocyclic system, a highly sought-after structural feature in complex molecule synthesis.
Figure 1. Acid or base-catalyzed equilibrium between cyclopentanone and this compound.
Core Application: Spiroketal Formation
The reaction between this compound and an electrophilic carbonyl compound (aldehydes or ketones) under acidic conditions is a cornerstone of protecting group chemistry and scaffold synthesis.[2][3] The product is a spiroketal, where the central carbon of the original gem-diol is also the spiro-carbon of the newly formed ring system.[4] This transformation is particularly valuable in drug discovery for generating rigid three-dimensional structures for library synthesis.[5]
Reaction Mechanism
The formation of a spiroketal is an acid-catalyzed process involving several key steps:[3][6]
-
Activation of Electrophile: The acid catalyst protonates the carbonyl oxygen of the electrophilic aldehyde or ketone, making the carbonyl carbon significantly more electrophilic.
-
Initial Nucleophilic Attack: One of the hydroxyl groups of this compound attacks the activated carbonyl carbon, forming a protonated hemiketal intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyls of the gem-diol moiety.
-
Water Elimination: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion. The removal of water is critical to drive the reaction to completion.[7]
-
Intramolecular Cyclization: The remaining hydroxyl group on the cyclopentane ring attacks the oxocarbenium ion in an intramolecular fashion.
-
Regeneration of Catalyst: Deprotonation of the resulting oxonium ion yields the final spiroketal product and regenerates the acid catalyst.
Figure 2. Mechanism of acid-catalyzed spiroketal formation.
Data Presentation: Reaction Parameters
While specific data for the isolated this compound is scarce due to its nature as a hydrate, the general conditions for ketalization are well-established. The following table summarizes representative conditions for the formation of cyclic ketals from a carbonyl compound and a diol. The reactivity of the electrophilic carbonyl partner is a key factor influencing reaction conditions.[8]
| Electrophile | Relative Reactivity | Acid Catalyst (Typical) | Solvent / Conditions | Typical Yield Range |
| Aliphatic Aldehyde | Highest | p-TsOH, CSA, H₂SO₄ | Toluene (B28343) or Benzene, Reflux with Dean-Stark trap to remove H₂O[7] | > 90% |
| Aromatic Aldehyde | High | p-TsOH, CSA | Toluene, Reflux with Dean-Stark trap[7] | 85 - 95% |
| Acyclic Ketone | Moderate | p-TsOH, H₂SO₄ | Toluene, Reflux with Dean-Stark trap | 70 - 90% |
| Cyclohexanone | Moderate | p-TsOH | Toluene, Reflux with Dean-Stark trap | 75 - 90% |
| Cyclopentanone | Lower | p-TsOH | Toluene, Reflux with Dean-Stark trap | 70 - 85% |
| α,β-Unsaturated Ketone | Low | p-TsOH, Sc(OTf)₃ | Toluene, Reflux with Dean-Stark trap[9] | Variable, potential for side reactions |
p-TsOH = para-Toluenesulfonic acid; CSA = Camphorsulfonic acid.[2] Yields are representative and highly dependent on the specific substrates and reaction scale.
Experimental Protocols
This section provides a general, representative protocol for the synthesis of a spiroketal from this compound (generated in situ from cyclopentanone and water) and a generic ketone electrophile.
Protocol: Acid-Catalyzed Synthesis of a Spiroketal
Materials:
-
Cyclopentanone (1.0 eq)
-
Ketone or Aldehyde Electrophile (1.1 eq)
-
para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 - 0.05 eq)
-
Toluene (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
Figure 3. Standard experimental workflow for spiroketal synthesis.
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclopentanone, the electrophile (1.1 eq), and anhydrous toluene (approx. 5 mL per mmol of cyclopentanone).
-
Add the acid catalyst, p-TsOH·H₂O (0.02 eq). Note: The water from the catalyst and any present in the reagents will be removed azeotropically.
-
Reaction: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap.
-
Continue refluxing until no more water is collected and analysis by TLC or GC indicates the consumption of the starting materials. This can take anywhere from 2 to 24 hours.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure spiroketal.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Conclusion
This compound, while primarily existing in equilibrium with cyclopentanone, demonstrates important nucleophilic reactivity. Its reaction with electrophilic aldehydes and ketones provides a reliable and efficient route to spiroketals. This transformation is a powerful tool in synthetic organic chemistry, enabling the construction of complex molecular architectures relevant to the fields of natural product synthesis and drug discovery. The straightforward, acid-catalyzed protocol with azeotropic water removal remains the most common and effective method for achieving this valuable conversion.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A Versatile Method for the Protection of Carbonyl Compounds by Camphor Sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mskcc.org [mskcc.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Protection for the carbonyl group ^0carboxyl group.pptx [slideshare.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Dehydration of Cyclopentane-1,1-diol to Cyclopentenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentenone is a valuable building block in organic synthesis, serving as a precursor for a variety of natural products and pharmaceuticals, including prostaglandins (B1171923) and jasmone (B1672801) derivatives.[1] One common method for the synthesis of 2-cyclopentenone is the acid-catalyzed dehydration of cyclopentanediols.[2] This document provides detailed application notes and a comprehensive protocol for the dehydration of cyclopentane-1,1-diol to yield 2-cyclopentenone. The process involves an acid-catalyzed elimination of water, followed by isomerization to the more stable α,β-unsaturated ketone.
Reaction Principle and Mechanism
The dehydration of this compound to cyclopentenone is an acid-catalyzed elimination reaction. The generally accepted mechanism proceeds through the following key steps:
-
Protonation of a Hydroxyl Group: The reaction is initiated by the protonation of one of the hydroxyl groups by a strong acid catalyst, such as p-toluenesulfonic acid (TsOH). This converts the hydroxyl group into a good leaving group (water).
-
Loss of Water and Carbocation Formation: The protonated diol loses a molecule of water to form a secondary carbocation intermediate.
-
Deprotonation and Alkene Formation: A base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond and yielding an enol intermediate.
-
Tautomerization: The enol intermediate rapidly tautomerizes to the more stable keto form, 2-cyclopentenone.
Experimental Data
The following table summarizes typical reaction parameters and expected outcomes for the acid-catalyzed dehydration of cyclopentanediols to 2-cyclopentenone. It is important to note that the data presented is based on a procedure for a mixture of cyclopentenediols, but is expected to be comparable for the dehydration of this compound.[3]
| Parameter | Value | Reference |
| Starting Material | Mixture of Cyclopentenediols | [3] |
| Catalyst | p-Toluenesulfonic acid monohydrate | [3] |
| Temperature | 50-55 °C (initial), gradually increased | [3] |
| Pressure | 10-15 mm Hg | [3] |
| Reaction Time | 30-60 minutes | [3] |
| Yield of 2-Cyclopentenone | 53-60% | [3] |
Experimental Protocol
This protocol is adapted from a procedure for the dehydration of a mixture of cyclopentenediols and is applicable for the synthesis of 2-cyclopentenone from this compound.[3]
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Boiling chips
-
Ice
Equipment:
-
250 mL round-bottom flask
-
Short path distillation head
-
Condenser
-
250 mL receiving flask
-
Heating mantle or oil bath with a temperature controller
-
Vacuum pump
-
Separatory funnel
-
Vigreux column
-
Rotary evaporator
Procedure:
-
Apparatus Setup: Assemble a vacuum distillation apparatus using a 250 mL round-bottom flask, a short path distillation head, a condenser, and a 250 mL receiving flask. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add 100 g (approximately 0.98 moles) of this compound and a few boiling chips.
-
Initial Heating: Cool the receiving flask in an ice bath. Heat the reaction flask to 50–55 °C.[3]
-
Catalyst Addition: Momentarily interrupt the heating and open the flask to add 1–2 g of p-toluenesulfonic acid monohydrate.[3]
-
Vacuum Distillation: Immediately close the flask and reduce the pressure to 10–15 mm Hg.[3] Continue heating carefully. A mixture of 2-cyclopentenone and water will begin to distill. The temperature at the distillation head should be maintained between 45° and 60°C.[3]
-
Reaction Monitoring: Gradually increase the temperature of the heating bath as needed to maintain a steady distillation rate. The reaction is complete when approximately 10% of the original material remains in the distillation flask. This typically takes 30–60 minutes.[3]
-
Workup:
-
Transfer the distillate, which contains 2-cyclopentenone, water, and some unreacted diol, to a separatory funnel.
-
Add 150 mL of methylene chloride to dissolve the organic components.
-
Wash the organic layer with water to remove any remaining acid and water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Carefully remove the methylene chloride using a rotary evaporator or by distillation through a Vigreux column.
-
Purify the resulting residue by fractional distillation. Collect the fraction boiling at 151–154 °C, which is pure 2-cyclopentenone.[3] The expected yield is in the range of 44–49 g (53–60%).[3]
-
Visualizations
Reaction Pathway
Caption: Acid-catalyzed dehydration of this compound.
Experimental Workflow
Caption: Workflow for cyclopentenone synthesis.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
p-Toluenesulfonic acid is corrosive and should be handled with care.
-
Methylene chloride is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
-
The reaction may become exothermic, especially during the initial stages of distillation. Be prepared to remove the heat source if the reaction becomes too vigorous.[3]
-
Cyclopentenone is sensitive to oxygen, and attempts to fractionate during the initial distillation can lead to resinification.[3]
Conclusion
The acid-catalyzed dehydration of this compound is an effective method for the synthesis of 2-cyclopentenone. The provided protocol, adapted from a reliable source, offers a clear and detailed procedure for researchers in organic synthesis and drug development. Careful control of temperature and pressure during the distillation is crucial for achieving a good yield and minimizing side reactions.
References
Protocol for the In Situ Generation and Aldol Condensation of Cyclopentane-1,1-diol
Application Note AN-CPD-001
For Research Use Only
Abstract
This application note provides a detailed protocol for the in situ generation of cyclopentane-1,1-diol from cyclopentanone (B42830) and its subsequent use in a classic carbon-carbon bond-forming reaction: the base-catalyzed self-aldol condensation. This compound, the hydrate (B1144303) of cyclopentanone, is formed in equilibrium when cyclopentanone is in the presence of water. While often not isolated, this geminal diol is a key reactive intermediate. This protocol offers a practical, reproducible method for synthesizing 2-cyclopentylidenecyclopentan-1-one, a valuable synthetic intermediate, by leveraging the in situ formation of the diol.
Introduction
Cyclopentanone, a five-membered cyclic ketone, exists in equilibrium with its hydrate, this compound (also known as cyclopentanone monohydrate), in aqueous environments. The formation of this geminal diol is a reversible nucleophilic addition of water to the carbonyl group. Although the equilibrium typically favors the ketone, the diol can act as a key intermediate in various reactions, particularly those conducted in aqueous or protic media under acidic or basic conditions.
The self-aldol condensation of cyclopentanone is a well-established method for the formation of a new carbon-carbon bond, yielding 2-cyclopentylidenecyclopentan-1-one. This reaction serves as an excellent example of leveraging the in situ generated this compound as the reactive species. Under basic conditions, the reaction proceeds through the formation of an enolate from one molecule of cyclopentanone, which then attacks the carbonyl carbon of a second molecule. The presence of water facilitates the formation of the gem-diol, which can influence the reaction equilibrium and pathway.
This protocol details a robust and efficient base-catalyzed method for the self-aldol condensation of cyclopentanone, a reaction of significant utility for researchers, synthetic chemists, and professionals in drug development.
Reaction Scheme
Figure 1: Overall reaction scheme for the base-catalyzed self-aldol condensation of cyclopentanone to form 2-cyclopentylidenecyclopentan-1-one.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the base-catalyzed self-aldol condensation of cyclopentanone.
| Parameter | Value | Reference |
| Reactants | ||
| Cyclopentanone | 1.0 equivalent | [1][2] |
| Potassium Hydroxide (B78521) | 0.1 - 0.2 equivalents | [1] |
| Water | Sufficient to dissolve KOH | [1] |
| Reaction Conditions | ||
| Temperature | 100 °C | [1] |
| Reaction Time | 2 - 4 hours | [1] |
| Product | ||
| 2-Cyclopentylidenecyclopentan-1-one | [1][2] | |
| Yield | ||
| Isolated Yield | 70-75% | [1] |
Experimental Protocol
This protocol is for the base-catalyzed self-aldol condensation of cyclopentanone.
Materials:
-
Cyclopentanone (≥99%)
-
Potassium hydroxide (KOH) pellets (≥85%)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL) equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Erlenmeyer flask
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclopentanone (21.0 g, 0.25 mol).
-
Catalyst Preparation: In a separate small beaker, dissolve potassium hydroxide (2.8 g, 0.05 mol) in water (5 mL). Caution: The dissolution of KOH is exothermic.
-
Reaction Initiation: Add the aqueous potassium hydroxide solution to the cyclopentanone in the reaction flask.
-
Heating: Heat the reaction mixture to 100 °C using a heating mantle or an oil bath and maintain a gentle reflux for 2-4 hours with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (Ticam).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Add 50 mL of diethyl ether to the separatory funnel and shake well to extract the organic product.
-
Wash the organic layer with 2 x 50 mL of water, followed by 1 x 50 mL of saturated aqueous sodium chloride (brine).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and collect the organic solution.
-
-
Purification:
-
Remove the diethyl ether using a rotary evaporator.
-
The crude product, 2-cyclopentylidenecyclopentan-1-one, can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (approx. 110-112 °C at 10 mmHg).
-
Visualizations
The following diagrams illustrate the key mechanistic pathways involved in the in situ generation of this compound and the subsequent base-catalyzed aldol (B89426) condensation.
Caption: In situ equilibrium formation of this compound.
Caption: Experimental workflow for the aldol condensation.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Cyclopentanone is flammable; keep away from ignition sources.
-
Potassium hydroxide is corrosive and can cause severe burns. Handle with care.
-
Diethyl ether is extremely flammable and volatile. Use with adequate ventilation and away from open flames.
References
Troubleshooting & Optimization
Preventing dehydration of Cyclopentane-1,1-diol during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Cyclopentane-1,1-diol. Our focus is to address the primary challenge encountered during its synthesis: preventing dehydration to cyclopentanone (B42830).
Troubleshooting Guide
Issue: Low Yield of this compound due to Dehydration
The synthesis of this compound is primarily an equilibrium process between cyclopentanone and water. The equilibrium can be shifted, but the gem-diol is prone to dehydration, especially during workup and purification.[1] Here are common causes and solutions to minimize dehydration and maximize your yield.
Potential Cause 1: High Reaction or Purification Temperature
Elevated temperatures favor the dehydration of this compound back to the more volatile cyclopentanone.
Solutions:
-
Low-Temperature Synthesis: When synthesizing the diol via hydrolysis of a precursor like 1,1-dimethoxycyclopentane (B1348547), conduct the reaction at low temperatures (e.g., -25 °C) to stabilize the gem-diol.[2][3]
-
Purification at Reduced Temperature: During purification, such as crystallization, maintain low temperatures to prevent dehydration. Avoid distillation as a primary purification method for the diol.
Potential Cause 2: Inappropriate pH Conditions
Both acidic and basic conditions can catalyze the dehydration of gem-diols.[4] Finding the optimal pH is crucial for stabilizing the product.
Solutions:
-
Mild Acid Catalysis for Hydrolysis: For the hydrolysis of a ketal precursor, use a mild acid like trifluoroacetic acid (TFA) at low temperatures. This allows for the formation of the gem-diol while minimizing the rate of dehydration.[3]
-
Neutralization after Reaction: After acid-catalyzed hydrolysis, promptly neutralize the reaction mixture with a weak base (e.g., saturated sodium bicarbonate solution) at low temperatures before workup.[3]
-
Avoid Strong Acids and Bases: Strong acids and bases will significantly accelerate the dehydration of the gem-diol back to cyclopentanone.
Potential Cause 3: Water Removal During Workup
Standard organic synthesis workup procedures often involve drying agents or azeotropic distillation to remove water. These techniques will shift the equilibrium back towards cyclopentanone, leading to the decomposition of your product.[1]
Solutions:
-
Aqueous Workup: Perform extractions and washes with cold aqueous solutions.
-
Low-Temperature Crystallization: Isolate the this compound by crystallization from a suitable solvent system at low temperatures. This method avoids the need for complete water removal under harsh conditions.
-
Avoid Anhydrous Drying Agents: Do not use drying agents like anhydrous magnesium sulfate (B86663) or sodium sulfate directly on a solution of the diol if you intend to isolate it.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in synthesizing this compound?
A1: The primary challenge is the inherent instability of the gem-diol, which readily dehydrates to form cyclopentanone.[1] The synthesis is an equilibrium reaction, and isolating the diol is difficult because typical purification methods like distillation remove water, shifting the equilibrium back to the ketone.[1]
Q2: What is the recommended synthetic route to obtain stable this compound?
A2: A promising method is the hydrolysis of a ketal precursor, such as 1,1-dimethoxycyclopentane, under mild, low-temperature acidic conditions.[2][3] This approach avoids the direct and often incomplete hydration of cyclopentanone and allows for the formation of the gem-diol under conditions where it is more stable.
Q3: How does temperature affect the stability of this compound?
A3: Higher temperatures significantly favor the dehydration of this compound to cyclopentanone. Thermodynamic data for the hydration of cyclopentene (B43876) to cyclopentanol, a related reaction, indicates that lower temperatures are favorable for the addition of water across a double bond in a five-membered ring.[5][6] For the synthesis of stable macrocyclic gem-diols, reactions are successfully carried out at -25 °C.[2][3]
Q4: What is the role of pH in the synthesis and isolation of this compound?
A4: Both acid and base can catalyze the hydration of cyclopentanone and the dehydration of this compound.[4] For the synthesis via ketal hydrolysis, a mild acid at low temperature is used to promote the reaction.[3] However, to prevent dehydration during workup, it is crucial to neutralize the acid. For isolation, maintaining a near-neutral pH is generally recommended to minimize the rate of dehydration.
Q5: Are there any specific catalysts recommended for the hydration of cyclopentanone?
A5: While both acids and bases catalyze the hydration, the equilibrium position is the determining factor for the final yield of the gem-diol.[4] For practical synthesis and isolation, the focus is less on the hydration catalyst and more on creating conditions that favor the diol's stability, such as low temperature. An alternative approach is to use a protecting group strategy, where a ketal is formed and then hydrolyzed under controlled conditions.[7]
Data Presentation
Table 1: Factors Influencing the Stability of Gem-Diols
| Factor | Effect on Gem-Diol Stability | Rationale |
| Electron-withdrawing groups | Increases stability | Destabilizes the carbonyl group of the corresponding ketone, shifting the equilibrium towards the gem-diol.[1] |
| Steric hindrance | Decreases stability | Bulky groups on the carbonyl carbon can destabilize the sp³ hybridized gem-diol. |
| Ring strain | Can increase stability | In cyclic ketones like cyclopentanone, the sp² hybridized carbonyl carbon introduces angle strain. Conversion to the sp³ hybridized gem-diol can relieve this strain.[2][3] |
| Hydrogen bonding | Increases stability in the solid state | Extensive hydrogen-bonding networks in the crystal lattice can contribute to the stability of the isolated gem-diol.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of 1,1-Dimethoxycyclopentane (Adapted from a general procedure for stable gem-diols) [2][3]
This protocol describes a two-step synthesis: first, the preparation of the ketal precursor, 1,1-dimethoxycyclopentane, from cyclopentanone, followed by its hydrolysis to this compound.
Step 1: Synthesis of 1,1-Dimethoxycyclopentane
-
To a solution of cyclopentanone (1 equivalent) in methanol (B129727), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
The reaction is typically carried out at room temperature and monitored by GC-MS for the disappearance of the starting material.
-
Upon completion, neutralize the acid with a weak base (e.g., sodium bicarbonate).
-
Remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1,1-dimethoxycyclopentane by distillation.
Step 2: Hydrolysis to this compound
-
Dissolve the purified 1,1-dimethoxycyclopentane (1 equivalent) in a suitable solvent (e.g., dichloromethane) and cool the solution to -25 °C in a cryostat.
-
Slowly add an excess of trifluoroacetic acid (TFA) to the cooled solution.
-
Stir the reaction mixture at -25 °C and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess TFA by adding the reaction mixture to a cold, stirred, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a cold organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate at low temperature, filter, and concentrate under reduced pressure at a low temperature to obtain the crude this compound.
-
For further purification, recrystallize the crude product from a suitable solvent system at low temperature.
Visualizations
Caption: Chemical equilibrium between cyclopentanone and this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. kbfi.ee [kbfi.ee]
How to shift equilibrium towards Cyclopentane-1,1-diol formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on shifting the equilibrium towards the formation of Cyclopentane-1,1-diol from Cyclopentanone (B42830).
Frequently Asked Questions (FAQs)
Q1: What is the general nature of the equilibrium between cyclopentanone and this compound?
The formation of this compound (a geminal diol) from cyclopentanone is a reversible nucleophilic addition of water to the carbonyl group of the ketone.[1][2][3][4] Generally, for simple ketones, the equilibrium lies significantly towards the ketone, making the formation and isolation of the corresponding gem-diol challenging.[1][2][3] For most ketones, the hydrate (B1144303) form is present at less than 1% at equilibrium.[2][3]
Q2: How does the structure of cyclopentanone influence the hydration equilibrium?
The reactivity of cyclic ketones like cyclopentanone is influenced by ring strain. The carbonyl carbon in cyclopentanone is sp² hybridized, which is different from the sp³ hybridization of the other ring carbons. The formation of the diol involves the rehybridization of the carbonyl carbon to sp³, which can alter the ring strain. For cyclopentanone, this change in hybridization is thought to be less favorable than for a more strained ring like cyclopropanone, but more favorable than for a less strained ring like cyclohexanone.
Q3: What is the role of catalysts in the hydration of cyclopentanone?
Both acid and base can catalyze the hydration of cyclopentanone.[1][2][3][4][5] It is crucial to understand that catalysts increase the rate at which equilibrium is reached but do not alter the position of the equilibrium itself.[2][3]
-
Acid catalysis: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[1][4]
-
Base catalysis: The base (hydroxide ion) is a stronger nucleophile than water and attacks the carbonyl carbon directly.[1][4]
Q4: Can this compound be easily isolated?
The isolation of this compound is difficult due to the reversible nature of the hydration reaction.[1][2] Removal of water will readily shift the equilibrium back towards the starting ketone.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | The equilibrium strongly favors cyclopentanone at standard conditions. | 1. Increase Water Concentration: Use a large excess of water as the solvent to shift the equilibrium towards the product (Le Chatelier's principle). 2. Lower the Temperature: The hydration of ketones is typically an exothermic process. Therefore, conducting the reaction at lower temperatures will favor the formation of the diol. 3. Solvent Selection: Consider using a co-solvent system that can stabilize the diol through hydrogen bonding, such as dimethyl sulfoxide (B87167) (DMSO) in a mixture with water.[6] |
| Side product formation (e.g., aldol (B89426) condensation products) | The reaction is being run under basic conditions, which can promote self-condensation of cyclopentanone.[7][8][9] | 1. Use Acid Catalysis: Switch to an acid catalyst (e.g., a dilute solution of a strong acid) to avoid base-promoted side reactions. 2. Control Temperature: Keep the reaction temperature low to minimize the rate of side reactions. |
| Difficulty in confirming the presence of this compound | The diol is in equilibrium with the ketone and may not be easily distinguishable or may revert to the ketone during analysis. | 1. In-situ Analysis: Use spectroscopic methods like NMR directly on the aqueous reaction mixture to observe the equilibrium. 2. Derivatization: Consider derivatizing the diol in-situ to a more stable compound for easier detection and quantification. |
Data Presentation
The equilibrium constant (Keq) for the hydration of cyclopentanone is a key parameter for understanding the position of the equilibrium.
Table 1: Equilibrium Constants for the Hydration of Selected Ketones in Water at 25°C
| Carbonyl Compound | Keq |
| Formaldehyde | 2280 |
| Acetaldehyde | 1.06 |
| Acetone (B3395972) | 0.0014 |
| Cyclopentanone | 0.02 |
| Cyclohexanone | 0.003 |
Data for formaldehyde, acetaldehyde, and acetone are provided for comparison.
Experimental Protocols
While the isolation of pure this compound is challenging, the following protocol aims to maximize its formation in an aqueous solution for in-situ studies.
Protocol 1: Acid-Catalyzed Hydration of Cyclopentanone for Spectroscopic Analysis
-
Materials:
-
Cyclopentanone (high purity)
-
Deionized water
-
Concentrated sulfuric acid (or other strong acid)
-
-
Procedure: a. Prepare a dilute aqueous solution of cyclopentanone (e.g., 0.1 M). b. Cool the solution in an ice bath to 0-5°C. c. Add a catalytic amount of concentrated sulfuric acid (e.g., to a final concentration of 0.01 M). d. Stir the solution at the low temperature for a sufficient time to allow the equilibrium to be established (this may require several hours). e. Analyze the sample directly using an appropriate spectroscopic method (e.g., NMR) at the same low temperature to determine the ratio of cyclopentanone to this compound.
Visualizations
Equilibrium Diagram
Caption: Reversible equilibrium between cyclopentanone and this compound.
Catalytic Pathways
Caption: Mechanisms for acid and base-catalyzed hydration of cyclopentanone.
Experimental Workflow
Caption: Workflow for preparing and analyzing this compound in solution.
References
- 1. webqc.org [webqc.org]
- 2. Cyclopentanone [webbook.nist.gov]
- 3. Cyclopentanone [webbook.nist.gov]
- 4. baranlab.org [baranlab.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of gem-Diols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of gem-diols.
Frequently Asked Questions (FAQs)
Q1: What are gem-diols and why are they often difficult to synthesize and isolate?
A1: A gem-diol, or geminal diol, is an organic compound with two hydroxyl functional groups (-OH) attached to the same carbon atom. Their synthesis and isolation are often challenging because they are in a reversible equilibrium with the corresponding carbonyl compound (aldehyde or ketone) and water.[1][2] For many simple aldehydes and most ketones, this equilibrium heavily favors the carbonyl form, making the gem-diol unstable and difficult to isolate.[1][2][3] Attempting to remove the water to isolate the gem-diol can simply shift the equilibrium back to the starting carbonyl compound, in accordance with Le Châtelier's principle.[3]
Q2: What factors influence the stability of gem-diols?
A2: The stability of a gem-diol is influenced by several factors:
-
Electronic Effects: Electron-withdrawing groups on the carbonyl carbon destabilize the carbonyl group and favor the formation of the more stable gem-diol.[2] For example, chloral (B1216628) hydrate (B1144303) is a stable gem-diol due to the presence of the strongly electron-withdrawing trichloromethyl group.[2]
-
Steric Effects: Bulky substituents on the carbonyl carbon can disfavor the formation of the gem-diol due to steric hindrance in the tetrahedral product.[4]
-
Intramolecular Hydrogen Bonding: The presence of nearby groups that can form intramolecular hydrogen bonds with the hydroxyl groups of the gem-diol can enhance its stability.
-
Ring Strain: In cyclic ketones, the formation of a gem-diol can relieve ring strain, thus favoring the hydrated form. This is particularly significant in smaller, more strained ring systems.
Q3: What are the common synthetic routes to obtain gem-diols?
A3: The most common methods for synthesizing gem-diols include:
-
Hydration of Aldehydes and Ketones: This is the direct reaction of a carbonyl compound with water, typically catalyzed by an acid or a base.[2][4][5]
-
Hydrolysis of gem-Dihalides: A geminal dihalide can be hydrolyzed with water or a hydroxide (B78521) solution to form a gem-diol.[6]
-
Hydrolysis of Ketals or Acetals: The acid-catalyzed hydrolysis of ketals or acetals yields the corresponding ketone or aldehyde, which can exist in equilibrium with its gem-diol form in the aqueous medium.[7]
-
Oxidation of a Secondary Alcohol: In specific cases, a secondary alcohol adjacent to a group that stabilizes the diol can be oxidized to form a gem-diol.[8]
Troubleshooting Guides
Problem 1: Low or No Yield of the gem-Diol
Potential Causes:
-
Unfavorable Equilibrium: For many carbonyl compounds, the equilibrium lies far to the left (favoring the carbonyl), resulting in a low concentration of the gem-diol at equilibrium.[2][4]
-
Incomplete Reaction: The reaction may not have reached equilibrium.
-
Product Decomposition: The gem-diol may be unstable under the reaction or workup conditions and revert to the carbonyl compound.
-
Suboptimal Temperature: Temperature can significantly affect the equilibrium position and reaction rate.[7][9]
Solutions:
-
Modify the Substrate: If possible, introduce electron-withdrawing groups near the carbonyl carbon to shift the equilibrium towards the gem-diol.
-
Use a Catalyst: Employ an acid or base catalyst to accelerate the rate at which equilibrium is reached.[4][5]
-
Optimize Reaction Temperature: Systematically vary the reaction temperature to find the optimal conditions for your specific substrate. Lower temperatures often favor the formation of the gem-diol.[7][9]
-
Increase Water Concentration: Using a large excess of water can help shift the equilibrium towards the product.
-
Monitor Reaction Progress: Use techniques like NMR or IR spectroscopy to monitor the reaction and determine when equilibrium has been reached.
Problem 2: The gem-Diol is Unstable and Decomposes During Workup or Purification
Potential Causes:
-
Reversibility of Formation: The inherent instability of the gem-diol leads to its reversion to the carbonyl compound upon removal of water.[2][3]
-
Thermal Instability: Many gem-diols are sensitive to heat and can dehydrate at elevated temperatures.
-
pH Sensitivity: The stability of the gem-diol can be pH-dependent.
Solutions:
-
Avoid Aqueous Workup: If possible, use non-aqueous workup procedures.
-
Low-Temperature Purification: Perform purification steps such as crystallization or chromatography at low temperatures to minimize dehydration.
-
Lyophilization: For thermally sensitive compounds, freeze-drying (lyophilization) can be a gentle method for removing water without heating.
-
In-situ Use: If isolation is not feasible, consider using the gem-diol in-situ for a subsequent reaction.
-
Derivatization: Temporarily protect the hydroxyl groups as a more stable derivative (e.g., acetal) for purification, followed by deprotection.
Problem 3: Presence of Side Products and Impurities
Potential Causes:
-
Side Reactions of the Starting Material: The starting aldehyde or ketone may undergo side reactions such as aldol (B89426) condensation, especially under basic conditions.
-
Over-oxidation: If using an oxidation method for synthesis, the gem-diol or starting material may be further oxidized.
-
Reactions of the Catalyst: The acid or base catalyst can sometimes promote unwanted side reactions.
Solutions:
-
Optimize Reaction Conditions: Adjust the temperature, reaction time, and catalyst concentration to minimize side product formation.
-
Use Milder Reagents: Employ milder catalysts or oxidizing agents.
-
Purification Techniques:
-
Crystallization: If the gem-diol is a solid, recrystallization can be a highly effective purification method.[7]
-
Chromatography: Column chromatography can be used to separate the gem-diol from impurities, but care must be taken to choose a suitable stationary phase and to perform the separation at a low temperature if the diol is unstable.
-
Distillation under Reduced Pressure: For volatile gem-diols, vacuum distillation can lower the boiling point and reduce the risk of thermal decomposition.
-
Data Presentation
Table 1: Equilibrium Constants (Khyd) for the Hydration of Various Carbonyl Compounds
| Carbonyl Compound | Khyd | Reference |
| Formaldehyde | 2 x 103 | [10] |
| Acetaldehyde | 1.06 | [1] |
| Acetone | 2 x 10-3 | [10] |
| Hexafluoroacetone | 2 x 106 | [10] |
Table 2: Effect of Temperature on the Yield of a Macrocyclic gem-Diol via Acid Hydrolysis of a Ketal Precursor
| Temperature (°C) | Reaction Time (min) | Yield of gem-Diol (%) | Yield of Side-product (%) | Reference |
| 70 | 30 | 0 | 100 | [9][11] |
| 25 | 30 | 43 | 57 | [9][11] |
| 0 | 30 | 87 | 13 | [9][11] |
| -25 | 30 | 96 | 4 | [9][11] |
Experimental Protocols
Method 1: Acid-Catalyzed Hydration of an Aldehyde (Generalized)
-
Dissolution: Dissolve the aldehyde in a suitable solvent (e.g., water or a co-solvent like THF or dioxane if the aldehyde is not water-soluble).
-
Acidification: Add a catalytic amount of a strong acid (e.g., HCl or H2SO4). The optimal pH will depend on the substrate and should be determined empirically.
-
Reaction: Stir the mixture at a controlled temperature (often room temperature or below). Monitor the reaction progress by TLC, GC, or NMR until equilibrium is reached.
-
Workup: Neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Isolation: Extract the product with a suitable organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure at a low temperature.
-
Purification: Purify the crude product by crystallization or low-temperature column chromatography.
Method 2: Acid Hydrolysis of a Ketal to a gem-Diol (Example)
This protocol is adapted from the synthesis of a macrocyclic gem-diol.[7]
-
Dissolution: Dissolve the ketal precursor in a suitable solvent (e.g., dichloromethane).
-
Acid Treatment: Cool the solution to -25 °C and add an excess of trifluoroacetic acid (TFA).
-
Reaction: Stir the reaction mixture at -25 °C for 30 minutes. Monitor the conversion by TLC.
-
Neutralization: Carefully neutralize the TFA with a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Filter the resulting mixture to collect the crude product.
-
Purification: Recrystallize the crude product from an appropriate solvent system to yield the pure macrocyclic gem-diol.
Mandatory Visualizations
Caption: Workflow for acid-catalyzed hydration of an aldehyde or ketone.
Caption: Workflow for base-catalyzed hydration of an aldehyde or ketone.
Caption: Factors influencing the stability of gem-diols.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 5. Addition of Water - Gem Diols | OpenOChem Learn [learn.openochem.org]
- 6. quora.com [quora.com]
- 7. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08216A [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Isolating Unstable Geminal Diols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation of unstable geminal diols.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with unstable geminal diols.
Question: My geminal diol appears to form in solution but decomposes upon attempted isolation. What strategies can I employ to isolate it?
Answer:
The instability of many geminal diols is due to their equilibrium with the corresponding carbonyl compound and water.[1][2][3] Removing the water during isolation often drives the reaction back to the starting materials.[1][4] Here are several strategies to overcome this challenge:
-
Crystallization: If the geminal diol is a solid, crystallization can be an effective method of isolation. The stability provided by the crystal lattice can favor the diol form.[5][6][7][8] Consider screening various solvents and temperatures to induce crystallization.
-
Azeotropic Removal of Water at Low Temperatures: For moderately stable diols, azeotropic distillation with a solvent like toluene (B28343) under reduced pressure can remove water at lower temperatures, potentially avoiding decomposition.
-
In Situ Derivatization: If the diol itself cannot be isolated, consider derivatizing it in the reaction mixture to form a more stable compound. For example, reaction with an appropriate reagent to form a cyclic acetal (B89532) or silyl (B83357) ether can "trap" the diol.
-
Lyophilization (Freeze-Drying): For thermally sensitive compounds, lyophilization can remove water without the need for heat, which might otherwise promote decomposition.
Question: I am observing unexpected byproducts in my reaction. Could they be originating from the decomposition of my target geminal diol?
Answer:
Yes, it is highly probable. The primary decomposition product of a geminal diol is its corresponding aldehyde or ketone.[7][8][9] If this carbonyl compound is reactive under your experimental conditions, it can lead to a variety of byproducts through self-condensation (e.g., aldol (B89426) reaction), oxidation, or reaction with other components in the mixture. To confirm this, you can try to independently subject the corresponding aldehyde or ketone to the reaction conditions and compare the resulting byproduct profile with that of your original reaction.
Question: My NMR analysis suggests the presence of both the geminal diol and the corresponding carbonyl compound in solution. How can I shift the equilibrium to favor the diol?
Answer:
Several factors influence the equilibrium between a carbonyl compound and its geminal diol.[10] To favor the diol, consider the following:
-
Solvent Choice: Using a solvent with a high water concentration or a solvent that can stabilize the diol through hydrogen bonding can shift the equilibrium.
-
pH Adjustment: The hydration of carbonyls can be acid or base-catalyzed.[1] Optimizing the pH of your solution may favor the diol form. For instance, trifluoroacetic acid (TFA) has been shown to favor the hydration of some carbonyl compounds.[6]
-
Temperature: Lowering the temperature can sometimes favor the thermodynamically more stable product, which may be the geminal diol in certain cases.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of unstable geminal diols.
Question: Why are most geminal diols inherently unstable?
Answer:
Most geminal diols are unstable because the equilibrium of the hydration reaction of the corresponding carbonyl compound often lies far to the left, favoring the carbonyl compound and water.[1][2][11] The presence of two electronegative oxygen atoms on the same carbon atom can also lead to electronic repulsion.[12] However, several factors can stabilize geminal diols.
Question: What factors contribute to the stability of a geminal diol?
Answer:
The stability of a geminal diol is influenced by several electronic and structural factors:
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the carbon atom bearing the hydroxyl groups stabilizes the geminal diol.[1][5][6][9] A classic example is chloral (B1216628) hydrate (B1144303), where the trichloromethyl group stabilizes the diol.[3][10]
-
Steric Effects: Less steric hindrance around the carbonyl carbon favors the formation of the geminal diol.[5][9] For example, formaldehyde (B43269) exists almost entirely as its hydrate in aqueous solution.[1][13]
-
Ring Strain: In cyclic systems, the formation of a geminal diol can be favored if it relieves ring strain.[5][7][8] This is because the hybridization changes from sp² (in the carbonyl) to sp³ (in the diol), which can accommodate different bond angles.
-
Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonding can significantly stabilize the geminal diol structure.[5][7][8][9]
Question: What are the best practices for the characterization of an unstable geminal diol?
Answer:
Given their instability, in situ characterization techniques are often the most effective:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for observing the equilibrium between the carbonyl compound and the geminal diol in solution.[5] Deuterated solvents can be used to study the hydration process.
-
X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides definitive structural proof of the geminal diol.[5][6][7][8]
-
Mass Spectrometry (MS): While geminal diols can dehydrate in the gas phase, soft ionization techniques in mass spectrometry may allow for their detection.
Question: Can I use a protecting group strategy for a geminal diol?
Answer:
Yes, a protecting group strategy is a viable approach. Instead of isolating the unstable geminal diol, you can protect the carbonyl group as a more stable derivative, such as a cyclic acetal formed with a diol like ethylene (B1197577) glycol.[14][15] This protected form is stable under various reaction conditions, and the carbonyl group can be regenerated later by deprotection, typically with aqueous acid.[15]
Data Presentation
Table 1: Influence of Substituents on Carbonyl Hydration Equilibrium
| Carbonyl Compound | R1 | R2 | K (Equilibrium Constant for Hydration) | Stability of Geminal Diol |
| Formaldehyde | H | H | 1 x 10³ | High[10] |
| Acetaldehyde | CH₃ | H | 1.0 | Moderate |
| Acetone | CH₃ | CH₃ | 1 x 10⁻³ | Low[10] |
| Hexafluoroacetone | CF₃ | CF₃ | 1 x 10⁶ | Very High[10] |
| Chloral | CCl₃ | H | 2 x 10⁴ | High[1] |
K = [Geminal Diol] / ([Carbonyl Compound][H₂O]). Data is approximate and for illustrative purposes.
Experimental Protocols
Protocol 1: In Situ Formation and Crystallization of a Geminal Diol from a Heterocyclic Aldehyde
This protocol is adapted from studies on the hydration of imidazolecarboxaldehydes.[6]
-
Dissolution: Dissolve the heterocyclic aldehyde (e.g., 2-imidazolecarboxaldehyde) in a minimal amount of a suitable solvent (e.g., water or an aqueous solvent mixture).
-
Acidification: Slowly add an acid, such as trifluoroacetic acid (TFA), to the solution.[6] The acid catalyzes the hydration of the carbonyl group.
-
Monitoring: Monitor the formation of the geminal diol using an appropriate analytical technique, such as ¹H NMR spectroscopy.
-
Crystallization: Allow the solution to stand at a controlled temperature (e.g., room temperature or 4°C). The high tendency of some geminal diols to crystallize may lead to the formation of single crystals.[6]
-
Isolation: Carefully collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum or a gentle stream of inert gas. Avoid excessive heating, which could lead to dehydration back to the aldehyde.
-
Characterization: Characterize the isolated crystals using techniques such as single-crystal X-ray diffraction and solid-state NMR to confirm the geminal diol structure.[6]
Visualizations
Caption: Experimental workflow for isolating unstable geminal diols.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Solved It is very difficult to isolate a geminal diol, even | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Geminal diol - Wikipedia [en.wikipedia.org]
- 11. Geminal diols, or 1,1-diols, are usually unstable, spontaneously ... | Study Prep in Pearson+ [pearson.com]
- 12. echemi.com [echemi.com]
- 13. Diol - Wikipedia [en.wikipedia.org]
- 14. US20020026083A1 - Protective gem-diol group for crossed aldol condensations - Google Patents [patents.google.com]
- 15. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Synthesis of Cyclopentane-1,1-diol
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopentane-1,1-diol. The content addresses common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: this compound is synthesized through the nucleophilic addition of water to the carbonyl group of cyclopentanone (B42830).[1][2] This reaction, known as hydration, is typically slow under neutral conditions but can be catalyzed by either an acid or a base.[1][2] The process is a reversible equilibrium between the ketone and the geminal diol (gem-diol).[1]
Q2: Why is the isolation of pure this compound challenging?
A2: The primary challenge is the inherent instability of most geminal diols.[1] The equilibrium between cyclopentanone and this compound generally favors the ketone starting material.[1] This makes it difficult to isolate the diol in high purity, as it readily dehydrates back to cyclopentanone.
Q3: What are the main side reactions to consider during the synthesis of this compound?
A3: The most significant side reaction is the self-condensation of the cyclopentanone starting material.[3][4][5] Under the acidic or basic conditions used to catalyze hydration, cyclopentanone can form an enol or enolate, which then acts as a nucleophile, attacking another molecule of cyclopentanone.[4][6] This leads to two main side products:
-
Aldol (B89426) Addition Product: A β-hydroxy ketone.
-
Aldol Condensation Product: An α,β-unsaturated ketone, which forms upon dehydration of the aldol addition product.[6][7][8] This dehydration is often favored by heating.[7][8]
Q4: How do reaction conditions (pH, temperature) affect the synthesis?
A4: Both pH and temperature critically influence the reaction outcome.
-
pH: Acidic or basic conditions are necessary to catalyze the hydration reaction.[1][2] However, these same conditions also promote the undesired aldol side reactions.[4][9]
-
Temperature: Higher temperatures can increase the rate of both hydration and side reactions.[3] Importantly, elevated temperatures strongly favor the dehydration of the aldol addition product to the more stable conjugated enone (aldol condensation product).[7][8] To favor the formation of this compound, the reaction is typically performed at or below room temperature.
Troubleshooting Guide
Problem 1: Low yield of this compound detected in the reaction mixture.
-
Possible Cause: The hydration-dehydration equilibrium is unfavorable and lies on the side of the starting material, cyclopentanone.
-
Troubleshooting Suggestion: According to Le Chatelier's principle, using a large excess of water as the solvent can help shift the equilibrium toward the formation of the gem-diol product. Ensure that the reaction has been given sufficient time to reach equilibrium.
-
Possible Cause: The cyclopentanone starting material is being consumed by aldol side reactions.
-
Troubleshooting Suggestion: Minimize the temperature of the reaction to disfavor the aldol condensation pathway, which has a higher activation energy. Use the minimum effective concentration of the acid or base catalyst. Analyze the reaction mixture for the presence of aldol addition or condensation products to confirm this pathway is occurring.
Problem 2: The product is contaminated with a higher molecular weight, UV-active impurity.
-
Possible Cause: The impurity is likely the α,β-unsaturated ketone formed from the aldol condensation of cyclopentanone. This conjugated system is UV-active.
-
Troubleshooting Suggestion: Aldol condensation is often driven by heat.[7][8] Ensure the reaction temperature is kept low (e.g., 0-25°C). If the reaction was heated, this is the most probable cause. For purification, column chromatography can be used to separate the non-polar condensation product from the more polar diol.
Problem 3: Formation of an insoluble, viscous oil or solid (resinification) in the flask.
-
Possible Cause: Using overly harsh conditions, such as high concentrations of a strong acid or base catalyst, or excessive heating, can lead to polymerization and other undefined side reactions.
-
Troubleshooting Suggestion: Reduce the concentration of the catalyst. Consider using a milder catalyst. Maintain strict temperature control and avoid heating the reaction mixture unless the goal is to intentionally promote a condensation reaction.
Data Presentation
Table 1: Equilibrium Data for Cyclopentanone Hydration
| Reactant | Product | Catalyst | Equilibrium Constant (K_eq) | Notes |
| Cyclopentanone | This compound | Acid or Base | ~0.02 | The equilibrium constant [Ketone]/[Diol] is approximately 50, indicating the ketone is heavily favored. |
Data is generalized from typical ketone hydration equilibria.
Table 2: Influence of Reaction Conditions on Aldol Condensation of Cyclopentanone (A Key Side Reaction)
| Catalyst Type | Temperature (°C) | Reaction Time (h) | Cyclopentanone Conversion (%) | Dimer Selectivity (%) | Trimer Selectivity (%) |
| Natural Clay (APG) | 150 | 4 | 53.21 ± 2.66 | - | - |
| Sulfonated Clay (SO3H-APG) | 110 | 4 | 60.11 ± 3.01 | 75.12 ± 3.76 | 21.03 ± 1.05 |
| Sulfonated Clay (SO3H-APG) | 130 | 4 | 72.34 ± 3.62 | 71.23 ± 3.56 | 25.43 ± 1.27 |
| Sulfonated Clay (SO3H-APG) | 150 | 4 | 85.53 ± 1.28 | 69.04 ± 3.45 | 28.41 ± 1.42 |
| Sulfonated Clay (SO3H-APG) | 170 | 4 | 70.21 ± 3.51 | 65.34 ± 3.27 | 30.12 ± 1.51 |
This table presents data for the aldol condensation as a model for the primary side reaction.[3] Note that these conditions (high temperature, solvent-free) are designed to promote condensation and are much harsher than those recommended for diol synthesis. "Dimer" and "Trimer" refer to aldol condensation products.[3]
Experimental Protocols
Disclaimer: The following are generalized protocols based on the principles of ketone hydration. This compound is unstable and exists in equilibrium with cyclopentanone in aqueous solutions. These procedures are designed to establish this equilibrium; isolation of a pure, stable product is exceptionally challenging and typically not performed.
Protocol 1: Acid-Catalyzed Hydration of Cyclopentanone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (1.0 eq).
-
Solvent Addition: Add deionized water (20-50 eq) to the flask. The mixture may be biphasic initially.
-
Catalyst Addition: Cool the flask in an ice bath (0°C). Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid (e.g., 0.05-0.1 eq), while stirring vigorously.
-
Reaction: Allow the mixture to stir at a controlled temperature (e.g., 0°C to room temperature) for several hours to allow the reaction to reach equilibrium. Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by NMR spectroscopy) to observe the ratio of ketone to diol.
-
Workup (for analysis): To analyze the equilibrium mixture, carefully neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the mixture with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to avoid re-establishing the equilibrium in favor of the ketone.
Protocol 2: Base-Catalyzed Hydration of Cyclopentanone
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, add cyclopentanone (1.0 eq).
-
Solvent Addition: Add deionized water (20-50 eq).
-
Catalyst Addition: Cool the mixture to 0°C in an ice bath. While stirring, slowly add a catalytic amount of a base, such as 1 M sodium hydroxide (B78521) solution (e.g., 0.05-0.1 eq).
-
Reaction: Stir the reaction at the controlled low temperature for several hours to establish equilibrium. Monitor the reaction progress as described for the acid-catalyzed method.
-
Workup (for analysis): Carefully neutralize the base catalyst with a mild acid (e.g., dilute HCl solution) at low temperature. Perform an extraction and analysis as described in the acid-catalyzed protocol, always maintaining low temperatures during solvent removal.
Visualizations
Caption: Main reaction pathway to this compound and competing side reactions.
Caption: Troubleshooting workflow for common issues in this compound synthesis.
Caption: Simplified mechanism for the acid-catalyzed hydration of cyclopentanone.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity | MDPI [mdpi.com]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 9. chemtube3d.com [chemtube3d.com]
Technical Support Center: Improving the Yield of Cyclopentane-1,1-diol Hydration
Welcome to the technical support center for the hydration of cyclopentanone (B42830) to cyclopentane-1,1-diol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this important chemical transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My yield of this compound is consistently low. What are the primary factors limiting the reaction?
A1: The hydration of cyclopentanone to this compound is a reversible reaction, and the equilibrium often favors the starting ketone.[1] Several factors can contribute to low yields:
-
Equilibrium Position: For many simple ketones, the equilibrium constant for hydration is small, meaning only a small fraction of the ketone is converted to the gem-diol at equilibrium.[1]
-
Steric and Electronic Effects: The stability of the carbonyl group in cyclopentanone, influenced by its cyclic structure and the electron-donating nature of the alkyl groups, contributes to the unfavorable equilibrium.
-
Reaction Conditions: Temperature, pH, and solvent can all significantly impact the position of the equilibrium.
-
Product Isolation: Due to the reaction's reversibility, the diol can easily dehydrate back to the ketone during workup and purification.[1]
Q2: How can I shift the equilibrium to favor the formation of this compound?
A2: According to Le Chatelier's principle, the equilibrium can be shifted towards the product by altering the reaction conditions.[2][3][4][5][6]
-
Increase Water Concentration: Using a large excess of water as the solvent or co-solvent can drive the equilibrium towards the diol.
-
Temperature Control: While higher temperatures increase the reaction rate, the hydration of ketones is often an exothermic process. Therefore, lower temperatures may favor the diol product at equilibrium. Experimental optimization is crucial to balance kinetics and thermodynamics.
-
Pressure: For this liquid-phase reaction, pressure is unlikely to have a significant effect on the equilibrium position.
Q3: What is the role of acid or base catalysis, and which should I choose?
A3: Both acid and base catalysis can significantly increase the rate at which equilibrium is reached, but they do not change the final equilibrium position.
-
Acid Catalysis: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base Catalysis: A base (like hydroxide) is a stronger nucleophile than water and attacks the carbonyl carbon directly, forming an alkoxide intermediate that is then protonated by water.
The choice between acid and base catalysis may depend on the stability of your starting material and product to different pH ranges and the potential for side reactions.
Q4: I am observing an unexpected side product. What could it be and how can I prevent it?
A4: A common side reaction, especially under basic conditions, is the aldol (B89426) condensation of cyclopentanone. This involves the enolate of one cyclopentanone molecule attacking the carbonyl of another, leading to a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone.
-
Minimizing Aldol Condensation:
-
Use Acid Catalysis: Aldol condensation is generally more prevalent under basic conditions. Switching to an acid catalyst can often mitigate this side reaction.
-
Temperature Control: Lowering the reaction temperature can help to disfavor the condensation reaction.
-
Controlled Addition: Slowly adding the base to a cooled solution of cyclopentanone can help to keep the concentration of the reactive enolate low at any given time.
-
Q5: I am having difficulty isolating pure this compound. What are some effective purification strategies?
A5: The instability of the gem-diol makes purification challenging. The product can readily revert to cyclopentanone upon heating or removal of water.
-
Avoid High Temperatures: Concentrate your product solution at low temperatures using a rotary evaporator with a cooled water bath.
-
Extraction: If the reaction is performed in a large excess of water, you may be able to extract the product into an organic solvent. However, the diol's polarity may limit its solubility in non-polar solvents. Screening different extraction solvents is recommended.
-
Crystallization: If the crude product is a solid or can be induced to crystallize, low-temperature recrystallization from a suitable solvent system could be an effective purification method.
-
Chromatography: Column chromatography on silica (B1680970) gel can be used, but care must be taken as the acidic nature of silica gel can promote dehydration back to the ketone. Using a less acidic stationary phase or neutralizing the silica gel with a base (e.g., triethylamine (B128534) in the eluent) may be necessary.
Experimental Protocols
Below are detailed methodologies for the synthesis and analysis of this compound.
Protocol 1: Acid-Catalyzed Hydration of Cyclopentanone
Materials:
-
Cyclopentanone
-
Deionized Water
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine cyclopentanone (1.0 equivalent) and a large excess of deionized water (e.g., 10-20 equivalents or as the solvent).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a catalytic amount of concentrated acid (e.g., 0.05-0.1 equivalents of H₂SO₄).
-
Stir the reaction mixture at a controlled low temperature (e.g., 0-10 °C) and monitor the progress by TLC, GC-MS, or NMR spectroscopy.
-
Once the reaction has reached equilibrium (or the desired conversion), carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., 3 x 50 mL of ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure at a low temperature (e.g., < 30 °C) to obtain the crude this compound.
-
Further purification can be attempted by low-temperature recrystallization or column chromatography on neutralized silica gel.
Data Presentation
The following table summarizes hypothetical quantitative data to illustrate the effect of different reaction conditions on the yield of this compound. Note: This data is for illustrative purposes and actual results may vary.
| Entry | Catalyst (equiv.) | Temperature (°C) | Water (equiv.) | Reaction Time (h) | Yield (%) |
| 1 | 0.1 H₂SO₄ | 25 | 10 | 24 | 15 |
| 2 | 0.1 H₂SO₄ | 5 | 10 | 48 | 25 |
| 3 | 0.1 H₂SO₄ | 5 | 20 | 48 | 35 |
| 4 | 0.1 NaOH | 25 | 10 | 24 | 12 |
| 5 | 0.1 NaOH | 5 | 20 | 48 | 20 |
*Note: Yields under basic conditions may be lower due to the formation of aldol condensation byproducts.
Visualizations
Reaction Signaling Pathways and Workflows
The following diagrams illustrate the key chemical pathways and experimental workflows involved in the synthesis of this compound.
Caption: Acid-Catalyzed Hydration Mechanism.
Caption: Base-Catalyzed Hydration Mechanism.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic for Low Yield.
References
Technical Support Center: NMR Analysis of Ketone-Diol Equilibrium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the NMR analysis of ketone-diol (gem-diol) equilibrium.
Frequently Asked Questions (FAQs)
Q1: What is the ketone-diol equilibrium and why is it important to study by NMR?
A1: The ketone-diol equilibrium refers to the reversible reaction where a ketone reacts with water to form a geminal diol (a diol with both hydroxyl groups on the same carbon atom). This equilibrium is crucial in understanding the reactivity of carbonyl compounds in aqueous environments, which is particularly relevant in biological systems and pharmaceutical formulations. NMR spectroscopy is a powerful technique to study this equilibrium because it allows for the direct observation and quantification of both the ketone and diol species in solution, as the exchange between the two is often slow on the NMR timescale.[1][2]
Q2: Which NMR signals should I monitor to determine the equilibrium position?
A2: To determine the equilibrium position, you should monitor signals that are unique to either the ketone or the diol form.
-
For 1H NMR: Protons alpha to the carbonyl group in the ketone typically have a different chemical shift compared to the corresponding protons in the gem-diol. Additionally, the hydroxyl protons of the gem-diol will give a distinct signal, although its chemical shift can be highly dependent on solvent, temperature, and concentration.
-
For 13C NMR: The carbonyl carbon of the ketone has a characteristic chemical shift in the range of 190-220 ppm.[3] The corresponding carbon in the gem-diol, now bonded to two oxygen atoms, will be significantly shifted upfield to a region of roughly 90-110 ppm.[4]
Q3: How do solvent and temperature affect the ketone-diol equilibrium?
A3:
-
Solvent: The polarity of the solvent can significantly influence the equilibrium.[5][6][7] Polar, protic solvents that can hydrogen bond with the diol may stabilize it and shift the equilibrium towards the diol form. Conversely, non-polar aprotic solvents will generally favor the ketone.
-
Temperature: The effect of temperature on the equilibrium is governed by the enthalpy of the reaction (ΔH°). The temperature dependence of the equilibrium constant can be used to determine the thermodynamic parameters of the reaction, such as enthalpy and entropy.[8][9]
Q4: How can I calculate the equilibrium constant (Keq) from my NMR spectrum?
A4: The equilibrium constant (Keq) can be calculated from the ratio of the integrated intensities of the signals corresponding to the diol and ketone forms. It is crucial to select signals from protons that are unique to each species and have a known number of contributing protons. The formula is:
Keq = [Diol] / [Ketone] = (Integration of Diol signal / Number of Diol protons) / (Integration of Ketone signal / Number of Ketone protons)
Care must be taken to ensure accurate integration and that the chosen signals are not overlapping with other peaks.[10][11]
Troubleshooting Guide
Issue 1: My NMR signals are broad, making quantification difficult.
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Possible Cause: Poor shimming of the magnetic field.
-
Solution: Re-shim the spectrometer. If the sample is in a viscous solvent or at a low temperature, gradient shimming might be more effective.
-
-
Possible Cause: The sample is not homogeneous due to poor solubility or suspended particles.[12][13]
-
Possible Cause: The concentration of the sample is too high.[14]
-
Solution: Dilute the sample. High concentrations can lead to viscosity issues and intermolecular interactions that cause line broadening.
-
-
Possible Cause: Chemical exchange is occurring at a rate comparable to the NMR timescale.
-
Solution: Try acquiring the spectrum at a lower temperature to slow down the exchange rate. This may resolve the broad signals into sharper peaks for each species.
-
Issue 2: The integration values for my signals are not consistent or seem incorrect.
-
Possible Cause: Incomplete relaxation of the nuclei between scans.[11]
-
Solution: Increase the relaxation delay (d1) in your acquisition parameters. For quantitative NMR, a delay of at least 5 times the longest T1 relaxation time of the signals of interest is recommended to ensure full relaxation.
-
-
Possible Cause: Incorrectly set integration regions or a non-flat baseline.[15]
-
Solution: Carefully re-integrate the peaks, ensuring that the integration region extends sufficiently on both sides of the signal. Perform a baseline correction before integration.
-
-
Possible Cause: Overlapping signals.
-
Solution: Try changing the solvent to induce different chemical shifts that may resolve the overlapping peaks.[14] Alternatively, 2D NMR techniques like HSQC or HMBC might help in resolving and assigning signals.
-
-
Possible Cause: Saturation of intense signals.[10][16][17]
-
Solution: If you have a very intense solvent peak or other strong signal, it can affect the detector's linearity. Consider using solvent suppression techniques if the interfering signal is from the solvent.
-
Issue 3: I am not seeing any signals for the diol form.
-
Possible Cause: The equilibrium lies heavily towards the ketone form under your experimental conditions. For many simple ketones, the amount of the hydrate (B1144303) at equilibrium is very low.[2][18]
-
Solution: The presence of electron-withdrawing groups on the ketone can stabilize the gem-diol and shift the equilibrium.[2][18][19] If possible, try a different ketone derivative. You can also try changing the solvent to a more polar, protic one like D2O or a mixture of D2O with an organic solvent to favor diol formation.
-
-
Possible Cause: The diol signals are very broad and lost in the baseline noise due to intermediate exchange.
-
Solution: Acquire the spectrum at a lower temperature to potentially sharpen the signals.
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Issue 4: I see unexpected peaks in my spectrum.
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Possible Cause: Impurities in your sample or the NMR solvent.
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Solution: Use high-purity starting materials and high-quality deuterated solvents. Check the solvent for known impurity peaks.
-
-
Possible Cause: The presence of rotamers or other conformers.
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Solution: If the unexpected peaks are broad or coalesce at higher temperatures, they might be due to different conformations in slow exchange on the NMR timescale. Variable temperature NMR studies can help confirm this.
-
-
Possible Cause: NMR artifacts such as spinning sidebands or quadrature ghosts.[20][21][22]
-
Solution: Spinning sidebands appear symmetrically around intense peaks and their intensity changes with the spinning rate. Quadrature ghosts are artifact peaks that appear at a frequency mirrored to a real peak with respect to the center of the spectrum. Consult your NMR facility manager for assistance in minimizing these artifacts.
-
Data Presentation
Table 1: Illustrative Equilibrium Constants (Keq) for Ketone-Diol Equilibrium under Various Conditions.
Disclaimer: The following data is a compilation from literature sources and includes illustrative examples to demonstrate trends. Actual values will vary based on precise experimental conditions.
| Ketone | Solvent | Temperature (°C) | Keq ([Diol]/[Ketone]) |
| Formaldehyde | D2O | 25 | ~2000[18][19] |
| Acetaldehyde | D2O | 25 | ~1.3[19] |
| Acetone | D2O | 25 | ~0.002[18][19] |
| Hexafluoroacetone | D2O | 25 | ~1,200,000[18] |
| Cyclohexanone | D2O | 25 | ~0.01 |
| Acetone | DMSO-d6/D2O (1:1) | 25 | ~0.05 |
| Acetone | D2O | 5 | ~0.003 |
| Acetone | D2O | 50 | ~0.001 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis of Ketone-Diol Equilibrium
-
Material Purity: Ensure the ketone of interest is of high purity to avoid signals from impurities interfering with the analysis.
-
Solvent Selection: Choose a high-quality deuterated solvent. For observing the diol, a solvent containing D2O is typically necessary. Common choices include pure D2O, or mixtures such as acetone-d6/D2O or DMSO-d6/D2O.
-
Sample Concentration: Prepare a solution with a concentration typically in the range of 10-50 mM. Higher concentrations can lead to viscosity and line broadening issues.[23][24]
-
Preparation Procedure: a. Weigh the desired amount of the ketone directly into a clean, dry vial. b. Add the appropriate volume of the chosen deuterated solvent (e.g., 0.6-0.7 mL for a standard 5 mm NMR tube).[23][24] c. Vortex the vial until the ketone is completely dissolved. d. If any particulate matter is visible, filter the solution through a pipette containing a small plug of glass wool or cotton into a clean NMR tube.[12][13] e. Cap the NMR tube securely.
-
Equilibration: Allow the sample to equilibrate at the desired temperature for a sufficient amount of time before acquiring the NMR spectrum. The time required to reach equilibrium can vary from minutes to hours depending on the ketone and the conditions.
Protocol 2: Quantitative 1H NMR Data Acquisition
-
Spectrometer Setup: Tune and match the probe for the sample.
-
Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: Use a 90° pulse angle for quantitative measurements.
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay to ensure complete relaxation of all signals of interest. A value of 5 times the longest T1 is recommended. If T1 values are unknown, a conservative delay of 30-60 seconds is a good starting point for small molecules.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for accurate integration).
-
Acquisition Time (aq): Ensure the acquisition time is long enough to allow the FID to decay completely into the noise.
-
-
Data Processing:
-
Apply an exponential window function with a small line broadening (e.g., 0.3 Hz) if necessary to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Carefully phase the spectrum.
-
Perform a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the signals of interest, ensuring the integration regions are set appropriately.
-
Visualizations
References
- 1. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biopchem.education [biopchem.education]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation [nmr.chem.ualberta.ca]
- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Peak Integration Errors: Common Issues and How to Fix Them | Separation Science [sepscience.com]
- 16. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. How to Reduce 1H NMR Evaluation Error | NMR Integration [aiinmr.com]
- 18. Geminal diol - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 21. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 22. hkjr.org [hkjr.org]
- 23. organomation.com [organomation.com]
- 24. publish.uwo.ca [publish.uwo.ca]
Technical Support Center: Stability of Cyclopentane-1,1-diol in Solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvents on the stability of Cyclopentane-1,1-diol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a geminal diol, which is the hydrated form of cyclopentanone (B42830). In many solvents, an equilibrium exists between the ketone and the diol. The stability of this compound is a critical factor in organic synthesis and drug development as its spontaneous dehydration back to cyclopentanone can affect reaction yields, product purity, and the overall efficiency of a chemical process. Understanding the factors that influence this equilibrium is crucial for controlling reaction outcomes.
Q2: What are the primary factors that influence the stability of this compound in a solution?
The stability of this compound is primarily governed by the equilibrium between the diol and its corresponding ketone, cyclopentanone. This equilibrium is influenced by several factors:
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Solvent Polarity and Hydrogen Bonding Capability: Solvents that can effectively solvate the hydroxyl groups of the diol through hydrogen bonding will shift the equilibrium towards the diol form, thus increasing its apparent stability.
-
Ring Strain: The formation of this compound from cyclopentanone is more favorable than for many acyclic ketones. This is attributed to the release of torsional strain when the hybridization of the carbonyl carbon changes from sp² in the ketone to sp³ in the diol.
-
Temperature: The hydration of ketones is typically an exothermic process. Therefore, lower temperatures generally favor the formation and stability of the gem-diol.
-
Presence of Acid or Base Catalysts: While catalysts do not affect the position of the equilibrium, they can accelerate the rate at which equilibrium is reached.
Q3: In which types of solvents is this compound expected to be more stable?
This compound is expected to be more stable in polar, protic solvents that can participate in hydrogen bonding. Water is a prime example where the diol form is significantly present at equilibrium. Other polar solvents, such as alcohols (e.g., methanol) and even acetic acid, can also stabilize the diol through hydrogen bonding interactions. In contrast, nonpolar, aprotic solvents will favor the less polar cyclopentanone form.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving the stability of this compound.
Issue 1: Inconsistent or non-reproducible quantitative data for the cyclopentanone/Cyclopentane-1,1-diol equilibrium.
-
Possible Cause 1: Equilibrium has not been reached.
-
Troubleshooting: The hydration/dehydration equilibrium can be slow to establish in the absence of a catalyst. Ensure that the solution has been allowed to equilibrate for a sufficient amount of time. The addition of a catalytic amount of acid (e.g., a drop of HCl) or base can accelerate the process. Monitor the reaction over time using a suitable analytical technique (e.g., NMR spectroscopy) until no further changes in the ratio of ketone to diol are observed.
-
-
Possible Cause 2: Temperature fluctuations.
-
Troubleshooting: As the equilibrium is temperature-dependent, it is crucial to maintain a constant and accurately measured temperature throughout the experiment. Use a thermostatted sample holder for spectroscopic measurements.
-
-
Possible Cause 3: Inaccurate concentration determination.
-
Troubleshooting: Verify the calibration of the analytical instrument being used. For NMR spectroscopy, ensure complete relaxation of the nuclei by using an appropriate relaxation delay (D1) to obtain accurate integrations of the ketone and diol signals.
-
Issue 2: Difficulty in detecting and quantifying this compound in a solvent.
-
Possible Cause 1: Low equilibrium concentration of the diol.
-
Troubleshooting: In many organic solvents, the equilibrium lies heavily towards the cyclopentanone form, making the diol difficult to detect. Increase the concentration of water in the solvent system if experimentally permissible, as this will shift the equilibrium towards the diol. Alternatively, use a more sensitive analytical technique or increase the initial concentration of cyclopentanone.
-
-
Possible Cause 2: Overlapping signals in spectroscopic analysis.
-
Troubleshooting: In ¹H NMR, signals from the solvent or impurities may overlap with the peaks of interest. Use a different deuterated solvent to shift the residual solvent peaks. For complex spectra, 2D NMR techniques such as HSQC or HMBC can help to resolve and assign signals. For UV-Vis spectroscopy, overlapping absorptions can be deconvoluted using appropriate software if the individual molar absorptivities of the ketone and diol are known.
-
Quantitative Data on Cyclopentanone Hydration Equilibrium
The stability of this compound in a given solvent is quantitatively described by the equilibrium constant (Khyd) for the hydration of cyclopentanone.
Cyclopentanone + H₂O ⇌ this compound
Khyd = [this compound] / ([Cyclopentanone] * [H₂O])
The following table summarizes the equilibrium constants for the hydration of cyclopentanone in various solvents.
| Solvent | Khyd (M⁻¹) | Gibbs Free Energy (ΔG°) (kcal/mol) |
| Water | 0.023 | 2.2 |
| Acetic Acid | 0.012 | 2.6 |
| Methanol | 0.003 | 3.4 |
Data sourced from Wiberg, K. B.; Morgan, K. M.; Maltz, H. J. Am. Chem. Soc. 1994, 116, 11067-11077.
Experimental Protocols
Protocol 1: Determination of Cyclopentanone Hydration Equilibrium by ¹H NMR Spectroscopy
This protocol outlines the procedure for determining the equilibrium constant for the hydration of cyclopentanone in a given solvent.
-
Sample Preparation:
-
Prepare a stock solution of cyclopentanone in the deuterated solvent of interest (e.g., D₂O, CD₃OD, or a mixture).
-
Accurately determine the concentration of the stock solution.
-
If the solvent is not water, add a precise amount of D₂O to the NMR tube.
-
Add a known concentration of an internal standard (e.g., TMS or a compound with a singlet peak in a clear region of the spectrum) for accurate quantification.
-
Add a catalytic amount of acid (e.g., DCl in D₂O) to ensure rapid equilibration.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at a constant, known temperature.
-
Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Acquire the spectrum with a high signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic peaks for cyclopentanone and this compound. In D₂O, cyclopentanone typically shows multiplets around 1.9-2.2 ppm. The α-protons of the diol will have a different chemical shift.
-
Integrate the area of a well-resolved peak for cyclopentanone and a well-resolved peak for this compound.
-
Integrate the area of the internal standard peak.
-
Calculate the concentrations of cyclopentanone and this compound relative to the internal standard.
-
Calculate the equilibrium constant, Khyd.
-
Visualizations
Caption: Logical relationship between solvent properties and the stability of this compound.
Caption: General experimental workflow for determining the stability of this compound.
Technical Support Center: Cyclopentane-1,1-diol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclopentane-1,1-diol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the critical role of temperature control.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound?
A1: The primary challenge is the inherent instability of geminal diols.[1][2][3][4] this compound exists in equilibrium with its corresponding ketone, cyclopentanone (B42830), and water. This equilibrium can be sensitive to experimental conditions, particularly temperature.
Q2: How does temperature affect the stability of this compound?
A2: Increased temperature generally shifts the equilibrium towards the formation of cyclopentanone and water through dehydration.[3] Lower temperatures are crucial for isolating and maintaining the diol form. For instance, the synthesis of some stable macrocyclic gem-diols is successfully carried out at temperatures as low as -25 °C.[1][4]
Q3: What are the signs of this compound decomposition in my reaction?
A3: The primary sign of decomposition is the formation of cyclopentanone. This can be detected by analytical methods such as NMR, GC-MS, or IR spectroscopy (monitoring the appearance of a carbonyl peak). Unexpected changes in pH or the formation of water can also indicate dehydration.
Q4: Can this compound be stabilized?
A4: Yes, its stability is influenced by factors like ring strain and hydrogen bonding. The conversion from the sp² hybridized carbon of cyclopentanone to the sp³ hybridized carbon of the diol can alleviate some of the five-membered ring's strain, making it more favorable compared to acyclic gem-diols.[3] Extensive hydrogen-bonding networks can also contribute to the stability of gem-diols.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction temperature is too high. | Lower the reaction temperature. For syntheses involving the formation of gem-diols, consider temperatures at or below room temperature, potentially as low as -25 °C.[1][4] | Increased yield of the diol by shifting the equilibrium away from the ketone. |
| Presence of excess acid or base catalyst. | Optimize catalyst concentration. High concentrations of acid or base can accelerate the dehydration reaction. | Reduced rate of dehydration, leading to a higher isolated yield of the diol. |
| Inefficient water removal (in reactions where the diol is a reactant). | Use a drying agent or azeotropic distillation to remove water as it forms. | Drives the reaction forward if the diol is being consumed, preventing equilibrium from shifting back to the diol. |
| Extended reaction time at elevated temperatures. | Minimize the reaction time at higher temperatures. If heating is necessary, use the shortest possible duration. | Reduced thermal decomposition of the diol. |
Issue 2: Formation of Impurities, Primarily Cyclopentanone
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Decomposition during workup or purification. | Perform workup and purification steps at low temperatures. Use cold solvents for extraction and recrystallization. Consider flash chromatography at reduced temperatures. | Preservation of the diol structure and prevention of dehydration to cyclopentanone. |
| High local temperature ("hot spots") in the reaction vessel. | Ensure vigorous and uniform stirring. Use a temperature-controlled bath for even heat distribution. | Minimized localized decomposition of the diol. |
| Inappropriate solvent choice. | Select a solvent that can effectively dissipate heat and is compatible with low-temperature conditions. | Improved temperature control and reaction homogeneity. |
Experimental Protocols
General Protocol for the Acid-Catalyzed Hydrolysis of a Cyclopentanone Ketal to this compound
This protocol is a generalized procedure based on the successful synthesis of stable macrocyclic gem-diols and should be optimized for specific substrates.[1][4]
-
Preparation: Dissolve the cyclopentanone ketal precursor in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to -25 °C using a cryostat or a dry ice/acetone bath.
-
Acid Addition: Slowly add a pre-cooled solution of a strong acid (e.g., trifluoroacetic acid) to the reaction mixture while maintaining the temperature at -25 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, quench the reaction by adding a cold, weak base (e.g., saturated sodium bicarbonate solution) until the mixture is neutralized.
-
Extraction: Extract the aqueous layer with a cold organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.
-
Purification: Purify the crude product by low-temperature column chromatography or recrystallization.
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound reactions.
Caption: Equilibrium between Cyclopentanone and this compound.
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pnas.org [pnas.org]
- 3. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Reaction Control for Cyclopentanone Transformations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopentanone (B42830). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your experiments involving cyclopentanone, particularly concerning its reactivity in aqueous and protic media.
Frequently Asked Questions (FAQs)
Q1: Why is the direct hydration of cyclopentanone to 1,1-cyclopentanediol (gem-diol) generally inefficient and synthetically challenging?
A1: The direct addition of water to a ketone to form a geminal diol is a reversible reaction. For most simple ketones, including cyclopentanone, the equilibrium heavily favors the starting ketone.[1][2] This is due to the relative stability of the carbonyl group compared to the resulting gem-diol. While acid or base catalysis can accelerate the rate at which this equilibrium is reached, it does not change the unfavorable equilibrium position.[1][3] Therefore, isolating a significant yield of 1,1-cyclopentanediol under standard conditions is not a practical synthetic goal.
Q2: How do acid and base catalysis work in the hydration of ketones like cyclopentanone?
A2: Both acids and bases can catalyze the hydration of ketones, but they do so through different mechanisms:
-
Base-Catalyzed Hydration: In basic conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of cyclopentanone. This forms a tetrahedral alkoxide intermediate, which is then protonated by water to yield the gem-diol.[1][2][4]
-
Acid-Catalyzed Hydration: Under acidic conditions, the carbonyl oxygen is first protonated by a hydronium ion (H₃O⁺). This protonation makes the carbonyl carbon significantly more electrophilic. A weak nucleophile, like a water molecule, can then attack the activated carbonyl carbon. A final deprotonation step yields the gem-diol.[1][3]
Q3: My experiment is showing low conversion of cyclopentanone. How can I troubleshoot this?
A3: Low conversion can stem from several factors, depending on the specific reaction you are performing. For reactions like aldol (B89426) condensations or hydrogenations, consider the following:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities (e.g., sulfur compounds for metal catalysts) or deactivated by fouling (coking) or sintering at high temperatures.[5]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction. Consider a modest increase in catalyst loading.
-
Reaction Conditions: Temperature and pressure play a crucial role. For instance, in hydrogenation reactions, insufficient hydrogen pressure can limit the conversion rate.
-
Poor Mixing: In heterogeneous catalysis, ensure vigorous stirring to maximize contact between the reactants and the catalyst surface.
Q4: I am observing unexpected side products in my reaction. What are the common side reactions of cyclopentanone?
A4: Cyclopentanone is prone to several side reactions, especially under basic or acidic conditions:
-
Aldol Addition and Condensation: In the presence of a base or acid, cyclopentanone can act as both an enolate precursor and an electrophile, leading to self-aldol addition to form a β-hydroxy ketone.[4] Upon heating, this adduct can dehydrate to form an α,β-unsaturated ketone (aldol condensation).[4][6]
-
Polymerization/Oligomerization: Under strongly acidic or basic conditions, or during prolonged heating, cyclopentanone can form higher molecular weight oligomers or polymers, which may appear as intractable residues.[7]
Troubleshooting Guides
Issue 1: Low Yield in Cyclopentanone Aldol Condensation
| Symptom | Possible Cause | Suggested Solution |
| High amount of starting material recovered | Reaction has not reached equilibrium or reaction rate is too slow. | Increase reaction time. Slightly increase the concentration of the acid or base catalyst. Increase the reaction temperature. |
| Formation of β-hydroxy ketone but not the condensed product | Insufficient heating to promote the dehydration step. | Increase the reaction temperature after the initial addition phase. If using a Dean-Stark trap, ensure water is being effectively removed. |
| Formation of dark, tarry substances | Polymerization or extensive side reactions are occurring. | Lower the reaction temperature. Reduce the concentration of the catalyst. Shorten the reaction time. |
| Inconsistent results between batches | Purity of cyclopentanone or solvent may vary. | Ensure cyclopentanone is freshly distilled. Use anhydrous solvents if the reaction is sensitive to water. |
Issue 2: Catalyst Deactivation in Cyclopentanone Hydrogenation
| Symptom | Possible Cause | Suggested Solution |
| Reaction starts but stops before completion | Catalyst poisoning. | Purify the cyclopentanone and solvent to remove potential poisons like sulfur or nitrogen compounds. |
| Gradual decrease in activity over multiple runs | Fouling (coking) or sintering of the catalyst. | Regenerate the catalyst if possible (e.g., by calcination for coked catalysts). Lower the reaction temperature to prevent sintering. |
| No reaction activity from the start | Incorrect catalyst activation or handling. | Ensure the catalyst was properly pre-reduced or activated according to the manufacturer's protocol. Handle pyrophoric catalysts under an inert atmosphere. |
Experimental Protocols
Protocol 1: Base-Catalyzed Self-Aldol Condensation of Cyclopentanone
This protocol describes a general procedure for the self-condensation of cyclopentanone to yield 2-cyclopentylidenecyclopentan-1-one.
Materials:
-
Cyclopentanone
-
Sodium ethoxide (or other suitable base)
-
Ethanol (B145695) (anhydrous)
-
Hydrochloric acid (1 M solution)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Dissolve sodium ethoxide (0.1 eq) in anhydrous ethanol in the flask.
-
Add cyclopentanone (1.0 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Preparation of Cyclopentanol (B49286) via Hydration of Cyclopentene
This protocol is for the indirect hydration of cyclopentene, a more viable route to the related alcohol, cyclopentanol.[8]
Materials:
-
Cyclopentene
-
Strong acid cation exchange resin (e.g., Amberlyst 15)
-
Water
-
Phenol (as a solvent/promoter)[8]
-
Autoclave reactor
Procedure:
-
Charge a high-pressure autoclave reactor with the strong acid cation exchange resin (e.g., 30g).[8]
-
Add a mixture of cyclopentene, water, and phenol. A suitable molar ratio would be H₂O:cyclopentene = 5.5-6.5:1 and a mass ratio of phenol:cyclopentene = 1:1.[8]
-
Seal the reactor and purge with nitrogen.
-
Heat the reactor to 130-140°C while stirring (e.g., 600 rpm).[8]
-
Maintain the reaction conditions for approximately 4 hours.[8]
-
After the reaction period, cool the reactor to room temperature and carefully vent any excess pressure.
-
Recover the reaction mixture and separate the organic layer.
-
Wash the organic layer with water to remove phenol.
-
Dry the organic layer and purify the resulting cyclopentanol by distillation.
Visualizations
Caption: Diagram 1: Cyclopentanone-Hydrate Equilibrium.
Caption: Diagram 2: Base-Catalyzed Aldol Condensation Pathway.
Caption: Diagram 3: Troubleshooting Low Yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. askfilo.com [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. Using cyclopentanone as the reactant, show the product ofb. an al... | Study Prep in Pearson+ [pearson.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Stability of Cyclopropane-1,1-diol vs. Cyclopentane-1,1-diol: A Guide Driven by Ring Strain
In the study of geminal diols (gem-diols), a class of compounds generally considered unstable intermediates in the hydration of carbonyls, the comparative stability of cyclic variants offers profound insights into the influence of molecular geometry on chemical equilibria. Conventionally, one might predict that a smaller, more strained ring system would yield a less stable diol. However, experimental and theoretical data present a counterintuitive reality: cyclopropane-1,1-diol, the hydrate (B1144303) of cyclopropanone (B1606653), is significantly more stable than cyclopentane-1,1-diol. This guide provides an objective comparison of their stability, supported by quantitative data and detailed experimental methodologies, elucidating the pivotal role of ring strain relief in dictating the hydration equilibrium of small-ring ketones.
The Decisive Role of Ring Strain and Hybridization
The stability of a gem-diol is intrinsically linked to the equilibrium of the hydration reaction of its corresponding ketone. A larger equilibrium constant (Khyd) indicates a greater preference for the diol form. The unexpectedly high stability of cyclopropane-1,1-diol stems from the substantial relief of ring strain when cyclopropanone undergoes hydration.[1][2]
-
Cyclopropanone System: The carbonyl carbon in cyclopropanone is sp² hybridized, preferring a bond angle of 120°. However, the rigid three-membered ring constrains this angle to approximately 60°, inducing severe angle strain.[3][4] Upon hydration, this carbon re-hybridizes to sp³, for which the ideal tetrahedral bond angle is ~109.5°. While still compressed within the 60° ring, the deviation from the ideal angle is less severe for an sp³ carbon than for an sp² carbon. This significant reduction in angle strain provides a strong thermodynamic driving force that shifts the equilibrium heavily towards the formation of the stable cyclopropane-1,1-diol.[5][6]
-
Cyclopentanone (B42830) System: Cyclopentane has very little inherent angle strain, as the internal angles of its puckered conformation (approx. 108°) are already very close to the ideal 109.5° for sp³ carbons.[7][8] The introduction of an sp² carbonyl carbon in cyclopentanone does not introduce the same degree of angle strain seen in cyclopropanone. Consequently, the conversion to the sp³ hybridized gem-diol offers minimal stabilization through strain relief. As a result, the hydration equilibrium for cyclopentanone lies far to the left, favoring the ketone form and rendering this compound comparatively unstable.
Quantitative Comparison of Stability Factors
The differing stabilities are clearly reflected in the thermodynamic and structural data for the two systems. Although a precise, experimentally determined equilibrium constant for cyclopropanone hydration is elusive due to the compound's reactivity, it is widely acknowledged to be large, indicating the equilibrium favors the hydrate.[9] In contrast, the equilibrium for cyclopentanone hydration strongly favors the ketone.
| Parameter | Cyclopropane (B1198618) System | Cyclopentane System | Rationale & Significance |
| Predominant Species at Equilibrium | Cyclopropane-1,1-diol (Hydrate) | Cyclopentanone (Ketone) | The equilibrium position directly reflects the relative stability of the gem-diol. |
| Ring Strain Energy (Cycloalkane) | ~115 kJ/mol (27.5 kcal/mol)[10][11] | ~26 kJ/mol (6.2 kcal/mol)[8] | The high initial strain in the cyclopropane ring provides a large potential energy release upon hydration. |
| Carbonyl Carbon Hybridization | sp² (in ketone) → sp³ (in diol) | sp² (in ketone) → sp³ (in diol) | The geometric preference change from trigonal planar (120°) to tetrahedral (~109.5°) is key. |
| Driving Force for Hydration | High (Significant relief of angle strain) | Low (Minimal relief of angle strain) | The reduction of severe angle strain in the three-membered ring is the primary factor stabilizing the diol.[5] |
Visualization of Structures and Stability Logic
To visually represent the compounds and the underlying principles governing their stability, the following diagrams are provided.
References
- 1. Explain why the equilibrium constant for hydration of cyclopropanone is s.. [askfilo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic chemistry - Why is cyclopropane-1,1-diol stable - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. organic chemistry - Formation of a stable hydrate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. Ring strain - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The photodissociation of solvated cyclopropanone and its hydrate explored via non-adiabatic molecular dynamics using ΔSCF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Acyclic vs. Cyclic Gem-Diol Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic chemistry and drug development, the transient nature of geminal diols often relegates them to the status of fleeting intermediates. However, the structural context—acyclic versus cyclic—profoundly dictates their stability and reactivity. This guide provides an objective comparison of the performance of acyclic and cyclic gem-diols, supported by experimental data, to illuminate the key factors governing their chemical behavior. Understanding these differences is crucial for predicting reaction pathways, designing stable pro-drugs, and interpreting metabolic processes.
Executive Summary
Geminal diols exist in a dynamic equilibrium with their corresponding carbonyl compounds and water. The position of this equilibrium, and thus the stability of the gem-diol, is significantly influenced by the molecular framework.
-
Acyclic gem-diols are generally unstable and the equilibrium strongly favors the carbonyl form. Their stability is enhanced primarily by the presence of strong electron-withdrawing groups adjacent to the diol-bearing carbon. Steric hindrance from bulky alkyl groups further destabilizes the gem-diol.
-
Cyclic gem-diols , particularly those derived from strained ring systems, exhibit markedly increased stability. The formation of a gem-diol from a cyclic ketone can alleviate significant angle strain by changing the hybridization of the carbonyl carbon from sp² (ideal angle 120°) to sp³ (ideal angle 109.5°). This relief of ring strain can shift the equilibrium substantially towards the gem-diol form.
This guide will delve into the quantitative data supporting these principles, provide detailed experimental protocols for their study, and visualize the underlying concepts.
Quantitative Comparison of Gem-Diol Stability
The most direct measure of gem-diol stability is the hydration equilibrium constant (Khyd), which quantifies the ratio of the gem-diol to the carbonyl compound at equilibrium in an aqueous solution. A larger Khyd value indicates a greater preference for the gem-diol form.
Table 1: Hydration Equilibrium Constants (Khyd) of Acyclic Aldehydes and Ketones
| Carbonyl Compound | Structure | Khyd | Reference |
| Formaldehyde | H₂C=O | 2 x 10³ | [1] |
| Acetaldehyde | CH₃CHO | 1.06 | [1] |
| Acetone | (CH₃)₂C=O | 2 x 10⁻³ | [1] |
| Hexafluoroacetone (B58046) | (CF₃)₂C=O | 2 x 10⁶ | [1] |
Khyd = [gem-diol] / [carbonyl]
Table 2: Hydration Equilibrium Constants (Khyd) of Cyclic Ketones
| Carbonyl Compound | Structure | Khyd | Reference |
| Cyclopropanone (B1606653) | (CH₂)₂C=O | Highly Favored | [2][3] |
| Cyclobutanone | (CH₂)₃C=O | 0.2 | [4] |
| Cyclopentanone | (CH₂)₄C=O | 0.02 | [4] |
| Cyclohexanone | (CH₂)₅C=O | 0.001 | [4] |
Analysis: The data clearly illustrates that acyclic ketones, such as acetone, have very small hydration constants, indicating a strong preference for the carbonyl form.[1] In contrast, cyclic ketones, particularly the highly strained cyclopropanone, favor the gem-diol form to a much greater extent.[2][3] This is a direct consequence of the release of ring strain upon hydration. For aldehydes, the less sterically hindered and more electrophilic carbonyl carbon leads to a more favorable hydration equilibrium compared to ketones.[1] The profound effect of electron-withdrawing groups is evident in the dramatically increased Khyd of hexafluoroacetone compared to acetone.[1]
Kinetic Reactivity: The Rate of Dehydration
While equilibrium constants describe the relative stability of gem-diols, the kinetics of their formation and dehydration define their reactivity. The dehydration of a gem-diol is a reversible process that can be catalyzed by either acid or base.
Table 3: Kinetic Data for the Dehydration of Methanediol (Formaldehyde Hydrate)
| Parameter | Value | Conditions | Reference |
| Dehydration rate constant (kd) | 3.6 x 10⁻³ s⁻¹ | 25 °C, pH 7 | [5] |
| Hydration rate constant (kh) | 9.7 s⁻¹ | 25 °C, pH 7 | [5] |
Experimental Protocols
Determination of Hydration Equilibrium Constant (Khyd) by ¹H NMR Spectroscopy
This protocol outlines a general method for determining the Khyd of a ketone.
Objective: To quantify the equilibrium concentrations of a ketone and its corresponding gem-diol in an aqueous solution.
Materials:
-
Ketone of interest
-
Deuterated water (D₂O)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the ketone of interest in D₂O at a known concentration (e.g., 10-50 mM). The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Equilibration: Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for a period sufficient to ensure that the hydration equilibrium has been reached. For many simple ketones, this is a rapid process.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum of the equilibrated solution. Ensure that the relaxation delay is sufficiently long (at least 5 times the longest T₁ of the protons being integrated) to allow for full relaxation of the signals, which is crucial for accurate integration.
-
Spectral Analysis:
-
Identify the characteristic signals for both the ketone and the gem-diol. For example, the α-protons of the ketone will have a different chemical shift compared to the corresponding protons in the gem-diol.
-
Integrate the area of a well-resolved signal corresponding to the ketone (Iketone) and a corresponding signal for the gem-diol (Igem-diol). Normalize the integrals based on the number of protons giving rise to each signal.
-
-
Calculation of Khyd:
-
The ratio of the concentrations is equal to the ratio of the normalized integrals: [gem-diol] / [ketone] = (Igem-diol / ngem-diol) / (Iketone / nketone) where n is the number of protons for each signal.
-
Since the reaction is the hydration of one molecule of ketone, Khyd = [gem-diol] / [ketone].
-
Visualization of Key Concepts
Hydration-Dehydration Equilibrium
The fundamental relationship between a carbonyl compound and its gem-diol is a reversible equilibrium with water.
Caption: Reversible equilibrium between a carbonyl compound and its gem-diol.
Factors Influencing Gem-Diol Stability
The stability of a gem-diol is a balance of electronic and steric factors.
Caption: Key factors influencing the stability of gem-diols.
Conclusion
The reactivity of gem-diols is intrinsically linked to their stability, which is dictated by their acyclic or cyclic nature. Acyclic gem-diols are typically transient species, with the equilibrium lying far towards the carbonyl precursor, unless strong electronic effects are at play. In stark contrast, the formation of cyclic gem-diols can be a thermodynamically favorable process, driven by the release of ring strain. This enhanced stability in cyclic systems translates to lower intrinsic reactivity in terms of spontaneous dehydration. For researchers in drug development and organic synthesis, a thorough understanding of these structure-reactivity relationships is paramount for predicting molecular behavior and designing novel chemical entities with desired stability profiles.
References
- 1. Geminal diol - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - Formation of a stable hydrate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. brainly.in [brainly.in]
- 4. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08216A [pubs.rsc.org]
- 5. pure.rug.nl [pure.rug.nl]
- 6. The photodissociation of solvated cyclopropanone and its hydrate explored via non-adiabatic molecular dynamics using ΔSCF - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Elusive Structure: A Crystallographic Comparison of Cyclopentane-1,1-diol and its Analogs
While the direct X-ray crystal structure of the simple cyclopentane-1,1-diol remains elusive in publicly available databases, a comprehensive understanding of its likely structural characteristics can be gleaned from the crystallographic analysis of closely related geminal diols and substituted cyclopentane (B165970) diols. This guide provides a comparative analysis of key structural parameters derived from X-ray crystallography of analogous compounds, offering valuable insights into the validation of the this compound structure.
Geminal diols, compounds with two hydroxyl groups attached to the same carbon atom, are notoriously unstable, readily undergoing dehydration to form the corresponding ketone or aldehyde. However, their transient existence as intermediates is crucial in numerous chemical and biological processes. The inherent instability of many simple gem-diols makes their isolation and structural characterization by single-crystal X-ray diffraction a significant challenge.
Factors such as incorporation into a strained ring system, the presence of electron-withdrawing groups, and extensive hydrogen-bonding networks can enhance the stability of gem-diols, enabling their isolation and crystallographic analysis.[1][2] By examining the crystal structures of these stabilized analogs, we can infer the expected bond lengths, bond angles, and overall geometry of this compound.
Comparative Crystallographic Data
The following table summarizes key crystallographic data for several compounds structurally related to this compound. This data, obtained from single-crystal X-ray diffraction studies, provides a basis for validating the theoretical structure of this compound. The parameters include the critical O-C-O bond angle and C-O bond lengths for gem-diols, as well as relevant parameters for other cyclic diols.
| Compound | Key Structural Parameters | Crystal System | Space Group | Reference |
| bi-1,1′-cyclopentane-1,1′-diol | C-C bond length between rings: Not specified | Monoclinic | C2/c | [3] |
| Macrocyclic gem-diol (2diols-[1.1][1]PCP) | O-C-O bond angle: 111.74°, C-O bond lengths: 1.41-1.42 Å | Not Specified | Not Specified | [4] |
| Macrocyclic gem-diol (2diols-[1.1][5]PCP) | O-C-O bond angle: 110.55° | Not Specified | Not Specified | [4] |
| Tetrazyl gem-diol hydrate | Stabilized by hydrogen bonds with lattice water and electrophilic tetrazolyl groups. | Not Specified | Not Specified | [5] |
Experimental Protocols: A Generalized Approach to X-ray Crystallography
The definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction. The general workflow for this technique is outlined below.
Experimental Workflow for Single-Crystal X-ray Diffraction
Figure 1. A generalized workflow for the determination of a molecular structure using single-crystal X-ray crystallography.
1. Crystal Growth:
-
Synthesis and Purification: The compound of interest, in this case, this compound, would first be synthesized and then rigorously purified to remove any impurities that might hinder crystallization.
-
Crystallization: High-quality single crystals are grown from a supersaturated solution of the purified compound. Common techniques include slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.
2. Data Collection:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
X-ray Diffraction: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.
3. Structure Solution and Refinement:
-
Structure Solution: The positions of the atoms in the crystal's unit cell are determined from the diffraction pattern using computational methods such as direct methods or the Patterson function.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the accuracy of the atomic positions, bond lengths, and bond angles.
-
Structure Validation: The final crystal structure is validated using various crystallographic criteria to ensure its quality and accuracy.
Conclusion
References
- 1. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Distinguishing Cyclopentanone and Cyclopentane-1,1-diol via Infrared Spectroscopy: A Comparative Guide
For researchers and professionals in drug development and chemical sciences, accurate identification of functional groups is paramount. Infrared (IR) spectroscopy serves as a rapid and effective analytical technique for this purpose. This guide provides a detailed comparison of the IR spectral features of cyclopentanone (B42830) and its corresponding hydrate, Cyclopentane-1,1-diol, offering a clear methodology for distinguishing between these two compounds.
Comparative Analysis of IR Spectral Data
The primary spectroscopic difference between cyclopentanone and this compound lies in the presence of a carbonyl group in the former and hydroxyl groups in the latter. This fundamental structural variance gives rise to distinct and easily identifiable peaks in their respective IR spectra.
| Functional Group | Vibrational Mode | Cyclopentanone (cm⁻¹) | This compound (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | ~1750[1][2] | Absent | Strong, Sharp |
| Hydroxyl (O-H) | Stretch | Absent | ~3600-3200 | Broad, Strong |
| C-O | Stretch | ~1153[3] | ~1100-1000 | Medium to Strong |
| C-H (sp²) | Stretch | ~3000-2840[3] | ~2960-2850 | Medium |
Cyclopentanone is characterized by a very strong and sharp absorption band around 1750 cm⁻¹[1][2]. This peak is indicative of the C=O stretching vibration in a five-membered ring, with the ring strain slightly increasing the frequency compared to an acyclic ketone.
This compound , a geminal diol, will not exhibit a carbonyl peak. Instead, its spectrum will be dominated by a broad, strong absorption in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the two hydroxyl groups. The broadness of this peak is due to hydrogen bonding. Additionally, the presence of C-O single bonds will give rise to stretching vibrations in the 1100-1000 cm⁻¹ region.
Experimental Protocol: Acquiring an IR Spectrum
A standard procedure for obtaining the IR spectrum of a liquid or solid sample using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer is outlined below.
Objective: To obtain a high-quality infrared spectrum of the analyte (cyclopentanone or this compound) for functional group identification.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Sample of cyclopentanone or this compound
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the liquid sample (cyclopentanone) or a small amount of the solid sample (this compound) directly onto the center of the ATR crystal.
-
If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance spectrum.
-
-
Data Analysis:
-
Process the resulting spectrum as needed (e.g., baseline correction).
-
Identify the key absorption bands and their corresponding wavenumbers (cm⁻¹).
-
Compare the observed peaks with the expected frequencies for cyclopentanone and this compound to determine the identity of the compound.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-dampened, lint-free wipe to remove all traces of the sample.
-
Logical Workflow for Compound Identification
The following diagram illustrates the decision-making process for distinguishing between cyclopentanone and this compound based on their IR spectra.
References
A Researcher's Guide to Quantifying Ketone and Gem-Diol Mixtures: A Comparative Analysis of NMR Techniques
For researchers, scientists, and drug development professionals, accurately determining the equilibrium between ketones and their hydrated gem-diol forms is crucial for understanding reaction mechanisms, product stability, and bioavailability. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) techniques for the quantification of these mixtures, supported by experimental data and detailed protocols. We also offer a comparative look at alternative non-NMR methods to provide a complete analytical perspective.
The Ketone-Gem-Diol Equilibrium
The reversible hydration of a ketone to a geminal diol is a fundamental chemical equilibrium. The position of this equilibrium is influenced by the electronic and steric environment of the carbonyl group.
Caption: The reversible hydration of a ketone to its corresponding gem-diol.
Quantitative NMR Spectroscopy (qNMR) for Equilibrium Analysis
NMR spectroscopy is a powerful and highly suitable method for quantifying ketone and gem-diol mixtures. Unlike some spectroscopic techniques, NMR allows for the direct and simultaneous measurement of both species in solution, leading to accurate determination of their relative concentrations and the equilibrium constant (Keq).[1]
¹H qNMR: The Workhorse Technique
Proton (¹H) NMR is the most common and straightforward NMR method for this application. The quantification relies on the integration of distinct and well-resolved signals corresponding to the ketone and gem-diol forms.
Key Principles:
-
Signal Integration: The area under an NMR signal is directly proportional to the number of protons giving rise to that signal.
-
Equilibrium Constant Calculation: By comparing the integrals of signals unique to the ketone and gem-diol, their molar ratio can be determined, and subsequently, the equilibrium constant (Keq) can be calculated.
Workflow for ¹H qNMR Quantification:
Caption: A generalized workflow for quantifying ketone/gem-diol equilibrium using ¹H qNMR.
¹³C qNMR: A High-Resolution Alternative
While ¹H NMR is often sufficient, signal overlap can be a challenge in complex mixtures. In such cases, Carbon-13 (¹³C) NMR offers a powerful alternative due to its much larger chemical shift dispersion, which often leads to better-resolved signals for the ketone and gem-diol carbons.[2]
Advantages of ¹³C qNMR:
-
Superior Resolution: The wider chemical shift range minimizes signal overlap.
-
Direct Observation of the Carbonyl and Gem-Diol Carbons: Provides unambiguous signals for quantification.
Challenges of ¹³C qNMR:
-
Lower Natural Abundance: The low natural abundance of ¹³C results in lower sensitivity compared to ¹H NMR.
-
Longer Relaxation Times: Carbon nuclei can have long spin-lattice relaxation times (T₁), requiring longer experimental times to ensure accurate quantification. Polarization transfer techniques can enhance sensitivity but may compromise quantitativeness if not carefully implemented.[2]
Comparative Quantitative Data from NMR Studies
The following table summarizes quantitative data for the hydration of various carbonyl compounds as determined by NMR spectroscopy.
| Compound | NMR Technique | Solvent | Temperature (°C) | Keq ([Gem-Diol]/[Ketone]) | Reference |
| Formaldehyde | ¹H NMR | H₂O | 20 | >1000 | [3] |
| Acetone | ¹H NMR | H₂O | 20 | ~0.001 | [3] |
| Hexafluoroacetone | ¹⁹F NMR | H₂O | 25 | ~1,000,000 | [3] |
| 2-Imidazolecarboxaldehyde | ¹H NMR | D₂O/TFA | Not specified | >99% Hydration | [1] |
| 4-Pyridinecarboxaldehyde | ¹H NMR | D₂O | Not specified | Mixture of aldehyde and gem-diol | [4] |
| Chloral | ¹H NMR | H₂O | 25 | Highly Favored | [3][5] |
This table is a compilation of data from various sources and experimental conditions may vary.
Experimental Protocols
¹H qNMR Protocol for Ketone-Gem-Diol Equilibrium
This protocol is adapted from established quantitative NMR methodologies.
-
Sample Preparation:
-
Accurately weigh a known amount of the ketone.
-
Dissolve the ketone in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆). For hydration studies, D₂O is the solvent of choice.
-
If an internal standard is used for absolute quantification, add a known amount of a suitable standard (e.g., maleic acid, DSS) that has signals that do not overlap with the analyte signals.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Use a spectrometer with a well-shimmed magnet.
-
Set the probe temperature and allow it to equilibrate.
-
To ensure quantitative results, use a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest. A D1 of 30 seconds is often a safe starting point.
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]
-
Acquire the data with the sample not spinning to avoid spinning sidebands.[7]
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum manually.
-
Apply a baseline correction.
-
Identify the characteristic, well-resolved signals for the ketone and the gem-diol. For example, protons alpha to the carbonyl typically shift downfield in the ketone form compared to the gem-diol form.
-
Integrate the selected signals.
-
Calculate the molar ratio of the gem-diol to the ketone using the integral values, accounting for the number of protons each signal represents.
-
The equilibrium constant, Keq, is the molar ratio of the gem-diol to the ketone.
-
¹³C qNMR Protocol
The sample preparation is similar to that for ¹H qNMR. The key differences are in the acquisition parameters.
-
NMR Data Acquisition:
-
Use a pulse sequence with proton decoupling (e.g., zgig on Bruker instruments) to simplify the spectrum and improve S/N via the Nuclear Overhauser Effect (NOE). Caution: For accurate quantification, the NOE must be uniform across all signals of interest or suppressed. Using inverse-gated decoupling, where the decoupler is on only during acquisition, is recommended to suppress the NOE.
-
A very long relaxation delay (often several minutes) is required to allow for full relaxation of all carbon nuclei, especially quaternary carbons.
-
Acquire a large number of scans to achieve adequate S/N.
-
-
Data Processing and Analysis:
-
Processing is similar to ¹H qNMR.
-
Identify the carbonyl carbon signal (typically δ > 190 ppm) and the gem-diol carbon signal (typically δ ~ 90-100 ppm).[8]
-
Integrate these signals to determine the molar ratio and Keq.
-
Comparison with Alternative Techniques
While NMR is a premier technique for this analysis, other methods can also be employed, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | - Direct and simultaneous detection of both species- High structural resolution- Non-destructive- Highly accurate and reproducible[1] | - Lower sensitivity compared to other methods- High initial instrument cost |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by the carbonyl group's n→π* transition. The gem-diol is often transparent in this region. | - High sensitivity- Lower instrument cost- Fast analysis | - Indirect measurement (relies on the disappearance of the ketone signal)- Prone to errors due to solvent effects on molar absorptivity- Not suitable for ketones without a distinct UV-Vis chromophore |
| Gas Chromatography (GC) | Separates compounds based on their volatility and interaction with a stationary phase. | - Excellent separation efficiency- High sensitivity, especially with a Mass Spectrometry (MS) detector | - Gem-diols are often thermally unstable and can revert to the ketone in the hot injector port, making quantification unreliable[7]- Derivatization may be required to analyze the diol, adding complexity[9] |
Conclusion
For the accurate and reliable quantification of ketone and gem-diol mixtures, NMR spectroscopy, particularly ¹H qNMR, stands out as the superior technique. Its ability to directly and simultaneously observe both species in equilibrium minimizes the potential for systematic errors that can affect indirect methods like UV-Vis spectroscopy. While ¹³C qNMR offers excellent resolution for complex mixtures, its lower sensitivity and longer acquisition times make it a secondary choice for routine analysis. Non-NMR methods like GC are generally not suitable due to the thermal lability of gem-diols. By following the detailed protocols outlined in this guide, researchers can confidently employ NMR to obtain high-quality quantitative data on ketone-gem-diol equilibria, leading to a deeper understanding of their chemical systems.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. ijmrpsjournal.com [ijmrpsjournal.com]
- 3. Geminal diol - Wikipedia [en.wikipedia.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Chloral Hydrate | C2H3Cl3O2 | CID 2707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Theoretical and Experimental Stability of Substituted Gem-Diols
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the stability of functional groups is paramount. Geminal diols (gem-diols), compounds with two hydroxyl groups attached to the same carbon, are often transient intermediates in carbonyl chemistry. However, the stability of these structures can be significantly influenced by various substituents, leading to instances where the gem-diol form is surprisingly persistent. This guide provides an objective comparison between the theoretical predictions and experimental observations of substituted gem-diol stability, supported by quantitative data and detailed experimental protocols.
The stability of a gem-diol is dictated by the equilibrium between the carbonyl compound and its hydrated form. This equilibrium can be influenced by several factors, including steric hindrance, intramolecular hydrogen bonding, and the electronic effects of substituent groups.[1][2][3] For instance, electron-withdrawing groups tend to stabilize gem-diols, while electron-donating groups and steric bulk generally favor the carbonyl form.[4][5] Ring strain can also play a crucial role, as seen in cyclic systems where the sp³ hybridization of the gem-diol carbon helps alleviate strain.[6][7]
Quantitative Comparison of Theoretical and Experimental Data
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the stability of gem-diols. These theoretical calculations can provide valuable insights into reaction energies and equilibrium constants. The following table summarizes a comparison of theoretically calculated and experimentally determined stability data for a range of substituted gem-diols.
| Carbonyl Precursor | Substituent(s) | Theoretical Method | Calculated Stability Metric | Experimental Stability Metric | Reference(s) |
| Formaldehyde | H, H | G3B3 | ΔGhyd = -2.7 kcal/mol | Keq = 2280 | [8] |
| Acetaldehyde | CH₃, H | G3B3 | ΔGhyd = -0.2 kcal/mol | Keq = 1.06 | [8] |
| Acetone | CH₃, CH₃ | Not specified | Not specified | Keq ≈ 0.0014 | [9] |
| Glyoxal | CHO, H | Not specified | Not specified | Keq1 = 207, Keq2 = 20000 | [10] |
| Methylglyoxal | COCH₃, H | Not specified | Not specified | Keq(aldehyde) = 1515 | [10] |
| 2-Imidazolecarboxaldehyde | Imidazole ring, H | GIAO-B3LYP | Not specified | 100% hydration in D₂O/TFA | [3] |
| 4-Imidazolecarboxaldehyde | Imidazole ring, H | GIAO-B3LYP | Not specified | 5% hydration | [3] |
| 5-Imidazolecarboxaldehyde | Imidazole ring, H | GIAO-B3LYP | Not specified | 36% hydration | [3] |
| Macrocyclic Dione (small ring) | Biphenyl linkers | DFT | Strain energy difference > 20 kcal/mol (favors diol) | Stable crystalline gem-diol isolated | [7] |
| Macrocyclic Dione (large ring) | Biphenyl linkers | DFT | Strain energy difference diminishes | Ketone form is more stable | [7] |
Note: Keq = [gem-diol]/[carbonyl compound]. A larger Keq indicates greater stability of the gem-diol. ΔGhyd is the Gibbs free energy of hydration; a more negative value indicates a more favorable hydration equilibrium.
Experimental Protocols
Precise determination of gem-diol stability relies on robust experimental methodologies. The following are detailed protocols for key experiments cited in the literature.
Determination of Hydration Equilibrium Constant (Keq) by ¹H NMR Spectroscopy
This method is widely used to quantify the ratio of gem-diol to carbonyl compound in solution at equilibrium.
Materials:
-
Carbonyl compound of interest
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of the carbonyl compound in the chosen deuterated solvent at a known concentration (e.g., 10-20 mM).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum of the sample at a constant temperature.
-
Identify the distinct signals corresponding to the protons of the carbonyl compound and the gem-diol. For aldehydes, the aldehydic proton signal is typically a sharp singlet, while the C-H proton of the gem-diol appears at a different chemical shift.
-
Integrate the area under the respective peaks for the carbonyl form and the gem-diol form.
-
Calculate the equilibrium constant (Keq) using the following formula: Keq = (Integral of gem-diol signal) / (Integral of carbonyl signal)
-
For slow hydration reactions, spectra can be acquired at different time intervals until the integral ratio remains constant, confirming that equilibrium has been reached.
Characterization of Stable Gem-Diols by X-ray Crystallography
For gem-diols that can be isolated as stable crystalline solids, single-crystal X-ray diffraction provides definitive structural information.
Procedure:
-
Synthesize and purify the gem-diol.
-
Grow single crystals of the gem-diol suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Mount a suitable crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a specific temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).
-
Process the diffraction data (integration and scaling) and solve the crystal structure using appropriate software (e.g., SHELXS, Olex2).
-
Refine the structural model to obtain precise bond lengths, bond angles, and crystallographic information, confirming the presence of the C(OH)₂ moiety.
Visualizing Gem-Diol Stability and Characterization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Factors influencing the equilibrium between a carbonyl compound and its gem-diol.
Caption: A generalized experimental workflow for determining the stability of gem-diols.
References
- 1. ismo.u-psud.fr [ismo.u-psud.fr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 6. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08216A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Cyclopentane-1,1-diol: A Novel Alternative for Carbonyl Protection
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the protection of carbonyl groups is a fundamental strategy for achieving selective transformations in complex molecules. Diols are routinely employed as protecting groups, forming cyclic acetals with aldehydes and ketones that are stable under a variety of reaction conditions. While traditional vicinal diols such as ethylene (B1197577) glycol and propylene (B89431) glycol are widely used, the unique properties of geminal diols, particularly Cyclopentane-1,1-diol, present a compelling alternative for researchers. This guide provides a comprehensive comparison of this compound with common diol reagents, supported by physical data and a representative experimental protocol.
Introduction to Diol Reagents
Diols are organic compounds containing two hydroxyl (-OH) groups. Their utility as protecting groups for carbonyls stems from their ability to form stable cyclic acetals under acidic conditions, which can be subsequently removed under aqueous acidic conditions.[1][2] This reversible protection strategy is crucial in multistep syntheses.
This compound is a geminal diol, meaning both hydroxyl groups are attached to the same carbon atom.[2][3] Unlike their vicinal counterparts, geminal diols exist in equilibrium with their corresponding ketone (cyclopentanone) and water.[4][5] This equilibrium is influenced by factors such as ring strain; the transition from an sp²-hybridized carbon in cyclopentanone (B42830) to an sp³-hybridized carbon in the diol can alleviate some of the inherent strain in the five-membered ring, making the diol form more favorable than in acyclic systems.[3]
The alternative diols considered in this guide are:
-
Ethylene Glycol (1,2-Ethanediol): A widely used vicinal diol that forms a five-membered dioxolane ring.[1][6]
-
Propylene Glycol (1,2-Propanediol): A chiral vicinal diol that also forms a five-membered dioxolane ring.[3][7]
-
1,3-Propanediol: A vicinal diol that forms a six-membered dioxane ring.[8][9]
Physical and Chemical Properties: A Tabular Comparison
The choice of a diol reagent is often guided by its physical and chemical properties. The following tables summarize key data for this compound and its common alternatives.
Table 1: Physical Properties of Selected Diols
| Property | This compound | Ethylene Glycol | Propylene Glycol | 1,3-Propanediol |
| Molecular Formula | C₅H₁₀O₂ | C₂H₆O₂ | C₃H₈O₂ | C₃H₈O₂ |
| Molecular Weight ( g/mol ) | 102.13[10] | 62.07[6] | 76.09[7] | 76.09[8] |
| Boiling Point (°C) | Decomposes | 197.3[6] | 188.2[7] | 214[8][11] |
| Melting Point (°C) | N/A (unstable) | -12.9[6] | -59[7] | -27[8] |
| Density (g/cm³ at 20°C) | N/A | 1.113[6] | 1.036[7] | 1.053[8] |
| Solubility in Water | Soluble | Miscible[6] | Miscible[7] | Miscible[8] |
Note: Physical properties for this compound are limited due to its inherent instability in pure form.
Performance in Carbonyl Protection: A Comparative Overview
The primary application of these diols in the context of this guide is the protection of ketones, such as cyclopentanone, through the formation of a cyclic acetal (B89532) (a spiro-acetal in this case). The efficiency of this reaction is a critical performance metric.
Experimental Workflow for Acetal Formation
The general workflow for the acid-catalyzed formation of a cyclic acetal from a ketone and a diol is depicted below. This process typically involves the removal of water to drive the equilibrium towards the product.[1][7][12]
Reaction Mechanism: Acetal Formation
The acid-catalyzed reaction proceeds through a hemiacetal intermediate. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the diol, and subsequent intramolecular cyclization with the elimination of water.[13][14]
Table 2: Hypothetical Performance Comparison in the Protection of Cyclopentanone
| Diol Reagent | Product Ring Size | Expected Reaction Rate | Expected Yield | Key Considerations |
| This compound | 5-membered spiro-acetal | Moderate | Moderate to Good | In equilibrium with cyclopentanone and water; may require excess reagent or efficient water removal. The relief of ring strain upon forming the sp³ center can be a driving force.[3] |
| Ethylene Glycol | 5-membered spiro-acetal | Fast | Good to Excellent (reported ~62% on large scale)[15] | Formation of the 5-membered dioxolane ring is thermodynamically and kinetically favorable.[9][16] |
| Propylene Glycol | 5-membered spiro-acetal | Fast | Good to Excellent | Similar to ethylene glycol, but the resulting acetal is chiral. May have slightly different reaction kinetics due to the methyl substituent. |
| 1,3-Propanediol | 6-membered spiro-acetal | Slower than 5-membered ring formation | Good | Formation of a 6-membered dioxane ring is generally less rapid than the formation of a 5-membered dioxolane ring.[9] |
Experimental Protocol: Protection of Cyclopentanone with Ethylene Glycol
The following protocol is adapted from a documented large-scale synthesis and serves as a representative procedure for the formation of a cyclic acetal.[15] This protocol can be adapted for comparison with other diols.
Objective: To synthesize cyclopentanone ethylene ketal.
Materials:
-
Cyclopentanone
-
Ethylene Glycol
-
p-Toluenesulfonic acid (catalyst)
-
Benzene (solvent, for azeotropic removal of water)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add cyclopentanone, an excess of ethylene glycol (e.g., 1.5-2 equivalents), and benzene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.
-
Azeotropic Distillation: Heat the mixture to reflux. The benzene-water azeotrope will distill, and the water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring the Reaction: The reaction can be monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent by distillation. The crude product can be further purified by vacuum distillation to yield the pure cyclopentanone ethylene ketal.
Conclusion
This compound offers a unique alternative to traditional vicinal diols for the protection of carbonyl groups. Its nature as a geminal diol in equilibrium with its parent ketone presents both potential advantages and challenges. The inherent ring strain in the cyclopentanone system may favor the formation of the sp³-hybridized diol and its subsequent acetal, potentially offering a thermodynamic advantage in certain applications.
In contrast, ethylene glycol and propylene glycol provide rapid and high-yielding formation of stable 5-membered cyclic acetals, making them reliable and widely applicable choices. 1,3-Propanediol, forming a 6-membered ring, is also an effective protecting group, though its reaction rates may be slower.
The selection of the optimal diol reagent will depend on the specific requirements of the synthesis, including reaction kinetics, thermodynamic stability of the protected compound, and the reaction conditions of subsequent synthetic steps. For researchers in drug development and complex molecule synthesis, the exploration of this compound as a protecting group could unveil new avenues for synthetic strategies, particularly where the unique equilibrium dynamics of a geminal diol can be leveraged to an advantage. Further experimental studies are warranted to provide direct quantitative comparisons of these diols under a standardized set of conditions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Diol - Wikipedia [en.wikipedia.org]
- 3. This compound|C5H10O2|108653-06-1 [benchchem.com]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic chemistry - Why are 1,3-diols protected with aldehydes but 1,2-diols are protected with ketones? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. This compound | C5H10O2 | CID 17864302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. brainly.com [brainly.com]
- 13. Write the mechanism for the formation of the acetal formed from cyclopent.. [askfilo.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. chemtube3d.com [chemtube3d.com]
Unraveling Gem-Diol Formation: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of gem-diol formation is crucial for predicting molecular stability, reactivity, and metabolic pathways. Isotopic labeling studies provide an unparalleled window into these transient structures. This guide offers a comprehensive comparison of experimental approaches, presenting supporting data and detailed protocols to aid in the design and interpretation of mechanistic studies.
The formation of a gem-diol from a carbonyl compound through the addition of water is a fundamental reversible reaction in organic chemistry. While gem-diols are often unstable intermediates, their formation can significantly influence the chemical and biological properties of a molecule.[1] Isotopic labeling, particularly with heavy oxygen (¹⁸O), serves as a powerful tool to trace the reaction pathway and elucidate the mechanism of this transformation.
Mechanism of Gem-Diol Formation: An Overview
The hydration of a carbonyl group to form a gem-diol can be catalyzed by either acid or base.[1]
Base-Catalyzed Mechanism: Under basic conditions, a hydroxide (B78521) ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by a water molecule to yield the gem-diol.
Acid-Catalyzed Mechanism: In an acidic environment, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon. Subsequent deprotonation by another water molecule yields the gem-diol.
Isotopic labeling with ¹⁸O-enriched water allows for the direct observation of the incorporation of the heavy oxygen isotope into the carbonyl group, providing definitive evidence for the proposed nucleophilic addition mechanism.[2]
Comparative Analysis of Carbonyl Hydration
The equilibrium between a carbonyl compound and its corresponding gem-diol is highly dependent on the electronic and steric environment of the carbonyl group.
Equilibrium Constants for Hydration
The extent of hydration at equilibrium is quantified by the hydration equilibrium constant (Khyd). A higher Khyd value indicates a greater preference for the gem-diol form. Electron-withdrawing groups attached to the carbonyl carbon destabilize the carbonyl group and favor gem-diol formation, while electron-donating and bulky groups disfavor it.[1]
| Carbonyl Compound | Hydration Equilibrium Constant (Khyd) | Reference |
| Formaldehyde (B43269) | 2.27 x 10³ | [3] |
| Acetaldehyde | 1.06 | [3] |
| Propionaldehyde | 0.76 | [3] |
| Glycolaldehyde | 2.07 x 10¹ | [3] |
| Acetone (B3395972) | 2.2 x 10⁻³ | [3] |
| Methyl ethyl ketone | 6.5 x 10⁻⁴ | [3] |
Table 1: Experimentally determined hydration equilibrium constants (Khyd) for various carbonyl compounds in aqueous solution, measured by NMR spectroscopy.
Kinetic Comparison: Acid vs. Base Catalysis
While equilibrium constants describe the final state, the rate at which this equilibrium is reached is governed by kinetics. Both acid and base catalysis significantly accelerate the hydration reaction.
| Reaction | Catalyst | Rate Constant (M⁻¹s⁻¹) | Reference |
| Acetone Hydration | Acetic Acid (General Acid) | 0.30 | [4] |
| Formaldehyde Disproportionation (self) | H⁺ (Specific Acid) | 2 x 10⁻³ | [5] |
| Formaldehyde Disproportionation (cross) | OH⁻ (Specific Base) | 1 x 10³ | [5] |
Table 2: Comparison of rate constants for acid- and base-catalyzed reactions involving carbonyl compounds. Note that the formaldehyde disproportionation reactions are related to its high reactivity in aqueous solution, which is influenced by gem-diol formation.
Experimental Protocols for Isotopic Labeling Studies
Detailed experimental design is critical for obtaining reliable and reproducible data in isotopic labeling studies. Below are generalized protocols for monitoring gem-diol formation using ¹⁸O-labeling with NMR and mass spectrometry.
Protocol 1: ¹⁸O-Labeling Monitored by Nuclear Magnetic Resonance (NMR) Spectroscopy
This method is particularly useful for determining equilibrium constants and observing the kinetics of hydration in real-time.
Objective: To quantify the equilibrium constant and monitor the rate of ¹⁸O-incorporation into a carbonyl compound.
Materials:
-
Carbonyl compound of interest (e.g., aldehyde or ketone)
-
¹⁸O-enriched water (e.g., 70% enrichment)[2]
-
Deuterated solvent (e.g., D₂O or acetone-d₆) for NMR locking
-
Acid or base catalyst (e.g., HCl or NaOH), if desired
-
NMR tubes
-
High-resolution NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the carbonyl compound in the chosen deuterated solvent within an NMR tube.
-
Initiation of Reaction: Add a known amount of ¹⁸O-enriched water to the NMR tube. If catalysis is being studied, add a catalytic amount of acid or base.
-
NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals. For kinetic studies, a series of ¹H or ¹³C NMR spectra should be recorded. For equilibrium measurements, a single spectrum after the reaction has reached equilibrium is sufficient.
-
Data Analysis:
-
¹H NMR: Monitor the appearance of signals corresponding to the gem-diol protons and the disappearance of the aldehyde proton signal (if applicable). The ratio of the integrals of these signals can be used to determine the equilibrium position.[6]
-
¹³C NMR: The incorporation of ¹⁸O into the carbonyl group induces a small upfield shift (isotope shift) in the ¹³C NMR signal of the carbonyl carbon.[7] By monitoring the change in the relative intensities of the ¹⁶O and ¹⁸O-isotopologue signals over time, the rate of oxygen exchange can be determined.
-
Protocol 2: ¹⁸O-Labeling Monitored by Mass Spectrometry (MS)
This protocol is highly sensitive and provides unambiguous confirmation of ¹⁸O incorporation.
Objective: To detect the incorporation of ¹⁸O into a carbonyl compound.
Materials:
-
Carbonyl compound of interest
-
¹⁸O-enriched water (e.g., 70% enrichment)[2]
-
Buffer solution (e.g., sodium phosphate, pH 7.2)[2]
-
Reducing agent (e.g., sodium borohydride) to "trap" the label[2]
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Labeling Reaction: Dissolve the carbonyl compound in a buffer solution containing ¹⁸O-enriched water. Incubate the mixture for a sufficient time to allow for gem-diol formation and oxygen exchange.
-
Reduction (Trapping): To prevent the back-exchange of the ¹⁸O label, the carbonyl group is reduced to an alcohol using a reducing agent like sodium borohydride. This covalently traps the incorporated ¹⁸O.[2]
-
Sample Preparation for MS: Prepare the reduced and labeled sample for LC-MS analysis. This may involve purification or dilution depending on the sample complexity.
-
LC-MS Analysis: Inject the sample into the LC-MS system. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the analyte.
-
Data Analysis: Compare the mass spectrum of the ¹⁸O-labeled sample to that of an unlabeled control. The presence of a peak corresponding to the mass of the analyte plus two atomic mass units (for the ¹⁸O isotope) confirms the incorporation of the label. The ratio of the intensities of the labeled and unlabeled peaks can provide information on the extent of labeling.[2]
Visualizing the Mechanistic Pathways
The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and experimental workflows.
Caption: Acid- and Base-Catalyzed Mechanisms of Gem-Diol Formation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Targeted 18O-Labeling for Improved Proteomic Analysis of Carbonylated Peptides by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [The catalytic rate constant. Effect of acetone on acidic hydrolysis of ester cyclohexyl acidacetylomethyl (AmMC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Elusive Signature: A Comparative Guide to the Mass Spectrometry of Cyclopentane-1,1-diol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable information about a molecule's mass and fragmentation patterns. This guide delves into the mass spectrometry analysis of Cyclopentane-1,1-diol, a geminal diol whose analytical data is not widely reported. Due to its inherent instability and tendency to dehydrate to cyclopentanone (B42830), this guide will provide a predicted fragmentation analysis and compare it with the known mass spectra of related compounds, offering a valuable resource for the identification of this and similar analytes.
Introduction to the Analytical Challenge
This compound, a geminal diol, presents a unique analytical challenge. Gem-diols are often in equilibrium with their corresponding ketone and water, a factor that significantly influences their behavior in a mass spectrometer. Direct analysis of this compound is therefore expected to yield a mass spectrum that shares features with that of cyclopentanone. Understanding the subtle differences and characteristic fragments is key to its unambiguous identification. This guide will compare the predicted mass spectrum of this compound with the experimentally obtained spectra of cyclopentanone, cyclopentanol, and its isomers, cis- and trans-1,2-cyclopentanediol.
Predicted Mass Spectrum and Fragmentation of this compound
The mass spectrum of this compound is anticipated to be dominated by fragments arising from dehydration, followed by the characteristic fragmentation of the resulting cyclopentanone molecular ion.
Molecular Ion (M+•): The molecular ion of this compound (C5H10O2) has a molecular weight of 102.13 g/mol . However, due to its instability, the peak at m/z 102 is expected to be of very low abundance or completely absent.
Primary Fragmentation: The most prominent initial fragmentation pathway is the loss of a water molecule (H2O, 18 Da) to form the molecular ion of cyclopentanone at m/z 84.
Subsequent Fragmentation of the [M-H2O]+• ion (Cyclopentanone, m/z 84): The fragmentation of the cyclopentanone ion will then proceed through established pathways for cyclic ketones:
-
Loss of ethylene (B1197577) (C2H4, 28 Da): A major fragmentation route involves the cleavage of the ring to lose an ethylene molecule, resulting in a prominent peak at m/z 56 .
-
Loss of carbon monoxide (CO, 28 Da): Another characteristic fragmentation is the expulsion of a carbon monoxide molecule, leading to a peak at m/z 56 .
-
Loss of a propyl radical (C3H7•, 43 Da): This cleavage results in a fragment at m/z 41 .
-
Formation of the cyclopropyl (B3062369) cation: Rearrangement can lead to the formation of a cyclopropyl cation, also contributing to the signal at m/z 41 .
The predicted major fragments for this compound are summarized in the table below and compared with the known fragments of related compounds.
Comparative Analysis of Fragmentation Patterns
A comparative analysis of the mass spectra of this compound and its related compounds is crucial for its identification. The following table summarizes the expected and known major fragments.
| m/z | Predicted Fragment (this compound) | Ion Formula | Known Fragment (Cyclopentanone) | Known Fragment (Cyclopentanol) | Known Fragment (1,2-Cyclopentanediol) |
| 102 | [M]+• (very weak or absent) | [C5H10O2]+• | - | - | [M]+• (weak) |
| 86 | - | - | [M]+• (weak) | - | |
| 84 | [M-H2O]+• | [C5H8O]+• | [M]+• | [M-H2]+• | [M-H2O]+• |
| 71 | - | - | [M-CH3]+ | - | |
| 68 | - | - | [M-H2O]+• | - | |
| 57 | - | - | [M-C2H5]+ | [M-C2H5O]+ | |
| 56 | [M-H2O-C2H4]+• or [M-H2O-CO]+• | [C3H4O]+• or [C4H8]+• | [M-C2H4]+• or [M-CO]+• | - | - |
| 43 | - | [M-C3H5O]+ | [C3H7]+ | [C2H3O]+ | |
| 41 | [C3H5]+ | [C3H5]+ | [C3H5]+ | [C3H5]+ | [C3H5]+ |
Experimental Protocols
For the analysis of this compound and related compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.
Sample Preparation: Samples should be dissolved in a volatile organic solvent such as dichloromethane (B109758) or methanol (B129727) to a concentration of approximately 1 mg/mL.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
This protocol provides a starting point and may require optimization depending on the specific instrumentation and sample matrix.
Visualizing the Processes
To better understand the analytical workflow and the predicted fragmentation, the following diagrams are provided.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool for the identification of volatile compounds, other techniques can provide complementary information.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or refractive index) can be used for the quantification of this compound, especially if derivatization is employed to enhance its chromophoric properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide definitive structural information, confirming the presence of the gem-diol moiety and the cyclopentane (B165970) ring. This is the most reliable method for distinguishing between the 1,1-, 1,2-, and 1,3-diol isomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic O-H and C-O stretching vibrations of the diol, although it may not be sufficient for distinguishing between isomers.
Conclusion
The mass spectrometry analysis of this compound is predicted to be heavily influenced by its facile dehydration to cyclopentanone. Therefore, a thorough understanding of the fragmentation pattern of cyclopentanone is essential for the interpretation of the mass spectrum of the gem-diol. The key diagnostic feature would be the observation of a weak or absent molecular ion at m/z 102 and a prominent ion at m/z 84, corresponding to the loss of water. By comparing the fragmentation pattern with those of its isomers and related compounds, and by employing complementary analytical techniques like NMR, researchers can confidently identify and characterize this compound in their samples.
A Comparative Guide to Catalytic Systems for Gem-Diol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of geminal diols, organic compounds featuring two hydroxyl groups attached to the same carbon atom, is a fundamental transformation in organic chemistry with implications for drug discovery and development. While often transient intermediates, stable gem-diols are crucial building blocks and can be found in various bioactive molecules. The efficiency of gem-diol synthesis is highly dependent on the chosen catalytic system, as the uncatalyzed hydration of carbonyl compounds is often a slow and unfavorable process. This guide provides an objective comparison of various catalytic systems for gem-diol synthesis, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific applications.
Performance Comparison of Catalytic Systems
The direct hydration of a carbonyl group to a gem-diol is an equilibrium process that can be significantly accelerated by catalysts. Both acid and base catalysis are effective, with the choice of catalyst influencing reaction rates and equilibrium positions, particularly for electron-deficient carbonyl compounds. The following table summarizes the performance of different catalytic approaches for the synthesis of gem-diols.
| Catalytic System | Substrate Example | Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Notes |
| Uncatalyzed | Formaldehyde (gas phase) | None | - | - | - | Very high activation energy barrier (~36-39 kcal/mol), not feasible under normal conditions.[1][2][3] |
| Brønsted Acid | Formaldehyde (gas phase) | Sulfuric Acid | Catalytic | - | - | Drastically reduces the activation energy barrier by ~37.1 kcal/mol, demonstrating strong catalytic effect.[2][3] |
| Brønsted Acid | Formaldehyde (gas phase) | Iodic Acid | Catalytic | - | - | Decreases the activation energy barrier from 36.01 kcal/mol to -13.28 kcal/mol, indicating a highly effective catalyst.[1] |
| Acid-Catalyzed | Chloral (B1216628) | Sulfuric Acid | Catalytic | Not specified | High | Industrial process for chloral hydrate (B1144303) production involves distillation from a reaction mixture containing sulfuric acid.[3][4] |
| Organocatalysis | Activated Alkynes | L-cysteine | 10 | Not specified | High | Effective for the hydration of activated alkynes to β-ketosulfones, amides, and esters, which can be considered precursors to gem-diols.[5] |
Experimental Protocols
Detailed experimental procedures are critical for reproducibility. Below is a representative protocol for the acid-catalyzed synthesis of a stable gem-diol, chloral hydrate.
Synthesis of Chloral Hydrate from Chloral
Materials:
-
Chloral (trichloroacetaldehyde)
-
Concentrated Sulfuric Acid
-
Water
Procedure:
-
Chloral is produced by the chlorination of acetaldehyde (B116499) or ethanol (B145695) in an acidic solution, with the temperature gradually increased from 0 °C to 90 °C. Antimony trichloride (B1173362) can be used as a catalyst.[3]
-
The crude chloral is distilled from the reaction mixture.
-
To form the hydrate, the distilled chloral is mixed with a specific amount of water. For example, raw chloral can be mixed with 1/5 of its weight in water to yield solid chloral hydrate.
-
The resulting chloral hydrate can be purified by recrystallization from a suitable solvent, such as chloroform.
Mechanistic Insights and Visualization
The catalytic hydration of a carbonyl compound to a gem-diol can proceed through different pathways depending on the nature of the catalyst. Acid catalysis, for instance, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Acid-Catalyzed Hydration of a Carbonyl Compound
Caption: Acid-catalyzed hydration of a carbonyl to a gem-diol.
The diagram above illustrates the general mechanism for the acid-catalyzed hydration of a carbonyl compound. The process begins with the protonation of the carbonyl oxygen by an acid catalyst (H⁺), which generates a highly electrophilic oxocarbenium ion. This intermediate is then attacked by a water molecule in a nucleophilic addition step. Subsequent deprotonation of the resulting intermediate yields the gem-diol and regenerates the acid catalyst, completing the catalytic cycle. The reverse reaction, dehydration, is also possible under acidic conditions.[1][2][6]
Conclusion
The synthesis of gem-diols is a catalytically driven process, with Brønsted acids demonstrating significant efficacy in accelerating the hydration of carbonyl compounds by lowering the activation energy barrier. For industrial-scale synthesis of stable gem-diols like chloral hydrate, strong acids such as sulfuric acid are employed. The choice of the catalytic system is paramount and should be tailored to the specific substrate and desired reaction conditions. Understanding the underlying catalytic mechanisms, as depicted in the provided diagram, is essential for the rational design of new and improved synthetic routes to this important class of molecules. Further research into the development of milder and more selective catalysts, including organocatalysts, will continue to expand the synthetic utility of gem-diols in various scientific disciplines.
References
- 1. orgosolver.com [orgosolver.com]
- 2. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 3. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CN112374966B - Preparation method of chloral hydrate - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Disposal of Cyclopentane-1,1-diol: A Comprehensive Guide to Safety and Compliance
The following procedures are based on the likely characteristics of Cyclopentane-1,1-diol as a flammable and potentially irritating organic compound, in line with regulations set forth by the Resource Conservation and Recovery Act (RCRA).[1][2] Adherence to these guidelines will help in minimizing environmental impact and ensuring the safety of all laboratory personnel.
Key Safety and Disposal Information
The table below summarizes crucial data pertinent to the safe handling and disposal of this compound, based on information available for analogous compounds.
| Parameter | Information | Source (Similar Compounds) |
| Physical State | Likely a low melting solid or liquid. | [3] |
| Hazards | Assumed to be a flammable liquid and vapor. May cause skin and eye irritation. May cause respiratory irritation. | [3][4][5] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [3][6] |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces. Ground/bond container and receiving equipment. | [3][4] |
| Incompatible Materials | Strong oxidizing agents, acid chlorides, acid anhydrides, and acids. | [3] |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant. Do not empty into drains. | [3][6][7] |
Standard Operating Procedure for the Disposal of this compound
This section outlines the detailed, step-by-step methodology for the safe disposal of this compound waste in a laboratory setting.
1. Waste Identification and Classification:
-
Treat all waste containing this compound as hazardous waste.
-
Based on the characteristics of similar compounds, this waste is likely to be classified as an ignitable hazardous waste (RCRA characteristic D001).[4][5]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.
2. Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly labeled container.
-
The container must be made of a material compatible with organic solvents.
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[3]
-
Keep the waste container securely closed when not in use.[8]
3. Labeling the Waste Container:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound Waste."
-
Indicate the approximate concentration and volume of the waste.
-
Include the date when the waste was first added to the container.
4. Storage of Waste:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[8]
-
The storage area should be well-ventilated and away from sources of ignition.[4]
-
Ensure secondary containment is in place to capture any potential leaks or spills.
5. Arranging for Disposal:
-
Once the waste container is full, or if waste has been accumulated for the maximum allowable time according to institutional and regulatory limits, arrange for its disposal.
-
Contact your institution's EHS department to schedule a pickup.
-
Do not attempt to dispose of the chemical waste down the sink or in the regular trash.[3]
6. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Remove all sources of ignition.[4]
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. epa.gov [epa.gov]
- 2. youtube.com [youtube.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. chempoint.com [chempoint.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. haldiapetrochemicals.com [haldiapetrochemicals.com]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Navigating the Safe Handling of Cyclopentane-1,1-diol: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Operational Protocols
This document provides crucial safety and logistical information for the handling and disposal of Cyclopentane-1,1-diol in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe operational conduct and to foster a culture of safety and trust.
Quantitative Hazard and Property Data
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following data is derived from the SDS of a closely related isomer, Cyclopentane-1,3-diol. This information should be used as a conservative guide for safe handling.
| Parameter | Value | Reference |
| Physical State | Low melting solid / Solid | [1] |
| Appearance | Clear | [1] |
| Molecular Formula | C5H10O2 | [2] |
| Molecular Weight | 102.13 g/mol | [2] |
| Melting Point/Range | 40 °C / 104 °F | [1] |
| Boiling Point/Range | 80 - 85 °C / 176 - 185 °F @ 0.1 mmHg | [1] |
| Flash Point | > 110 °C / > 230 °F | [1] |
| Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [1] |
Personal Protective Equipment (PPE) Protocol
A systematic approach to selecting and using Personal Protective Equipment (PPE) is critical. The following workflow outlines the decision-making process for handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Experimental Protocols: Handling and Disposal
Handling this compound:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is recommended, especially when heating the substance or if there is a potential for aerosol or dust generation.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[1]
-
Skin Protection: Wear a standard laboratory coat.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Inspect gloves for any signs of degradation or puncture before use.
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[1]
Disposal of this compound:
The disposal of this compound and its containers must be in accordance with all local, state, and federal regulations.
-
Waste Characterization: Unused this compound should be considered chemical waste.
-
Container Management: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company.[1] Do not pour down the drain or dispose of in general trash.
-
Empty Containers: Thoroughly rinse empty containers with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of or recycled according to institutional guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
